molecular formula C10H7Cl2NO B1349136 2,4-Dichloro-6-methoxyquinoline CAS No. 70049-46-6

2,4-Dichloro-6-methoxyquinoline

Cat. No.: B1349136
CAS No.: 70049-46-6
M. Wt: 228.07 g/mol
InChI Key: FUAYQQYYACASFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-methoxyquinoline is a planar, fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery . It serves as a versatile synthetic intermediate and key pharmacophore for developing novel therapeutic agents . The compound's crystal structure is stabilized by intermolecular π-π stacking interactions . It is synthesized from p-anisidine and malonic acid in phosphorus oxychloride, yielding a high-purity off-white solid . Researchers value this compound as a precursor for the development of molecules with diverse biological activities. The quinoline scaffold is a foundational element in many marketed drugs and investigational compounds due to its broad spectrum of bioactivity . Its main applications include use as a building block for anti-malarial agents , a precursor for anticancer drug candidates , and a core template for antimicrobial and anti-protozoal compounds . The dichloro and methoxy substituents on the quinoline ring make it an excellent substrate for further functionalization via metal-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, allowing for the creation of diverse chemical libraries for biological screening. This product is labeled For Research Use Only (RUO) . It is not intended for direct use in diagnostics, therapeutics, or for any clinical applications involving humans or animals. RUO products are exempt from the regulatory controls applicable to in vitro diagnostic medical devices .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c1-14-6-2-3-9-7(4-6)8(11)5-10(12)13-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAYQQYYACASFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359166
Record name 2,4-dichloro-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666424
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

70049-46-6
Record name 2,4-dichloro-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-6-methoxyquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2,4-Dichloro-6-methoxyquinoline from p-Anisidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical guide for the synthesis of 2,4-dichloro-6-methoxyquinoline, a significant heterocyclic compound with applications in medicinal chemistry and materials science.[1][2][3] The primary focus of this guide is a direct, one-pot synthetic route starting from the readily available p-anisidine. This method offers an efficient pathway to the target molecule, avoiding multiple intermediate isolation steps.

Reaction Overview

The synthesis of this compound from p-anisidine can be effectively achieved through a one-pot reaction with malonic acid and phosphorus oxychloride.[1] This process involves the condensation of the aniline with malonic acid, followed by cyclization and subsequent chlorination facilitated by the phosphorus oxychloride, which also acts as the reaction solvent.

A variety of named reactions are traditionally employed for quinoline synthesis, such as the Combes, Doebner-von Miller, and Skraup syntheses.[2][4][5][6][7] However, the direct method presented here is particularly advantageous for producing the 2,4-dichloro substituted quinoline core from an arylamine.

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound from p-anisidine.

Materials:

  • p-Anisidine

  • Malonic acid

  • Phosphorus oxychloride (POCl₃)

  • 5 M Sodium hydroxide (NaOH) solution

  • Hexane

  • Ethyl acetate (EtOAc)

  • Crushed ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-anisidine (10 mmol) and malonic acid (15 mmol).

  • Carefully add phosphorus oxychloride (20 ml) to the flask.

  • Heat the reaction mixture to reflux with continuous stirring for 5 hours.[1]

  • After the reflux period, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Carefully neutralize the mixture by making it alkaline with a 5 M sodium hydroxide solution.

  • The crude product will precipitate as a brown solid. Filter the solid using a Buchner funnel.

  • Purify the crude product by column chromatography using a hexane-ethyl acetate (95:5) solvent system.[1]

  • The final product, this compound, is obtained as off-white needles.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesized this compound.

ParameterValueReference
Molecular FormulaC₁₀H₇Cl₂NO[1]
Molecular Weight228.07 g/mol [1]
AppearanceOff-white needles[1]
YieldNot explicitly stated, but the procedure is reported to be effective.[1]
Melting PointNot specified in the provided reference.
Crystal SystemTriclinic[1]
Space GroupP-1[1]

Visualizations

Reaction Pathway:

Reaction_Pathway cluster_reactants Reactants p_anisidine p-Anisidine reagents POCl₃, Reflux, 5h malonic_acid Malonic Acid product This compound reagents->product One-pot synthesis

Caption: One-pot synthesis of this compound.

Experimental Workflow:

Experimental_Workflow start Start mix_reactants Mix p-Anisidine, Malonic Acid, and POCl₃ start->mix_reactants reflux Reflux for 5 hours mix_reactants->reflux cool Cool to Room Temperature reflux->cool quench Pour into Crushed Ice cool->quench neutralize Neutralize with 5M NaOH quench->neutralize filter Filter Crude Product neutralize->filter chromatography Column Chromatography (Hexane:EtOAc 95:5) filter->chromatography end Obtain Pure Product chromatography->end

Caption: Step-by-step experimental workflow for the synthesis.

References

"physicochemical properties of 2,4-Dichloro-6-methoxyquinoline"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated quinoline derivative. The quinoline ring system is a foundational scaffold in medicinal chemistry, with a wide range of identified medicinal properties including antiprotozoal, antibacterial, antifungal, and antiviral activities[1]. As a dichlorinated and methoxy-substituted variant, this compound serves as a valuable intermediate in organic synthesis and a subject of interest for the development of novel therapeutic agents. This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and characterization, and a summary of its structural features.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized below. The data is a combination of experimentally determined values and computational predictions.

PropertyValueSource
Molecular Formula C₁₀H₇Cl₂NO[1][2]
Molar Mass 228.07 g/mol [1][2]
Appearance Light yellow to yellow solid[3]
Melting Point 170.5-171.5 °C[3]
Boiling Point 327.9 ± 37.0 °C (Predicted)[2][3]
Density 1.384 ± 0.06 g/cm³ (Predicted)[2][3]
pKa -1.09 ± 0.50 (Predicted)[2][3]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[3]

Experimental Protocols

Detailed experimental procedures are crucial for the replication of scientific findings and for the further development of related compounds. The following sections detail the synthesis and structural characterization of this compound.

Synthesis of this compound[3]

This protocol describes a method for synthesizing the title compound from p-anisidine and malonic acid.

Materials and Equipment:

  • 3-necked round-bottomed flask

  • Condenser

  • Stirring bar

  • Phosphorus (V) chloride oxide (POCl₃)

  • Malonic acid

  • p-Anisidine (p-Aminoanisole)

  • Crushed ice

  • Concentrated ammonium hydroxide

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Column chromatography setup (Silica gel)

  • Eluent: 0-5% ethyl acetate in hexane solution

Procedure:

  • To a 3-necked round-bottomed flask equipped with a condenser and stirrer, add phosphorus (V) chloride oxide (40 mL, 1.5 M) and malonic acid (6.244 g, 60.00 mmol).

  • Add p-Anisidine (9.236 g, 75.00 mmol) in small portions over a 15-minute period while stirring.

  • Heat the reaction mixture to reflux and maintain continuous stirring for 5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the cooled reaction mixture into 700 mL of crushed ice.

  • Adjust the pH of the resulting aqueous solution to 10 using concentrated ammonium hydroxide (approximately 85 mL).

  • Extract the aqueous phase with dichloromethane. Combine the organic layers.

  • Dry the combined organic layer over anhydrous magnesium sulfate and then concentrate it under reduced pressure.

  • Purify the crude product using column chromatography with an eluent of 0-5% ethyl acetate in hexane to yield this compound as a pale yellow solid (4.7812 g, 35% yield).[3]

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Reactants p-Anisidine + Malonic Acid + POCl₃ Reflux Reflux for 5 hours Reactants->Reflux Workup Quench with Ice & Neutralize (NH₄OH) Reflux->Workup Extraction Extract with Dichloromethane Workup->Extraction Drying Dry over MgSO₄ & Concentrate Extraction->Drying Chromatography Column Chromatography (0-5% EtOAc/Hexane) Drying->Chromatography FinalProduct Pure this compound Chromatography->FinalProduct

Synthesis and Purification Workflow for this compound.
Structural Characterization: Single-Crystal X-ray Diffraction[1]

The definitive molecular structure and crystal packing were determined by single-crystal X-ray diffraction.

Experimental Details:

  • Crystal Data: A suitable crystal of size 0.25 × 0.18 × 0.15 mm was used. The compound crystallizes in a triclinic system.

  • Data Collection: A Bruker SMART CCD area-detector diffractometer was used for data collection with Mo Kα radiation (λ = 0.71073 Å) at a temperature of 290(2) K. A total of 5720 reflections were measured.

  • Structure Solution and Refinement: The structure was solved using SHELXS97 and refined using SHELXL97. All hydrogen atoms were positioned geometrically and refined using a riding model.

The analysis revealed a planar molecule (excluding the methyl hydrogen atoms) with a maximum deviation of 0.0385 (1) Å. The crystal packing is stabilized by π–π stacking interactions between inversion-related molecules, with a centroid-to-centroid distance of 3.736 (3) Å.[1]

General Physicochemical Analysis Protocols

While specific experimental details for determining every property of this exact compound are not published in a single source, the following standard methods are typically employed for characterization.

  • Melting Point: Determined using a calibrated melting point apparatus or by Differential Scanning Calorimetry (DSC), which provides a precise melting endotherm.

  • Spectroscopic Analysis:

    • Infrared (IR) Spectroscopy: Used to identify characteristic functional groups. The product from the synthesis was characterized by thin-film IR spectroscopy, showing νₘₐₓ at 3084, 3013, and 2982 cm⁻¹.[3]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure, confirming the arrangement of protons and carbons.

    • Mass Spectrometry (MS): Provides the mass-to-charge ratio, confirming the molecular weight of the compound.

  • Solubility: Typically determined by adding a known amount of the compound to a specific solvent until saturation is reached, followed by quantification of the dissolved solute, often using UV-Vis spectroscopy or HPLC. The solubility of quinoline derivatives can be pH-dependent.[4]

  • Lipophilicity (LogP): Can be determined experimentally using methods like the shake-flask method with n-octanol and water, or by reversed-phase high-performance liquid chromatography (RP-HPLC). It is a critical parameter for predicting a drug's ability to cross cell membranes.[5]

G cluster_characterization Physicochemical Characterization cluster_physical Physical Properties cluster_structural Structural Elucidation cluster_chemical Chemical Properties Compound This compound MeltingPoint Melting Point (DSC) Compound->MeltingPoint Appearance Appearance (Visual) Compound->Appearance Solubility Solubility (HPLC/UV-Vis) Compound->Solubility XRay X-ray Crystallography Compound->XRay NMR NMR (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS pKa pKa (Potentiometric Titration) Compound->pKa LogP LogP (Shake-Flask/HPLC) Compound->LogP

Logical Workflow for the Physicochemical Characterization of a Novel Compound.

Biological Context

Quinoline and its derivatives are of significant interest in medicinal chemistry due to their wide array of biological activities.[1][6] While specific signaling pathway interactions for this compound are not extensively documented in the public domain, the general class of quinoline compounds has been shown to exhibit activities such as:

  • Anticancer: Various quinoline derivatives have been synthesized and evaluated for their potential as anticancer agents, with some acting as inhibitors of specific enzyme targets like tyrosine kinases.[6][7]

  • Antimicrobial: The quinoline scaffold is present in numerous compounds with demonstrated antibacterial, antifungal, and antiprotozoal properties.[1]

  • Antiviral: Certain derivatives have shown promise as antiviral agents.[1]

The physicochemical properties outlined in this guide, such as lipophilicity and pKa, are critical determinants of a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), which in turn influences its biological activity and potential as a drug candidate.[5]

References

"2,4-Dichloro-6-methoxyquinoline CAS number and molecular weight"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichloro-6-methoxyquinoline, a halogenated quinoline derivative. The document details its chemical and physical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. A thorough experimental protocol for its synthesis is provided, alongside in-depth crystallographic data that elucidates its solid-state structure. While direct biological activity data for this specific compound is limited in publicly accessible literature, this guide includes established protocols for evaluating the cytotoxicity of quinoline derivatives, laying the groundwork for future research into its potential therapeutic applications. The guide also presents a hypothetical signaling pathway and an experimental workflow for assessing anticancer activity, providing a conceptual framework for further investigation.

Chemical and Physical Properties

This compound is a solid, off-white crystalline compound. Its fundamental chemical and physical properties are summarized in the table below, providing a foundational dataset for researchers.

PropertyValueReference(s)
CAS Number 70049-46-6[1][2]
Molecular Formula C₁₀H₇Cl₂NO[1]
Molecular Weight 228.07 g/mol [1]
Appearance Off-white needles[3]
Melting Point Not reported
Boiling Point 327.9 ± 37.0 °C (Predicted)[1]
Density 1.384 ± 0.06 g/cm³ (Predicted)[1]

Synthesis

The synthesis of this compound can be achieved through a one-pot reaction from an aryl amine, malonic acid, and phosphorus oxychloride.[3]

Experimental Protocol

Materials:

  • p-Anisidine (10 mmol)

  • Malonic acid (15 mmol)

  • Phosphorus oxychloride (20 ml)

  • Crushed ice

  • 5 M Sodium hydroxide

  • Hexane

  • Ethyl acetate (EtOAc)

Procedure:

  • A mixture of p-anisidine (10 mmol) and malonic acid (15 mmol) is heated under reflux in phosphorus oxychloride (20 ml) with stirring for 5 hours.[3]

  • After the reaction is complete, the mixture is cooled to room temperature.[3]

  • The cooled mixture is then poured into crushed ice with vigorous stirring.[3]

  • The solution is made alkaline by the addition of 5 M sodium hydroxide.[3]

  • The resulting crude product, a brown solid, is collected by filtration.[3]

  • Purification of the crude product is performed using column chromatography with a mobile phase of 95:5 hexane-EtOAc. This yields the pure this compound as off-white needles.[3]

Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction and Work-up cluster_product Product p_Anisidine p-Anisidine Reflux Reflux for 5h p_Anisidine->Reflux Malonic_Acid Malonic Acid Malonic_Acid->Reflux POCl3 Phosphorus Oxychloride POCl3->Reflux Cooling Cooling Reflux->Cooling Ice_Quench Pour into Crushed Ice Cooling->Ice_Quench Basification Make Alkaline (5M NaOH) Ice_Quench->Basification Filtration Filtration Basification->Filtration Purification Column Chromatography (95:5 Hexane:EtOAc) Filtration->Purification Final_Product This compound Purification->Final_Product

A flowchart illustrating the synthesis of this compound.

Crystallographic Data

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction.[3] The compound crystallizes in a triclinic system. The detailed crystallographic data are presented below.

ParameterValueReference(s)
Crystal System Triclinic[3]
Space Group P-1[3]
a (Å) 7.431(2)[3]
b (Å) 8.889(2)[3]
c (Å) 9.083(4)[3]
α (°) 116.660(19)[3]
β (°) 102.301(2)[3]
γ (°) 104.150(14)[3]
Volume (ų) 482.5(3)[3]
Z 2[3]
Radiation Mo Kα[3]
Temperature (K) 290(2)[3]

Biological Activity and Potential Applications

Experimental Protocols for Cytotoxicity Assessment

To facilitate further research into the biological potential of this compound, a standard protocol for determining its cytotoxicity against cancer cell lines is provided below.

MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, or A549) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Hypothetical Signaling Pathway

Given the known mechanisms of other quinoline-based anticancer agents, it is plausible that this compound could exert its effects by modulating key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline 2,4-Dichloro-6- methoxyquinoline Quinoline->Akt inhibits

A hypothetical signaling pathway potentially modulated by the compound.
Experimental Workflow for Anticancer Activity Assessment

A logical workflow for the initial assessment of the anticancer properties of this compound is outlined below. This workflow progresses from initial cytotoxicity screening to more detailed mechanistic studies.

G Start Start: This compound Cytotoxicity Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Pathway Signaling Pathway Analysis (Western Blot for key proteins e.g., Akt, mTOR) Apoptosis->Pathway CellCycle->Pathway End Conclusion on Anticancer Potential and Mechanism Pathway->End

A proposed experimental workflow for evaluating anticancer effects.

Conclusion

This compound is a readily synthesizable compound with a well-defined solid-state structure. While its biological activities remain to be fully elucidated, its quinoline core suggests potential for further investigation as a cytotoxic agent. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and oncology, facilitating future studies to unlock the therapeutic potential of this and related compounds.

References

An In-depth Technical Guide to the Solubility of 2,4-Dichloro-6-methoxyquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 2,4-Dichloro-6-methoxyquinoline

A summary of the available physical and chemical properties for this compound is presented below. These properties are essential for understanding the compound's behavior and for designing solubility experiments.

PropertyValueReference
Molecular Formula C₁₀H₇Cl₂NO[1]
Molar Mass 228.07 g/mol [1]
Appearance Light yellow to yellow solid[2]
Melting Point 170.5-171.5 °C[2]
Boiling Point (Predicted) 327.9 ± 37.0 °C[1][2]
Density (Predicted) 1.384 ± 0.06 g/cm³[1][2]
pKa (Predicted) -1.09 ± 0.50[1][2]
Storage Temperature 2-8°C under inert gas[2]

Experimental Protocol for Solubility Determination

The following protocol describes the widely accepted "shake-flask" method for determining the thermodynamic equilibrium solubility of a solid compound, such as this compound, in an organic solvent. This method is based on the principle of forming a saturated solution at a constant temperature and subsequently quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Thermostatic shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm PTFE)

Methodology

1. Preparation of Stock Solution and Calibration Curve:

  • Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen organic solvent to create a stock solution of a specific concentration.

  • Prepare a series of calibration standards by performing serial dilutions of the stock solution.

  • Analyze each standard using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to construct a calibration curve of response (e.g., peak area or absorbance) versus concentration. This curve will be used to determine the concentration of the saturated solutions.

2. Sample Preparation and Equilibration:

  • Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

  • Seal the vials securely to prevent any solvent evaporation during the experiment.

  • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.

3. Sample Analysis:

  • After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

  • Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the previously prepared calibration curve.

  • Analyze the diluted sample using the same analytical method used for the calibration standards to determine its concentration.

4. Data Analysis:

  • Using the calibration curve, determine the concentration of the diluted sample.

  • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

  • The resulting concentration represents the solubility of this compound in the specific organic solvent at the experimental temperature. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow start Start prep_stock Prepare Stock Solution & Calibration Standards start->prep_stock prep_sat_sol Prepare Saturated Solution (Excess Solute in Solvent) start->prep_sat_sol gen_cal_curve Generate Calibration Curve (e.g., HPLC, UV-Vis) prep_stock->gen_cal_curve calc_solubility Calculate Solubility (Using Calibration Curve) gen_cal_curve->calc_solubility equilibrate Equilibrate in Thermostatic Shaker prep_sat_sol->equilibrate filter_sample Filter Supernatant equilibrate->filter_sample dilute_sample Dilute Sample filter_sample->dilute_sample analyze_sample Analyze Sample (e.g., HPLC, UV-Vis) dilute_sample->analyze_sample analyze_sample->calc_solubility end_process End calc_solubility->end_process

Caption: Workflow for determining the solubility of this compound.

References

The Enduring Legacy of Substituted Quinolines: A Technical Guide to their Discovery, History, and Application

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth whitepaper for researchers, scientists, and drug development professionals on the pivotal role of substituted quinolines in the advancement of modern medicine and chemical synthesis.

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in the fields of medicinal chemistry and organic synthesis. First identified in the 19th century, its versatile structure has given rise to a vast and diverse family of substituted derivatives with profound impacts on human health. From the first antimalarial drugs to contemporary anticancer agents, the history of substituted quinolines is inextricably linked with major milestones in drug discovery. This technical guide provides a comprehensive overview of the discovery and historical development of these critical compounds, complete with detailed experimental protocols for their synthesis, quantitative data on their biological activities, and visualizations of their mechanisms of action.

The Dawn of Quinoline: From Coal Tar to the Laboratory

The story of quinoline begins in 1834 when German chemist Friedlieb Ferdinand Runge first isolated the parent compound from coal tar.[1] However, it was the elucidation of its bicyclic structure, a fusion of a benzene and a pyridine ring, by August Kekulé in 1869 that laid the theoretical groundwork for its synthetic exploration.[1] The late 19th century witnessed a surge in the development of methods to construct the quinoline core, driven by the burgeoning dye industry and the quest for synthetic alternatives to naturally occurring alkaloids.

The first laboratory synthesis of quinoline was achieved by Konigs in 1879.[2] Shortly thereafter, in 1880, Zdenko Hans Skraup developed a robust method that allowed for the larger-scale production of quinoline.[1][3] The Skraup synthesis, and other classical named reactions that followed, were instrumental in unlocking the potential of the quinoline scaffold for further derivatization and investigation.

Key Historical Milestones in the Development of Substituted Quinolines

The timeline below highlights the pivotal discoveries and developments in the history of substituted quinolines.

history_of_quinolines cluster_1800s 19th Century: Foundational Discoveries cluster_1900s 20th Century: Therapeutic Breakthroughs cluster_2000s 21st Century: Modern Applications 1834_Runge 1834 Friedlieb Ferdinand Runge isolates quinoline from coal tar. 1869_Kekule 1869 August Kekulé determines the bicyclic structure of quinoline. 1834_Runge->1869_Kekule Structural Elucidation 1880_Skraup 1880 Zdenko Hans Skraup develops the Skraup synthesis of quinoline. 1869_Kekule->1880_Skraup Synthetic Methods 1934_Chloroquine 1934 Chloroquine, a 4-aminoquinoline, is synthesized by Hans Andersag at Bayer. 1880_Skraup->1934_Chloroquine Enabling Synthesis of Analogs 1820_Quinine 1820 Pelletier and Caventou isolate quinine from cinchona bark. 1820_Quinine->1834_Runge Natural Product Inspiration 1940s_Antimalarials 1940s Intensive research during WWII leads to the development of other quinoline antimalarials like primaquine. 1934_Chloroquine->1940s_Antimalarials Wartime Demand 1960s_Fluoroquinolones 1960s Discovery of nalidixic acid, the first quinolone antibiotic. 1940s_Antimalarials->1960s_Fluoroquinolones Expanding Therapeutic Scope 1980s_Fluoroquinolones_dev 1980s Development of more potent fluoroquinolones like ciprofloxacin. 1960s_Fluoroquinolones->1980s_Fluoroquinolones_dev Structural Optimization 2000s_Anticancer 2000s-Present Substituted quinolines are extensively investigated and developed as anticancer agents, including kinase and topoisomerase inhibitors. 1980s_Fluoroquinolones_dev->2000s_Anticancer Diversification of Applications

Figure 1. A timeline illustrating the major milestones in the discovery and development of substituted quinolines.

Classical Synthetic Routes to the Quinoline Core

The ability to synthesize the quinoline scaffold efficiently and with diverse substitution patterns has been crucial to its enduring importance. Several classical named reactions, developed in the late 19th century, remain fundamental to quinoline chemistry.

The Skraup Synthesis

The Skraup synthesis is a vigorous, acid-catalyzed condensation of an aniline with glycerol in the presence of an oxidizing agent, such as nitrobenzene.[3]

Experimental Protocol: Skraup Synthesis of Quinoline

  • Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate (optional, as a moderator).

  • Procedure:

    • In a suitable reaction vessel, carefully mix aniline and glycerol.

    • Slowly add concentrated sulfuric acid with constant stirring and cooling.

    • Add ferrous sulfate to moderate the reaction.

    • Gently heat the mixture. The reaction is highly exothermic.

    • Once the initial vigorous reaction subsides, add the nitrobenzene portion-wise.

    • Heat the reaction mixture to maintain a steady reflux.

    • After the reaction is complete, cool the mixture and dilute it with water.

    • Neutralize the excess acid with a strong base (e.g., sodium hydroxide) until the solution is alkaline.

    • Isolate the crude quinoline via steam distillation.

    • Purify the collected quinoline by fractional distillation.

The Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[4]

Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline

  • Materials: 2-aminobenzaldehyde, a ketone with an α-methylene group (e.g., acetone), a catalyst (e.g., sodium hydroxide or p-toluenesulfonic acid), and a suitable solvent (e.g., ethanol).

  • Procedure:

    • Dissolve the 2-aminobenzaldehyde and the ketone in the solvent in a reaction flask.

    • Add the catalyst to the mixture.

    • Heat the reaction mixture to reflux for a specified period.

    • Monitor the reaction progress by thin-layer chromatography.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the product by filtration.

    • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

The Pfitzinger Reaction

The Pfitzinger reaction is a versatile method for synthesizing quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5]

Experimental Protocol: Pfitzinger Synthesis of a Quinoline-4-carboxylic Acid

  • Materials: Isatin, a carbonyl compound (e.g., a ketone or aldehyde), a strong base (e.g., potassium hydroxide), and a suitable solvent (e.g., ethanol or water).

  • Procedure:

    • In a reaction vessel, dissolve isatin in an aqueous or alcoholic solution of the strong base. This opens the isatin ring to form an isatinic acid salt.

    • Add the carbonyl compound to the reaction mixture.

    • Heat the mixture to reflux for several hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the quinoline-4-carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry.

    • The crude product can be purified by recrystallization.

Other Notable Classical Syntheses
  • Conrad-Limpach Synthesis: This method involves the reaction of anilines with β-ketoesters. At lower temperatures, the kinetic product, a β-aminoacrylate, is formed, which upon heating cyclizes to a 4-quinolone.[6]

  • Doebner-von Miller Reaction: This reaction synthesizes quinolines from the reaction of an aniline with an α,β-unsaturated carbonyl compound, which can be formed in situ from an aldol condensation.[7]

Substituted Quinolines in Medicine: A Legacy of Therapeutic Innovation

The true impact of substituted quinolines lies in their extensive applications in medicine. The journey began with the use of the naturally occurring quinoline alkaloid, quinine, for the treatment of malaria.

Antimalarial Quinolines

Quinine, extracted from the bark of the cinchona tree, was the first effective treatment for malaria.[8] The quest for synthetic alternatives, particularly during times of war when natural quinine supplies were scarce, led to the development of a plethora of synthetic quinoline-based antimalarials.[9] Chloroquine, a 4-aminoquinoline synthesized in 1934, became a cornerstone of malaria treatment for decades.[8] Other important antimalarial quinolines include primaquine, mefloquine, and amodiaquine.

Mechanism of Action of Chloroquine

The primary mechanism of action of chloroquine and other 4-aminoquinolines involves the disruption of heme detoxification in the malaria parasite.

chloroquine_moa cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Crystals Heme->Hemozoin Detoxification Cell_Lysis Parasite Cell Lysis and Death Heme->Cell_Lysis Accumulation leads to Heme_Polymerase Heme Polymerase Heme_Polymerase->Hemozoin Chloroquine Chloroquine Chloroquine->Heme_Polymerase Inhibition

Figure 2. Mechanism of action of the antimalarial drug chloroquine.

Table 1: In Vitro Antimalarial Activity of Selected Quinoline Derivatives

CompoundStrainIC50 (nM)Reference
Chloroquine3D7 (sensitive)~20[10]
ChloroquineW2 (resistant)>100[10]
Mefloquine3D7~30[10]
MefloquineW2~40[10]
(S)-enantiomer of a 4-aminoalcohol quinoline3D7~10[10]
(S)-enantiomer of a 4-aminoalcohol quinolineW2~20[10]
Anticancer Quinolines

In recent decades, the quinoline scaffold has been extensively explored for its anticancer potential.[11] Substituted quinolines have been shown to exhibit a wide range of anticancer activities through various mechanisms, including the inhibition of topoisomerases and protein kinases.[2]

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription.[2] Certain quinoline derivatives, such as camptothecin and its analogs, can inhibit topoisomerase I, leading to DNA damage and apoptosis in cancer cells.[2]

topoisomerase_inhibition DNA_Supercoiled Supercoiled DNA Topoisomerase_I Topoisomerase I DNA_Supercoiled->Topoisomerase_I Binding DNA_Relaxed Relaxed DNA Topoisomerase_I->DNA_Relaxed Cleavage & Religation DNA_Damage DNA Strand Breaks & Damage Topoisomerase_I->DNA_Damage Stabilizes cleaved complex Replication_Transcription DNA Replication & Transcription DNA_Relaxed->Replication_Transcription Quinoline_Inhibitor Quinoline-based Topoisomerase Inhibitor Quinoline_Inhibitor->Topoisomerase_I Inhibition Apoptosis Apoptosis DNA_Damage->Apoptosis

Figure 3. Mechanism of action of quinoline-based topoisomerase inhibitors.

Kinase Inhibition

Protein kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[8] The aberrant activity of kinases is a hallmark of many cancers. Several substituted quinolines have been developed as potent kinase inhibitors, targeting pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[12]

kinase_inhibition_pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth_Survival Cell Growth & Survival mTOR->Cell_Growth_Survival Quinoline_Kinase_Inhibitor Quinoline-based Kinase Inhibitor Quinoline_Kinase_Inhibitor->PI3K Quinoline_Kinase_Inhibitor->mTOR

Figure 4. Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinoline-based kinase inhibitors.

Table 2: In Vitro Anticancer Activity of Selected Substituted Quinolines

Compound ClassCancer Cell LineActivity MetricValue (µM)Reference
3-Quinoline derivativesMCF-7 (Breast)IC5029.8 - 40.4[13]
2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)IC5019.88[13]
2,8-bis(trifluoromethyl)quinolineU937 (Leukemia)IC5043.95[13]
N-alkylated, 2-oxoquinolinesHEp-2 (Larynx)IC5049.01 - 77.67% inhibition[13]
Quinoline-chalcone derivative (12e)MGC-803 (Gastric)IC501.38[14]
Quinoline-chalcone derivative (12e)HCT-116 (Colon)IC505.34[14]
Quinoline-chalcone derivative (12e)MCF-7 (Breast)IC505.21[14]
Pyrazolo[4,3-f]quinoline (2E)VariousGI50< 8[15]
Antibacterial Quinolines (Fluoroquinolones)

The discovery of nalidixic acid in the 1960s, a quinolone carboxylic acid, marked the beginning of the quinolone class of antibiotics. Subsequent structural modifications, most notably the addition of a fluorine atom, led to the development of the highly potent fluoroquinolones, such as ciprofloxacin and levofloxacin. These compounds act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

Conclusion and Future Perspectives

The journey of substituted quinolines, from their origins in coal tar to their current status as indispensable tools in medicine, is a testament to the power of organic synthesis and medicinal chemistry. The foundational synthetic methods developed over a century ago continue to be relevant, while modern advancements are enabling the creation of even more complex and targeted derivatives. The remarkable versatility of the quinoline scaffold ensures its continued prominence in the search for new therapeutic agents to combat a wide range of human diseases. For researchers and drug development professionals, a deep understanding of the history, synthesis, and biological activity of substituted quinolines is essential for driving future innovation in this exciting and impactful field.

References

A Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2,4-Dichloro-6-methoxyquinoline, a key chemical intermediate in various synthetic applications. Due to the limited availability of published experimental spectra for this specific compound, this document presents a predictive analysis based on established spectroscopic principles and data from structurally related compounds. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for data acquisition, and a generalized workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known effects of substituents on the quinoline scaffold and are intended to serve as a reference for experimental verification. The molecular structure and numbering scheme are provided below for clarity.

Chemical Structure of this compound with atom numbering.
Figure 1. Chemical structure of this compound.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.95d1HH-8
~ 7.40dd1HH-7
~ 7.35d1HH-5
~ 7.30s1HH-3
~ 3.90s3H-OCH₃

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 160.0C-6
~ 152.0C-2
~ 148.0C-8a
~ 144.0C-4
~ 132.0C-8
~ 128.0C-4a
~ 124.0C-7
~ 122.0C-3
~ 105.0C-5
~ 56.0-OCH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2980-2850MediumAliphatic C-H Stretch (-OCH₃)
1610-1580StrongC=N Stretch (Quinoline ring)
1550-1450StrongC=C Aromatic Ring Stretch
1250-1200StrongAryl-O Stretch (Asymmetric)
1050-1000MediumAryl-O Stretch (Symmetric)
850-750StrongC-Cl Stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Assignment
227100[M]⁺ (with ²³⁵Cl₂)
22965[M+2]⁺ (with one ³⁵Cl and one ³⁷Cl)
23110[M+4]⁺ (with ²³⁷Cl₂)
192Moderate[M-Cl]⁺
184Moderate[M-OCH₃ - H]⁺
164Moderate[M-Cl - CO]⁺

Note: The molecular weight of this compound is 228.07 g/mol .[1] The isotopic pattern for two chlorine atoms is a key diagnostic feature in the mass spectrum.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The sample should be fully dissolved to ensure a homogeneous solution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum. A typical experiment involves 16-64 scans with a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum. This requires a greater number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is common.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

2.2 Infrared (IR) Spectroscopy

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is common for solid samples.[2]

  • Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

  • Data Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[2]

  • Cleaning: After analysis, retract the pressure arm and clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

2.3 Mass Spectrometry (MS)

This protocol outlines a general procedure for Electrospray Ionization (ESI) Mass Spectrometry, a soft ionization technique suitable for this molecule.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[3]

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: The sample is ionized by applying a high voltage to the ESI needle, creating a fine spray of charged droplets.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

    • The instrument parameters (e.g., capillary voltage, source temperature) should be optimized to maximize the signal of the ion of interest.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. Pay close attention to the isotopic distribution pattern corresponding to the two chlorine atoms.[3]

Workflow for Spectroscopic Analysis

The logical flow from compound synthesis to structural confirmation using various spectroscopic techniques is a critical process in chemical research. The diagram below illustrates a typical workflow.

Caption: Generalized workflow for the spectroscopic characterization of a chemical compound.

References

Crystal Structure Analysis of 2,4-Dichloro-6-methoxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the crystal structure analysis of 2,4-dichloro-6-methoxyquinoline, a compound of interest in medicinal chemistry. The following sections detail the experimental protocols for its synthesis and crystallization, present its crystallographic data in a structured format, and outline the methodology for its structural elucidation.

Synthesis and Crystallization

The synthesis of this compound was adapted from a method first reported by Ziegler & Gelfert (1959) and is a one-pot reaction.[1]

Experimental Protocol:

A mixture of p-anisidine (10 mmol) and malonic acid (15 mmol) was heated under reflux in phosphorus oxychloride (20 ml) with stirring for 5 hours.[1] Following the reaction, the mixture was cooled and then poured into crushed ice with vigorous stirring. The solution was subsequently made alkaline using a 5 M sodium hydroxide solution, which resulted in the precipitation of the crude product as a brown solid.[1]

Purification was achieved via column chromatography using a hexane-EtOAc (95:5) mobile phase. This process yielded the pure this compound as off-white needles suitable for X-ray diffraction analysis.[1]

Synthesis_and_Crystallization cluster_synthesis Synthesis cluster_workup Work-up & Purification p_anisidine p-Anisidine reflux Reflux (5h) p_anisidine->reflux malonic_acid Malonic Acid malonic_acid->reflux pocli3 POCl3 pocli3->reflux ice_quench Ice Quench reflux->ice_quench Reaction Mixture basification Basification (5M NaOH) ice_quench->basification filtration Filtration basification->filtration column_chromatography Column Chromatography (Hexane:EtOAc 95:5) filtration->column_chromatography crude_product Crude Brown Solid filtration->crude_product pure_product Off-white Needles column_chromatography->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Crystallographic Data

The crystal structure of this compound (C₁₀H₇Cl₂NO) was determined by single-crystal X-ray diffraction. The compound crystallizes in a triclinic system.

Table 1: Crystal Data and Structure Refinement. [1]

ParameterValue
Empirical FormulaC₁₀H₇Cl₂NO
Formula Weight (Mᵣ)228.07
Crystal SystemTriclinic
Space Group
a (Å)7.431 (2)
b (Å)8.889 (2)
c (Å)9.083 (4)
α (°)116.660 (19)
β (°)102.301 (2)
γ (°)104.150 (14)
Volume (V) (ų)482.5 (3)
Z2
Temperature (K)290 (2)
Radiation (λ) (Å)Mo Kα (0.71073)
Absorption Coefficient (μ) (mm⁻¹)0.63
Crystal Size (mm)0.25 × 0.18 × 0.15
F(000)232
Calculated Density (Dₓ) (Mg m⁻³)1.570

Data Collection and Refinement

The X-ray diffraction data was collected using a Bruker SMART CCD area-detector diffractometer. The structure was solved using SHELXS97 and refined with SHELXL97.

Experimental Protocol:

  • Data Collection: Data was collected using a Bruker SMART CCD area-detector diffractometer.[1]

  • Cell Refinement and Data Reduction: SAINT software was used for cell refinement and data reduction.[1]

  • Structure Solution: The crystal structure was solved using the SHELXS97 program.[1]

  • Structure Refinement: Refinement was carried out using SHELXL97.[1] All hydrogen atoms were positioned geometrically and refined using a riding model.[1]

  • Absorption Correction: A multi-scan absorption correction was applied using SADABS.[1]

  • Molecular Graphics: The molecular graphics were generated using ORTEP-3 and CAMERON, and the material for publication was prepared with PLATON.[1]

XRay_Analysis_Workflow cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement cluster_visualization Visualization & Analysis crystal Single Crystal diffractometer Bruker SMART CCD Area-Detector crystal->diffractometer cell_refinement Cell Refinement (SAINT) diffractometer->cell_refinement Raw Data data_reduction Data Reduction (SAINT) cell_refinement->data_reduction absorption_correction Absorption Correction (SADABS) data_reduction->absorption_correction structure_solution Structure Solution (SHELXS97) absorption_correction->structure_solution Processed Data structure_refinement Structure Refinement (SHELXL97) structure_solution->structure_refinement molecular_graphics Molecular Graphics (ORTEP-3, CAMERON) structure_refinement->molecular_graphics Refined Structure publication_prep Publication Preparation (PLATON) molecular_graphics->publication_prep final_structure Final Crystal Structure publication_prep->final_structure

Caption: Workflow for X-ray diffraction data collection and structure elucidation.

Table 2: Data Collection and Refinement Details. [1]

ParameterValue
Reflections Collected5720
Independent Reflections1782
Reflections with I > 2σ(I)1272
R_int0.054
R[F² > 2σ(F²)]0.065
wR(F²)0.197
Goodness-of-fit (S)1.15
No. of Parameters128
Δρ_max (e Å⁻³)0.38
Δρ_min (e Å⁻³)-0.64
T_min / T_max (Absorption Correction)0.811 / 0.909

Structural Features

The this compound molecule is essentially planar, with the exception of the methyl hydrogen atoms, showing a maximum deviation of 0.0385 (1) Å from the mean plane.[1] The crystal packing is stabilized by π–π stacking interactions between the quinoline ring systems of adjacent molecules.[1] Specifically, interactions are observed between the six-membered carbon rings (Cg1) and the entire quinoline ring system (Cg2).[1]

Table 3: π–π Stacking Interaction Geometry. [1]

Interacting RingsCentroid-to-Centroid Distance (Å)Perpendicular Distance (Å)Slippage (Å)Symmetry Code
Cg1···Cg13.700 (3)3.4701.2832 - x, -y, 1 - z
Cg2···Cg23.690 (3)3.4971.1781 - x, -y, 1 - z
Cg1···Cg23.736 (3)3.476-2 - x, -y, -z

References

The Versatile Scaffold: Unlocking the Therapeutic Potential of 2,4-Dichloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Deep Dive for Researchers and Drug Development Professionals

The quinoline nucleus, a bicyclic aromatic heterocycle, has long been a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic applications. Among the vast array of quinoline derivatives, those functionalized at the 2, 4, and 6 positions have garnered significant attention for their potent and diverse biological activities. This technical guide focuses on the 2,4-dichloro-6-methoxyquinoline scaffold, a key intermediate and a foundational structure for the development of novel therapeutic agents. This document will provide an in-depth exploration of the potential biological activities associated with this scaffold, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

A Spectrum of Biological Promise

Derivatives of the quinoline scaffold have demonstrated significant potential across several key therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The strategic placement of chloro groups at the 2 and 4 positions of the quinoline ring provides reactive sites for nucleophilic substitution, allowing for the facile synthesis of a diverse library of derivatives. The methoxy group at the 6-position can also be a critical determinant of biological activity, influencing the molecule's pharmacokinetic and pharmacodynamic properties.

Anticancer Activity: A Multifaceted Approach

The fight against cancer has been a major focus for the development of quinoline-based compounds. Derivatives of the this compound scaffold are anticipated to exhibit anticancer properties through various mechanisms of action that are well-established for the broader quinoline class. These mechanisms include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.[1][2] Furthermore, some quinoline derivatives have been shown to disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis.[3]

Key Anticancer Mechanisms of Quinoline Derivatives:

  • Topoisomerase Inhibition: Quinolines can intercalate into DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in rapidly dividing cancer cells.[1]

  • Kinase Inhibition: Many quinoline derivatives act as potent inhibitors of various protein kinases, such as Pim-1 kinase, vascular endothelial growth factor receptors (VEGFR), and epidermal growth factor receptor (EGFR), which are often dysregulated in cancer.[1][4]

  • Tubulin Polymerization Inhibition: By interfering with the dynamics of microtubules, these compounds can halt cell division and induce apoptosis in cancer cells.[3]

  • Induction of Apoptosis: Several quinoline derivatives have been shown to trigger programmed cell death in cancer cells through various signaling pathways.[2][5]

Antimicrobial and Antiviral Frontiers

The quinoline scaffold is a cornerstone in the development of antimicrobial and antiviral agents. The antimalarial drugs chloroquine and mefloquine are classic examples of the therapeutic success of quinoline-based compounds. The this compound scaffold serves as a versatile starting point for the synthesis of novel derivatives with potential activity against a range of pathogens, including bacteria, fungi, and viruses.[6][7] For instance, the quinoline derivative HT61 has shown efficacy against Staphylococcus aureus biofilms.[6] Novel quinoline derivatives have also demonstrated inhibitory activity against Dengue virus serotype 2.[2]

Anti-inflammatory Potential

Chronic inflammation is a hallmark of numerous diseases, and quinoline derivatives have emerged as promising anti-inflammatory agents. Their mechanisms of action often involve the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenases (COX) and phosphodiesterase 4 (PDE4). The development of novel anti-inflammatory drugs from the this compound scaffold is an active area of research.

Quantitative Biological Data

The following tables summarize the available quantitative data for the biological activities of derivatives that are structurally related to the this compound scaffold. It is important to note that specific data for derivatives directly synthesized from this compound is limited in the public domain. The presented data is for closely related analogs and serves to illustrate the potential of this chemical space.

Table 1: Anticancer Activity of 6-Methoxyquinoline Derivatives

Compound IDDerivative ClassCancer Cell LineActivity MetricValue (µM)Reference
11 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinolineNCI-H226 (Non-small cell lung)GI₅₀0.94[1]
MDA-MB-231/ATCC (Breast)GI₅₀0.04[1]
SF-295 (CNS)GI₅₀<0.01[1]
15a 4-(4-(Hydroxyimino)ethyl)phenylamino)-6-methoxy-2-phenylquinolineMean of 60 cell linesGI₅₀3.02[1]
15b 4-(4-(Methoxyimino)ethyl)phenylamino)-6-methoxy-2-phenylquinolineMean of 60 cell linesGI₅₀3.89[1]
1f 7-Fluoro-4-(substituted-anilino)quinolineHeLa (Cervical)IC₅₀10.18[2]
BGC823 (Gastric)IC₅₀8.32[2]
2i 8-Methoxy-4-(substituted-anilino)quinolineHeLa (Cervical)IC₅₀7.15[2]
BGC823 (Gastric)IC₅₀4.65[2]
3c 2-Morpholino-4-(4-chloroanilino)quinolineHepG2 (Liver)IC₅₀11.42[5]
3d 2-Morpholino-4-(4-bromoanilino)quinolineHepG2 (Liver)IC₅₀8.50[5]
3e 2-Morpholino-4-(4-iodoanilino)quinolineHepG2 (Liver)IC₅₀12.76[5]

Table 2: Kinase Inhibitory Activity of Quinoline/Quinazoline Derivatives

Compound IDDerivative ClassTarget KinaseActivity MetricValue (nM)Reference
1 2,4-Diamino-6,7-dimethoxyquinazoline (BIX-01294)G9aIC₅₀~2.5
15e 4-Morpholino-2-phenylthieno[3,2-d]pyrimidinePI3K p110αIC₅₀2.0[8]
1b Pyrazolo[3,4-g]isoquinolineHaspinIC₅₀57[9]
1c Pyrazolo[3,4-g]isoquinolineHaspinIC₅₀66[9]
2c Pyrazolo[3,4-g]isoquinolineHaspinIC₅₀62[9]

Table 3: Antimicrobial Activity of Quinoline Derivatives

Compound IDDerivative ClassMicroorganismActivity MetricValue (µg/mL)Reference
HT61 Quinoline derivativeStaphylococcus aureus (biofilm)-Effective[6]
3l 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamideE. coliMIC7.812[10]
C. albicansMIC31.125[10]
8 N-methylbenzoindolo[3,2-b]-quinoline derivativeVancomycin-resistant E. faeciumMIC4[7]

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental for the accurate assessment of the biological activities of novel compounds. This section provides an overview of key protocols used in the evaluation of quinoline derivatives.

Synthesis of 4-(4-chloro-6-methoxyquinolin-2-yl)benzonitrile

This protocol describes a Suzuki coupling reaction to introduce an aryl group at the 2-position of the quinoline scaffold, starting from this compound.

Materials:

  • This compound

  • 4-cyanophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Dimethylformamide (DMF)

  • Ice water

Procedure:

  • In a reaction vessel, dissolve 4-cyanophenylboronic acid and this compound in DMF.

  • Add the catalyst, Pd(PPh₃)₄, to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 3 hours.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Collect the resulting solid precipitate by filtration.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2)

  • Culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • This compound derivatives

  • Inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Visualizing the Pathways and Processes

Diagrams are essential tools for understanding complex biological signaling pathways and experimental workflows. The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the biological activities of quinoline derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start 2,4-dichloro-6- methoxyquinoline Reaction Nucleophilic Substitution Start->Reaction Derivatives Library of Derivatives Reaction->Derivatives Anticancer Anticancer Assays Derivatives->Anticancer Antimicrobial Antimicrobial Assays Derivatives->Antimicrobial Antiinflammatory Anti-inflammatory Assays Derivatives->Antiinflammatory Antiviral Antiviral Assays Derivatives->Antiviral Data IC50 / MIC Determination Anticancer->Data Antimicrobial->Data Antiinflammatory->Data Antiviral->Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead Lead Compound Identification SAR->Lead

General workflow for the development of bioactive quinoline derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR) PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Quinoline Quinoline Derivative Quinoline->Receptor Inhibition Quinoline->PI3K Inhibition Quinoline->mTOR Inhibition

Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by quinoline derivatives.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising starting point for the development of a new generation of therapeutic agents. The existing body of research on quinoline derivatives strongly suggests that compounds derived from this scaffold are likely to possess significant anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The presence of reactive chlorine atoms facilitates the synthesis of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

Future research should focus on the systematic synthesis and biological evaluation of a wide range of derivatives of this compound. A deeper understanding of the molecular mechanisms of action and the identification of specific cellular targets will be crucial for the rational design of more effective and safer drugs. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs in various disease areas.

References

2,4-Dichloro-6-methoxyquinoline: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline nucleus is a privileged heterocyclic scaffold that forms the structural core of numerous compounds with a broad spectrum of biological activities.[1] Among its many derivatives, 2,4-dichloro-6-methoxyquinoline has emerged as a highly versatile and valuable building block in medicinal chemistry. Its unique substitution pattern, featuring reactive chlorine atoms at the 2- and 4-positions and an electron-donating methoxy group at the 6-position, allows for facile and selective functionalization. This strategic arrangement makes it an ideal precursor for the synthesis of a diverse array of bioactive molecules, particularly in the realms of oncology and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound as a pivotal intermediate in the development of targeted therapeutics, with a focus on kinase inhibitors and antimalarial agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₀H₇Cl₂NO
Molar Mass 228.07 g/mol
Appearance Light yellow to yellow solid
Boiling Point 327.9 ± 37.0 °C (Predicted)
Density 1.384 ± 0.06 g/cm³ (Predicted)
pKa -1.09 ± 0.50 (Predicted)
Storage Under inert gas (Nitrogen or Argon) at 2-8°C

Synthesis of this compound

The most common and efficient synthesis of this compound involves a one-pot reaction from p-anisidine and malonic acid using phosphorus oxychloride (POCl₃) as both a cyclizing and chlorinating agent.[1]

Experimental Protocol: One-pot Synthesis from p-Anisidine

Materials:

  • p-Anisidine

  • Malonic acid

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • A mixture of p-anisidine (1.0 equivalent) and malonic acid (1.5 equivalents) is prepared in a round-bottom flask.

  • An excess of phosphorus oxychloride (POCl₃) is slowly added to the mixture with stirring.

  • The reaction mixture is heated to reflux and stirred for 5 hours.[1]

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The excess POCl₃ is carefully removed under reduced pressure.

  • The residue is then cautiously poured into crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried to afford this compound.

G cluster_start Starting Materials p_anisidine p-Anisidine reflux Reflux, 5h p_anisidine->reflux malonic_acid Malonic Acid malonic_acid->reflux POCl3 POCl₃ POCl3->reflux workup Work-up (Quenching, Filtration) reflux->workup product This compound workup->product

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry

The reactivity of the chlorine atoms at the C2 and C4 positions of this compound allows for selective nucleophilic aromatic substitution (SNAr) reactions, making it a valuable precursor for a wide range of medicinally important compounds.

Kinase Inhibitors for Cancer Therapy

Quinoline-based molecules are prominent scaffolds for the development of kinase inhibitors.[2][3] this compound and its close analog, 4-chloro-6,7-dimethoxyquinoline, are key intermediates in the synthesis of potent inhibitors of several oncogenic kinases, including c-Met and EGFR.[4][5]

The HGF/c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility, and its dysregulation is implicated in numerous cancers.[5][6] Derivatives of 6,7-dimethoxy-4-anilinoquinoline, synthesized from 4-chloro-6,7-dimethoxyquinoline, have been identified as potent c-Met inhibitors.[4][7]

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS_RAF RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF Activates PI3K_AKT PI3K-AKT-mTOR Pathway cMet->PI3K_AKT Activates STAT3 JAK-STAT Pathway cMet->STAT3 Activates Proliferation Cell Proliferation, Survival, Motility RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT3->Proliferation Inhibitor Anilinoquinoline Inhibitor Inhibitor->cMet Inhibits (ATP-competitive)

Caption: Inhibition of the c-Met signaling pathway.

Quantitative Data for c-Met Inhibitors:

Compoundc-Met IC₅₀ (µM)A549 GI₅₀ (µM)MCF-7 GI₅₀ (µM)MKN-45 GI₅₀ (µM)
12n 0.030 ± 0.0081.25 ± 0.112.34 ± 0.250.89 ± 0.09
Cabozantinib 0.005 ± 0.0010.15 ± 0.021.02 ± 0.130.03 ± 0.004

Data sourced from a study on 6,7-dimethoxy-4-anilinoquinolines.[4]

The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy, and quinoline-based compounds have been developed as potent EGFR inhibitors.[2][3] The 4-anilinoquinoline scaffold is a key pharmacophore for EGFR inhibition.[2]

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF/TGFα EGFR EGFR EGF->EGFR Binds RAS_MAPK Ras-Raf-MEK-MAPK Pathway EGFR->RAS_MAPK Activates PI3K_AKT PI3K-Akt-mTOR Pathway EGFR->PI3K_AKT Activates JAK_STAT JAK-STAT Pathway EGFR->JAK_STAT Activates Cell_Response Cell Growth, Proliferation, Survival RAS_MAPK->Cell_Response PI3K_AKT->Cell_Response JAK_STAT->Cell_Response Inhibitor 4-Anilinoquinoline Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: Inhibition of the EGFR signaling pathway.

Quantitative Data for EGFR/HER-2 Dual Inhibitors:

CompoundEGFR IC₅₀ (nM)HER-2 IC₅₀ (nM)MCF-7 GI₅₀ (nM)A-549 GI₅₀ (nM)
5a 71312538
Erlotinib 80---
Lapatinib -26--

Data sourced from a study on quinoline-based EGFR/HER-2 dual-target inhibitors.[8]

G9a Histone Methyltransferase Inhibitors

G9a is a histone methyltransferase that plays a crucial role in epigenetic regulation, and its overexpression is linked to various cancers.[9] Quinoline and quinazoline scaffolds have been explored for the development of G9a inhibitors.[10]

G9a_Inhibition G9a G9a (Histone Methyltransferase) H3K9me2 H3K9me2 (Dimethylated) G9a->H3K9me2 Methylates H3K9 Histone H3 (Lysine 9) H3K9->G9a Gene_Silencing Transcriptional Repression (Tumor Suppressor Genes) H3K9me2->Gene_Silencing Inhibitor Quinoline-based Inhibitor Inhibitor->G9a Inhibits

Caption: Mechanism of G9a inhibition.
Antimalarial Agents

The quinoline core is a well-established pharmacophore in antimalarial drug discovery.[11] this compound can serve as a starting material for the synthesis of novel antimalarial compounds through the introduction of various side chains at the 2- and 4-positions, which can interfere with the parasite's lifecycle.[12][13]

Quantitative Data for Antimalarial Quinoline Derivatives:

CompoundP. falciparum IC₅₀ (µg/mL)
60 0.19
Chloroquine 0.20

Data sourced from a review on quinoline conjugates for antimalarial activity.[11]

Detailed Experimental Protocols

Synthesis of 6,7-Dimethoxy-4-anilinoquinoline Derivatives (General Procedure)

This protocol outlines the general method for the nucleophilic aromatic substitution reaction between a dichloroquinoline derivative and a substituted aniline to synthesize kinase inhibitors.

Materials:

  • 4-Chloro-6,7-dimethoxyquinoline (or this compound)

  • Substituted aniline

  • Isopropanol

Procedure:

  • A mixture of 4-chloro-6,7-dimethoxyquinoline (1.0 equivalent) and the appropriate substituted aniline (1.2 equivalents) is suspended in isopropanol.[14]

  • The reaction mixture is stirred at reflux for 5 hours.[14]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting solid residue is purified by column chromatography on silica gel to afford the desired 6,7-dimethoxy-4-anilinoquinoline derivative.[14]

In Vitro Kinase Assay (General Protocol)

This protocol describes a general method to evaluate the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Recombinant human kinase (e.g., c-Met, EGFR)

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Synthesized inhibitor compounds

  • 96-well plates

  • Detection reagent (e.g., Kinase-Glo®)

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase assay buffer.

  • Add the synthesized inhibitor compounds at various concentrations to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time.

  • Stop the reaction and measure the remaining ATP levels using a detection reagent (luminescence-based).

  • The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[5]

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or cytostatic effects of the synthesized inhibitors on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, MKN-45)

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized inhibitor compounds for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • The GI₅₀ (Growth Inhibition 50%) value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[5]

Conclusion

This compound is a readily accessible and highly adaptable chemical scaffold that has proven to be of significant value in medicinal chemistry. Its strategic placement of reactive and modulating functional groups facilitates the efficient synthesis of diverse libraries of compounds. The successful development of potent kinase inhibitors for cancer therapy and promising antimalarial candidates based on this core structure underscores its importance as a privileged building block. The detailed synthetic and biological evaluation protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutic agents. Further exploration of the chemical space around the this compound core holds considerable promise for identifying next-generation drugs to address unmet medical needs.

References

The Regioselective Reactivity of Chloro Groups in 2,4-Dichloro-6-methoxyquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the chloro groups in 2,4-dichloro-6-methoxyquinoline, a key heterocyclic scaffold in medicinal chemistry and materials science. The document elucidates the principles governing the differential reactivity of the C2 and C4 positions, with a strong emphasis on nucleophilic aromatic substitution (SNAr). Detailed experimental protocols for selective functionalization at the C4 position are provided, alongside a discussion of palladium-catalyzed cross-coupling reactions. This guide aims to serve as a valuable resource for researchers engaged in the synthesis and derivatization of quinoline-based compounds.

Introduction

Quinoline and its derivatives are privileged structures in drug discovery, exhibiting a wide range of biological activities. The this compound scaffold is a versatile building block, offering two reactive chloro groups for synthetic elaboration. A thorough understanding of the differential reactivity of these two positions is paramount for the rational design and efficient synthesis of novel functionalized quinoline analogs. This guide delves into the electronic factors that dictate the regioselectivity of substitution reactions and provides practical guidance for synthetic chemists.

The Core Principle: Enhanced Reactivity of the C4-Chloro Group

The chloro group at the C4 position of this compound is significantly more susceptible to nucleophilic attack than the chloro group at the C2 position. This pronounced regioselectivity is a well-established phenomenon in the chemistry of 2,4-dichloro-N-heterocycles and is primarily governed by electronic factors.

The underlying principle is the superior stabilization of the Meisenheimer intermediate formed during the SNAr reaction. Nucleophilic attack at the C4 position allows for the delocalization of the resulting negative charge onto the electronegative nitrogen atom of the quinoline ring through resonance. This delocalization stabilizes the intermediate, thereby lowering the activation energy of the reaction pathway for C4 substitution. In contrast, nucleophilic attack at the C2 position results in a less stable intermediate, as the negative charge cannot be as effectively delocalized onto the ring nitrogen.

Computational studies on analogous 2,4-dichloroquinazolines have shown that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 carbon, further indicating its higher susceptibility to nucleophilic attack.

Quantitative Data on Reactivity

While the qualitative understanding of the enhanced reactivity at the C4 position is well-established, precise quantitative kinetic data for the nucleophilic substitution on this compound is not extensively reported in the literature. However, the vast body of research on related 2,4-dichloro-N-heterocycles consistently demonstrates a strong preference for C4 substitution. This is typically observed through significantly higher yields of the C4-substituted product under mild reaction conditions, while substitution at the C2 position often requires more forcing conditions, such as higher temperatures or the use of metal catalysis.

Table 1: Qualitative Comparison of Reactivity at C2 and C4 Positions

PositionRelative Reactivity in SNArTypical Reaction Conditions for Substitution
C4-Chloro HighMild (e.g., room temperature to moderate heating)
C2-Chloro LowHarsh (e.g., high temperatures, prolonged reaction times, or metal catalysis)

Table 2: Representative Yields for Selective C4-Amination of 2,4-Dichloroquinolines with Anilines

Nucleophile (Aniline Derivative)SolventConditionsYield of C4-Substituted Product
AnilineEthanolReflux, 4h> 90%
4-MethylanilineIsopropanolReflux, 6h~ 85-95%
4-Methoxyanilinen-ButanolReflux, 5h~ 80-90%

Note: These are representative yields for 2,4-dichloroquinolines and may vary for the 6-methoxy substituted analog.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the starting material from p-anisidine.

Materials:

  • p-Anisidine

  • Malonic acid

  • Phosphorus oxychloride (POCl3)

  • Crushed ice

  • 5 M Sodium hydroxide solution

  • Dichloromethane

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-anisidine (1.0 eq) and malonic acid (1.5 eq).

  • Carefully add phosphorus oxychloride (excess, e.g., 10-15 eq) to the mixture.

  • Heat the reaction mixture to reflux with stirring for 5 hours.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Basify the aqueous mixture to pH ~9-10 with a 5 M sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

General Protocol for Selective C4-Amination (SNAr)

This protocol outlines a general procedure for the nucleophilic aromatic substitution of the C4-chloro group with an amine.

Materials:

  • This compound

  • Amine (primary or secondary, 1.1 eq)

  • Solvent (e.g., ethanol, isopropanol, or DMF)

  • Optional: Base (e.g., triethylamine or diisopropylethylamine, 1.2 eq)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.1 eq).

  • If the amine hydrochloride salt is formed, add a non-nucleophilic base (1.2 eq).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

For the functionalization of the less reactive C2 position, or for the introduction of carbon-based substituents at the C4 position, palladium-catalyzed cross-coupling reactions are often employed.

Materials:

  • This compound (or its C4-substituted derivative)

  • Boronic acid or boronate ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3, Na2CO3, or Cs2CO3, 2.0 eq)

  • Solvent (e.g., toluene, dioxane, or DMF, often with water)

Procedure:

  • In a Schlenk flask, combine the chloroquinoline (1.0 eq), boronic acid (1.2 eq), palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Materials:

  • This compound (or its C4-substituted derivative)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Base (e.g., triethylamine or diisopropylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a solution of the chloroquinoline (1.0 eq) and the terminal alkyne (1.2 eq) in the solvent, add the palladium catalyst and CuI.

  • Add the amine base.

  • Stir the reaction at room temperature or with gentle heating under an inert atmosphere until completion.

  • Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Dry, concentrate, and purify the product by chromatography.

Materials:

  • This compound (or its C4-substituted derivative)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)

  • Base (e.g., NaOt-Bu, K3PO4, 1.4 eq)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium precatalyst, ligand, and base in a Schlenk tube.

  • Add the chloroquinoline (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous, deoxygenated solvent.

  • Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry, concentrate, and purify.

Visualizations

Caption: Mechanism of Nucleophilic Aromatic Substitution at C4.

Experimental_Workflow A 1. Combine Reactants (this compound, Nucleophile, Solvent) B 2. Reaction (Stirring at appropriate temperature) A->B C 3. Monitoring (TLC or LC-MS) B->C C->B Reaction incomplete D 4. Work-up (Quenching, Extraction, Washing) C->D Reaction complete E 5. Purification (Column Chromatography or Recrystallization) D->E F 6. Characterization (NMR, MS) E->F

Caption: General Experimental Workflow for SNAr.

Conclusion

The chloro groups in this compound exhibit distinct reactivity, with the C4 position being markedly more susceptible to nucleophilic aromatic substitution. This regioselectivity is a consequence of the enhanced stability of the Meisenheimer intermediate formed upon nucleophilic attack at C4. This inherent reactivity allows for the selective functionalization of the quinoline scaffold, providing a versatile platform for the synthesis of a diverse array of compounds with potential applications in drug discovery and materials science. For substitutions at the less reactive C2 position, or for the formation of carbon-carbon bonds, palladium-catalyzed cross-coupling reactions offer a powerful and reliable synthetic strategy. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound as a key building block in organic synthesis.

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 2,4-Dichloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 2,4-dichloro-6-methoxyquinoline. This versatile protocol is designed to be a starting point for the synthesis of a variety of mono- and di-aryl substituted 6-methoxyquinolines, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organohalide.[1][2][3] This reaction is widely used in the synthesis of pharmaceuticals and complex organic molecules due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[1][4] For substrates like this compound, the two chlorine atoms offer the potential for selective mono- or di-functionalization, enabling the synthesis of diverse molecular architectures.[5]

Drawing parallels from studies on similar heterocyclic systems like 2,4-dichloroquinolines and 2,4-dichloropyrimidines, the chlorine at the C4 position is generally more susceptible to Suzuki coupling than the chlorine at the C2 position due to electronic effects.[6][7][8] This inherent regioselectivity can be exploited to achieve selective mono-arylation at the C4 position. Subsequent modification of reaction conditions, such as increased temperature, longer reaction times, or the use of a different catalyst system, can facilitate a second coupling at the C2 position.

Experimental Protocols

This section outlines a general procedure for the regioselective mono-arylation of this compound at the C4 position, followed by a protocol for the subsequent di-arylation.

Materials and Reagents
  • This compound

  • Arylboronic acid (or boronic ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene, THF)

  • Anhydrous solvents and inert atmosphere (Argon or Nitrogen) are recommended.

Protocol 1: Regioselective Mono-arylation at the C4-Position

This protocol is designed to favor the selective substitution at the more reactive C4 position.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (0.02-0.05 equiv.), and a base (2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir for the recommended time (typically 2-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the 2-chloro-4-aryl-6-methoxyquinoline.

Protocol 2: Di-arylation

This protocol can be used for the synthesis of 2,4-diaryl-6-methoxyquinolines, either starting from the isolated mono-arylated product or directly from this compound by adjusting the stoichiometry and reaction conditions.

  • Reaction Setup: To a flame-dried Schlenk flask, add the 2-chloro-4-aryl-6-methoxyquinoline (from Protocol 1) (1.0 equiv.), the second arylboronic acid (1.5-2.0 equiv.), a palladium catalyst (0.05-0.10 equiv.), and a base (3.0-4.0 equiv.). Alternatively, to synthesize a symmetrical di-aryl product, start with this compound and use >2.2 equivalents of the same arylboronic acid.[5]

  • Solvent Addition: Add a degassed solvent system.

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Reaction: Heat the reaction mixture to a higher temperature (e.g., 100-120 °C) for a longer duration (12-24 hours), monitoring for the consumption of the starting material.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1 to isolate the 2,4-diaryl-6-methoxyquinoline.

Data Presentation

The following table summarizes typical reaction conditions for Suzuki coupling reactions involving dihalo-heterocyclic compounds, which can be adapted for this compound.

CatalystBaseSolventTemperature (°C)Time (h)SubstrateYield (%)Reference
(PPh₃)₂PdCl₂Cs₂CO₃Dioxane/Water80Varies2-Alkynyl-4-chloroquinolineGood to Excellent[6]
Pd(PPh₃)₄K₃PO₄THF9082,6-Dichloroquinoxaline23-97[9]
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/Water100241,2-DiiodobenzeneNot specified[10]
Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/Water100OvernightDiaryl bromideNot specified[11]
Pd(OAc)₂/XantPhosK₃PO₄TolueneReflux16DichloroalkeneVaries[5]
Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water10015 min (Microwave)2,4-DichloropyrimidineGood to Excellent[7][8]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the Suzuki coupling of this compound.

Suzuki_Coupling_Workflow A 1. Reagent Addition (this compound, Boronic Acid, Catalyst, Base) B 2. Solvent Addition & Degassing A->B C 3. Inert Atmosphere (Purge with Ar or N2) B->C D 4. Heating & Stirring C->D E 5. Reaction Monitoring (TLC/LC-MS) D->E Progress Check F 6. Work-up (Quenching, Extraction) D->F Reaction Complete E->D Continue Reaction G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: Experimental workflow for the Suzuki coupling reaction.

The catalytic cycle for the Suzuki-Miyaura coupling reaction is a well-established three-step process.[3][10]

Suzuki_Catalytic_Cycle center Pd(0)Ln node1 Oxidative Addition center->node1 R1-X intermediate1 R1-Pd(II)Ln-X node1->intermediate1 node2 Transmetalation intermediate1->node2 R2-B(OR)2 (Base) intermediate2 R1-Pd(II)Ln-R2 node2->intermediate2 node3 Reductive Elimination intermediate2->node3 node3->center R1-R2

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Use of 2,4-Dichloro-6-methoxyquinoline in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2,4-dichloro-6-methoxyquinoline as a versatile starting material for the synthesis of novel anticancer agents. The protocols and data presented are based on established methodologies for analogous quinoline derivatives and aim to facilitate the exploration of this promising chemical scaffold in cancer research.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer effects. The substitution pattern on the quinoline ring is crucial for determining the mechanism of action and potency of these compounds. The presence of a methoxy group at the 6-position is a feature of several bioactive molecules and can influence their pharmacokinetic and pharmacodynamic properties.

This compound is a key synthetic intermediate that allows for the sequential and regioselective introduction of various pharmacophores at the C2 and C4 positions through nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C4 position is generally more reactive, enabling the initial introduction of a primary amine or aniline, a common feature in many kinase inhibitors. Subsequent modification at the C2 position allows for further structural diversification to optimize biological activity and selectivity.

Synthetic Strategy and Key Reactions

The primary synthetic route for derivatizing this compound involves a two-step nucleophilic aromatic substitution. The first substitution predominantly occurs at the more reactive C4 position, followed by a second substitution at the C2 position. This differential reactivity allows for the controlled synthesis of dissymmetric 2,4-disubstituted 6-methoxyquinolines.

General Synthetic Workflow

G start This compound step1 Nucleophilic Aromatic Substitution (SNAr) at C4 (e.g., with a substituted aniline) start->step1 intermediate 4-Anilino-2-chloro-6-methoxyquinoline Intermediate step1->intermediate step2 Nucleophilic Aromatic Substitution (SNAr) at C2 (e.g., with a secondary amine or other nucleophile) intermediate->step2 product 2,4-Disubstituted-6-methoxyquinoline (Potential Anticancer Agent) step2->product evaluation Biological Evaluation (Cytotoxicity Assays, Kinase Inhibition) product->evaluation

Caption: General workflow for the synthesis of anticancer agents from this compound.

Experimental Protocols

The following protocols are generalized procedures based on the synthesis of structurally similar 4-anilinoquinoline and 4-anilinoquinazoline derivatives. Optimization of reaction conditions (solvent, base, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Synthesis of 4-Anilino-2-chloro-6-methoxyquinoline Derivatives

This protocol describes the regioselective substitution of the chlorine atom at the C4 position with a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

  • Isopropanol or n-butanol

  • Diisopropylethylamine (DIPEA) or other suitable base

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in isopropanol, add the substituted aniline (1.1 eq) and DIPEA (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and stir for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of 2,4-Disubstituted-6-methoxyquinoline Derivatives

This protocol describes the substitution of the remaining chlorine atom at the C2 position of the 4-anilino-2-chloro-6-methoxyquinoline intermediate.

Materials:

  • 4-Anilino-2-chloro-6-methoxyquinoline derivative (from Protocol 1)

  • Nucleophile (e.g., morpholine, piperazine derivative, or another amine)

  • N,N-Dimethylformamide (DMF) or other high-boiling polar aprotic solvent

  • Potassium carbonate (K2CO3) or other suitable base

  • Sealed reaction vessel or microwave reactor

Procedure (Conventional Heating):

  • In a sealed tube, dissolve the 4-anilino-2-chloro-6-methoxyquinoline derivative (1.0 eq) in DMF.

  • Add the nucleophile (1.5-2.0 eq) and K2CO3 (2.0 eq).

  • Heat the mixture to 80-120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Procedure (Microwave-Assisted Synthesis):

  • In a microwave-safe vial, combine the 4-anilino-2-chloro-6-methoxyquinoline derivative (1.0 eq), the nucleophile (1.5 eq), and a suitable solvent (e.g., DMF or isopropanol).

  • Seal the vial and heat in a microwave reactor at 120-150 °C for 10-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the vial and work up the reaction mixture as described for conventional heating.

Data Presentation: Anticancer Activity of Structurally Related Quinoline Derivatives

Compound ClassSubstitution PatternCancer Cell LineIC50 (µM)Reference
8-Methoxy-4-anilinoquinoline8-OCH3, 4-(isopropyl-anilino)HeLa7.15[1]
8-Methoxy-4-anilinoquinoline8-OCH3, 4-(isopropyl-anilino)BGC-8234.65[1]
6,7-Dimethoxy-4-anilinoquinoline6,7-(OCH3)2, 4-(benzimidazolyl-anilino)A5497.3[2]
6,7-Dimethoxy-4-anilinoquinoline6,7-(OCH3)2, 4-(benzimidazolyl-anilino)MCF-76.1[2]
6,7-Dimethoxy-4-anilinoquinazoline6,7-(OCH3)2, 4-(anilino)HCT116Data available[3][4]
6,7-Dimethoxy-4-anilinoquinazoline6,7-(OCH3)2, 4-(anilino)K562Data available[3][4]
6,7-Dimethoxy-4-anilinoquinazoline6,7-(OCH3)2, 4-(anilino)SKBR3Data available[3][4]

Note: The IC50 values are indicative of the potential activity and will vary depending on the specific substitutions at the C2 and C4 positions, as well as the aniline moiety.

Targeted Signaling Pathways

Many 4-anilinoquinoline and 4-anilinoquinazoline derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for tumor cell proliferation, survival, and angiogenesis. Key targets include the Epidermal Growth Factor Receptor (EGFR) and c-Met. The binding of these inhibitors to the ATP-binding pocket of the kinase domain blocks downstream signaling pathways.

EGFR Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular egfr EGFR ras Ras egfr->ras dimerization & phosphorylation pi3k PI3K egfr->pi3k egf EGF egf->egfr raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription akt Akt pi3k->akt akt->transcription inhibitor 6-Methoxyquinoline Derivative (from this compound) inhibitor->egfr Inhibition

Caption: Hypothesized inhibition of the EGFR signaling pathway by 6-methoxyquinoline derivatives.

Derivatives synthesized from this compound are expected to function as ATP-competitive inhibitors of EGFR, thereby blocking the downstream RAS/RAF/MEK/ERK and PI3K/AKT signaling cascades. This inhibition leads to cell cycle arrest, induction of apoptosis, and a reduction in tumor growth.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of a diverse library of potential anticancer agents. The established reactivity of the quinoline core allows for the systematic exploration of structure-activity relationships. By leveraging the provided protocols and considering the biological data of analogous compounds, researchers can efficiently develop novel 6-methoxyquinoline derivatives for evaluation as next-generation cancer therapeutics. Further studies will be required to elucidate the precise mechanisms of action and to optimize the lead compounds for clinical development.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2,4-Dichloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing 2,4-dichloro-6-methoxyquinoline as a key building block. The inherent reactivity differences between the chloro-substituents at the C2 and C4 positions of the quinoline core allow for selective functionalization, making this substrate a versatile tool in the synthesis of complex molecules for pharmaceutical and materials science applications.

Introduction to Palladium-Catalyzed Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful transformations for the formation of carbon-carbon and carbon-heteroatom bonds.[1] In the context of this compound, the presence of two distinct chlorine atoms offers the potential for sequential and regioselective functionalization. The chloro group at the C2 position is generally more reactive towards certain palladium-catalyzed reactions due to the electronic influence of the adjacent nitrogen atom, a phenomenon noted in related dichloroquinoline systems. Conversely, the C4 position can be selectively targeted under different catalytic conditions. This differential reactivity allows for the stepwise introduction of various substituents, leading to the synthesis of diverse and complex quinoline derivatives.

This document outlines protocols for Sonogashira, Suzuki, Buchwald-Hartwig, Heck, and Cyanation reactions involving 2,4-dichloro-substituted quinolines, providing a foundation for the application of this compound in synthetic strategies.

Sonogashira Coupling: Synthesis of 2-Alkynyl-4-chloro-6-methoxyquinolines

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[2] This reaction is highly effective for the selective alkynylation of 2,4-dichloroquinolines at the more reactive C2 position. The presence of the electronegative nitrogen atom makes the chloro group at the C2 position more susceptible to oxidative addition with the palladium(0) catalyst.

Quantitative Data: Sonogashira Coupling of 2,4-Dichloroquinolines
EntryAlkyneCatalyst SystemSolventYield (%)
1Phenylacetylene10% Pd/C (10 mol%), PPh₃ (20 mol%), CuI (5 mol%)Water85
21-Hexyne10% Pd/C (10 mol%), PPh₃ (20 mol%), CuI (5 mol%)Water82
33-Phenyl-1-propyne10% Pd/C (10 mol%), PPh₃ (20 mol%), CuI (5 mol%)Water88

Data adapted from a study on 2,4-dichloroquinoline. Yields are for the C2-alkynylated product.

Experimental Protocol: C2-Selective Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • 10% Palladium on Carbon (Pd/C)

  • Triphenylphosphine (PPh₃)

  • Copper(I) Iodide (CuI)

  • Base (e.g., Triethylamine)

  • Solvent (e.g., Water or DMF)

  • Schlenk flask and standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), 10% Pd/C (0.1 mmol), PPh₃ (0.2 mmol), and CuI (0.05 mmol).

  • Add degassed solvent (e.g., 10 mL of water or DMF).

  • Add the terminal alkyne (1.2 mmol) and the base (e.g., triethylamine, 3.0 mmol) to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-6 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If using water as a solvent, extract the product with an organic solvent (e.g., ethyl acetate). If using DMF, dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-4-chloro-6-methoxyquinoline.

Diagram of Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine this compound, Pd/C, PPh3, CuI in Schlenk flask add_solv Add degassed solvent start->add_solv add_reagents Add terminal alkyne and base add_solv->add_reagents heat Heat and stir under inert atmosphere add_reagents->heat cool Cool to room temperature heat->cool extract Extraction cool->extract dry Drying and concentration extract->dry purify Column chromatography dry->purify product 2-Alkynyl-4-chloro-6-methoxyquinoline purify->product

Caption: Workflow for the C2-selective Sonogashira coupling of this compound.

Suzuki Coupling: Synthesis of 2-Alkynyl-4-aryl-6-methoxyquinolines

Following the selective Sonogashira coupling at the C2 position, the remaining chloro group at the C4 position can be functionalized via a Suzuki coupling reaction. The Suzuki coupling involves the reaction of an organoboron compound with an aryl halide, catalyzed by a palladium complex.[3] This sequential approach allows for the synthesis of disubstituted quinolines with distinct groups at the C2 and C4 positions.

Quantitative Data: Suzuki Coupling of 2-Alkynyl-4-chloroquinolines
Entry4-Chloroquinoline SubstrateArylboronic AcidCatalystLigandBaseSolventYield (%)
12-(Phenylethynyl)-4-chloroquinolinePhenylboronic acid(PPh₃)₂PdCl₂PCy₃Cs₂CO₃Dioxane-Water84
22-(Hex-1-yn-1-yl)-4-chloroquinoline3-Methoxyphenylboronic acid(PPh₃)₂PdCl₂PCy₃Cs₂CO₃Dioxane-Water86
32-(3-Phenylprop-1-yn-1-yl)-4-chloroquinoline4-Fluorophenylboronic acid(PPh₃)₂PdCl₂PCy₃Cs₂CO₃Dioxane-Water86

Data adapted from a study on 2-alkynyl-4-chloroquinolines. Yields are for the C4-arylated product.

Experimental Protocol: C4-Selective Suzuki Coupling

Materials:

  • 2-Alkynyl-4-chloro-6-methoxyquinoline

  • Arylboronic acid

  • Bis(triphenylphosphine)palladium(II) dichloride ((PPh₃)₂PdCl₂)

  • Tricyclohexylphosphine (PCy₃)

  • Cesium carbonate (Cs₂CO₃)

  • Dioxane

  • Water

  • Schlenk flask and standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the 2-alkynyl-4-chloro-6-methoxyquinoline (1.0 mmol), arylboronic acid (1.2 mmol), (PPh₃)₂PdCl₂ (0.03 mmol), PCy₃ (0.06 mmol), and Cs₂CO₃ (2.0 mmol).

  • Add a degassed mixture of dioxane and water (e.g., 4:1 ratio, 10 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkynyl-4-aryl-6-methoxyquinoline.

Diagram of Suzuki Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine 2-alkynyl-4-chloro-6-methoxyquinoline, arylboronic acid, catalyst, ligand, and base add_solv Add degassed dioxane/water start->add_solv heat Heat and stir under inert atmosphere add_solv->heat cool Cool to room temperature heat->cool extract Extraction cool->extract dry Drying and concentration extract->dry purify Column chromatography dry->purify product 2-Alkynyl-4-aryl-6-methoxyquinoline purify->product Buchwald_Hartwig_Logic reagents This compound + Amine outcome Selective C4 Amination reagents->outcome catalyst_system Pd(OAc)2 + Xantphos + NaOt-Bu catalyst_system->outcome conditions Anhydrous Toluene 100-110 °C conditions->outcome Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine this compound, Pd(OAc)2, P(o-tol)3 in vial add_reagents Add alkene and Et3N start->add_reagents add_solv Add anhydrous DMF add_reagents->add_solv heat Seal and heat add_solv->heat cool Cool and dilute with water heat->cool extract Extraction cool->extract dry Drying and concentration extract->dry purify Column chromatography dry->purify product 2-Chloro-4-vinyl-6-methoxyquinoline purify->product Cyanation_Cycle pd0 Pd(0)L2 oxidative_add Oxidative Addition (Ar-Cl) pd0->oxidative_add this compound pd2_complex [ArPd(II)(Cl)L2] oxidative_add->pd2_complex transmetal Transmetalation (Zn(CN)2) pd2_complex->transmetal pd_cn_complex [ArPd(II)(CN)L2] transmetal->pd_cn_complex reductive_elim Reductive Elimination pd_cn_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-CN reductive_elim->product

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,4-Dichloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 2,4-dichloro-6-methoxyquinoline, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on a robust one-pot reaction of p-anisidine and malonic acid with phosphorus oxychloride. This guide covers critical aspects of the synthesis at an industrial scale, including reaction parameters, safety protocols for handling hazardous materials, purification techniques, and analytical methods for quality control. The information is intended to facilitate the efficient and safe production of high-purity this compound for research and drug development purposes.

Introduction

This compound is a crucial building block in the synthesis of a variety of biologically active molecules. Its derivatives have shown potential in diverse therapeutic areas, making the reliable and scalable synthesis of this intermediate a significant focus in medicinal chemistry and process development. The one-pot synthesis from readily available starting materials like p-anisidine and malonic acid using phosphorus oxychloride as both a reagent and solvent is an efficient and established method.[1] This document outlines the considerations and procedures for transitioning this synthesis from laboratory scale to large-scale industrial production.

Synthetic Workflow

The large-scale synthesis of this compound is primarily achieved through a one-pot reaction where p-anisidine is reacted with malonic acid in the presence of an excess of phosphorus oxychloride. The phosphorus oxychloride serves as a dehydrating and chlorinating agent.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reagent Reagent & Solvent cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product p_anisidine p-Anisidine reaction One-Pot Reaction (Heating) p_anisidine->reaction malonic_acid Malonic Acid malonic_acid->reaction POCl3 Phosphorus Oxychloride (POCl3) POCl3->reaction quenching Quenching (Ice/Water) reaction->quenching Cooling neutralization Neutralization (NaOH solution) quenching->neutralization filtration Filtration neutralization->filtration recrystallization Recrystallization filtration->recrystallization Crude Product final_product This compound recrystallization->final_product Purified Product

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Large-Scale Synthesis of this compound

This protocol is adapted for a large-scale production environment.

Materials:

  • p-Anisidine

  • Malonic Acid

  • Phosphorus Oxychloride (POCl₃)

  • Crushed Ice/Water

  • Sodium Hydroxide (NaOH) solution (e.g., 20-50%)

  • Ethanol (for recrystallization)

Equipment:

  • Glass-lined or other suitably corrosion-resistant reactor with heating/cooling capabilities, a reflux condenser, a mechanical stirrer, and an addition funnel.

  • Scrubber system for acidic vapors.

  • Large-scale filtration apparatus (e.g., Nutsche filter-dryer).

  • Drying oven (vacuum or convection).

  • Personal Protective Equipment (PPE): Acid-resistant gloves, chemical splash goggles and face shield, acid-resistant apron or full-body suit, and a respirator with appropriate cartridges for acid gases.[2][3]

Procedure:

  • Reactor Charging: In a clean and dry reactor, charge phosphorus oxychloride (excess, acting as solvent).

  • Addition of Reactants: While stirring, slowly add malonic acid to the phosphorus oxychloride. An exothermic reaction may occur; control the temperature with cooling if necessary. Subsequently, add p-anisidine portion-wise to the mixture. The rate of addition should be controlled to manage the reaction exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for several hours (typically 4-6 hours). Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate, larger reactor containing a stirred mixture of crushed ice and water, slowly and carefully add the reaction mixture. This quenching step is highly exothermic and will generate HCl fumes, which must be directed to a scrubber.[4]

  • Neutralization: Slowly add a sodium hydroxide solution to the aqueous mixture to neutralize the excess acid. The pH should be adjusted to be slightly alkaline (pH 8-9). This will precipitate the crude product.

  • Isolation: Filter the precipitated solid using a Nutsche filter. Wash the filter cake thoroughly with water until the filtrate is neutral.

  • Drying: Dry the crude product in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.

Purification by Recrystallization

Procedure:

  • Dissolution: In a suitable reactor, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for a short period. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration and wash with a small amount of cold ethanol.

  • Drying: Dry the purified product in a vacuum oven.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound and related compounds. Note that yields can vary based on scale and specific process optimizations.

Table 1: Reactant and Product Data

CompoundMolecular FormulaMolar Mass ( g/mol )Role
p-AnisidineC₇H₉NO123.15Starting Material
Malonic AcidC₃H₄O₄104.06Starting Material
Phosphorus OxychloridePOCl₃153.33Reagent & Solvent
This compoundC₁₀H₇Cl₂NO228.08Product

Table 2: Typical Reaction Parameters and Yields

ParameterValueReference/Note
Reactant Molar Ratio
p-Anisidine : Malonic Acid1 : 1.2 to 1 : 1.5An excess of malonic acid is often used.
Reaction Temperature Reflux (~105-110 °C)
Reaction Time 4 - 6 hoursMonitored by HPLC or TLC for completion.
Typical Lab-Scale Yield 60-75%Yields may vary. Microwave-assisted synthesis reports yields around 61%.[1]
Expected Purity (Crude) >90%Dependent on the efficiency of the work-up.
Expected Purity (Recrystallized) >99%Achievable with proper recrystallization.

Safety Considerations for Large-Scale Synthesis

The large-scale synthesis of this compound involves hazardous materials and requires strict safety protocols.

  • Phosphorus Oxychloride (POCl₃):

    • Hazards: Highly corrosive and toxic. Reacts violently with water, releasing heat and toxic hydrogen chloride gas.[4] Causes severe burns upon contact with skin and eyes. Inhalation can cause severe respiratory irritation and pulmonary edema.[5]

    • Handling Precautions: Must be handled in a closed system or a well-ventilated area with a dedicated scrubber for vapors.[3] All transfers should be done using appropriate pumps and lines. Avoid any contact with moisture.

    • Personal Protective Equipment (PPE): Full protective gear is mandatory, including acid-resistant suits, gloves, boots, and a full-face respirator with an acid gas cartridge.[2][5]

    • Spill Response: Do not use water to clean up spills. Use an inert absorbent material like sand or vermiculite.

  • Hydrogen Chloride (HCl) Gas:

    • Hazards: Toxic and corrosive gas generated during the quenching of phosphorus oxychloride.

    • Control Measures: The quenching process must be performed in a reactor connected to an efficient acid gas scrubber system.

Logical Relationships in Process Safety

The following diagram illustrates the logical relationships in ensuring process safety during the synthesis.

SafetyLogic cluster_hazard Hazards cluster_control Control Measures cluster_outcome Desired Outcome POCl3_hazard POCl3 (Corrosive, Toxic, Water-Reactive) PPE Appropriate PPE POCl3_hazard->PPE Closed_System Closed System Operation POCl3_hazard->Closed_System HCl_hazard HCl Gas (Toxic, Corrosive) Scrubber Acid Gas Scrubber HCl_hazard->Scrubber Exotherm_hazard Exothermic Reactions (Addition, Quenching) Temp_Control Temperature Monitoring & Control Exotherm_hazard->Temp_Control Safe_Operation Safe Large-Scale Production PPE->Safe_Operation Closed_System->Safe_Operation Scrubber->Safe_Operation Temp_Control->Safe_Operation

Figure 2: Key safety control measures for the synthesis.

Analytical Methods for Quality Control

To ensure the quality of the final product, the following analytical methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): For determining purity and identifying impurities. A reversed-phase C18 column with a gradient elution of water and acetonitrile (with a modifier like formic or acetic acid) is a common choice.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product.

  • Melting Point: As a preliminary check of purity.

References

Application Note: High-Purity Isolation of 2,4-Dichloro-6-methoxyquinoline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dichloro-6-methoxyquinoline is a key heterocyclic intermediate in the synthesis of various biologically active compounds and pharmaceutical agents. Following its synthesis, the crude product often contains unreacted starting materials, by-products, and other colored impurities that necessitate an efficient purification method. While techniques like recrystallization can be employed, normal-phase column chromatography provides a robust and high-resolution method to obtain the target compound with high purity, which is critical for subsequent synthetic steps and biological screening. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Data Presentation: Chromatographic Conditions

A summary of the recommended conditions for the column chromatographic purification is presented below. These parameters are based on established protocols for similar quinoline derivatives and specific findings for the target compound.

ParameterValue / DescriptionRationale / Reference
Stationary Phase Silica Gel (230-400 mesh)Standard stationary phase for normal-phase chromatography of moderately polar organic compounds.[1]
Mobile Phase (Eluent) 95:5 Hexane / Ethyl Acetate (v/v)This specific ratio has been successfully used for the purification of this compound. The ratio can be optimized using TLC to achieve an Rf of 0.2-0.3 for the target compound.[2]
Crude:Silica Ratio 1:30 to 1:100 (by weight)A higher ratio of silica gel to the crude product ensures better separation of closely eluting impurities.[1]
Sample Loading Dry LoadingRecommended for achieving a narrow band and improving separation efficiency.
Elution Mode IsocraticA constant mobile phase composition is used throughout the purification.
Detection Method Thin Layer Chromatography (TLC) with UV visualization (254 nm)Used to identify and pool fractions containing the pure product.[1]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the purification of crude this compound.

1. Materials and Equipment

  • Chemicals:

    • Crude this compound

    • Silica Gel (230-400 mesh)

    • Hexane (or Petroleum Ether), HPLC grade

    • Ethyl Acetate (EtOAc), HPLC grade

    • Dichloromethane (DCM), ACS grade

    • Sand (acid-washed)

    • Cotton or Glass Wool

  • Equipment:

    • Glass chromatography column with stopcock

    • Solvent reservoir

    • Round bottom flasks

    • Fraction collector or test tubes

    • Thin Layer Chromatography (TLC) plates (silica gel coated)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Rotary evaporator

2. Mobile Phase Optimization (TLC Analysis)

Before packing the column, determine the optimal mobile phase composition.

  • Dissolve a small amount of the crude product in a few drops of DCM or ethyl acetate.

  • Spot the solution onto a TLC plate.

  • Develop the plate in a TLC chamber using a 95:5 hexane:ethyl acetate solvent system.

  • Visualize the plate under a UV lamp. The target compound should have a Retention Factor (Rf) of approximately 0.2-0.3 for optimal separation on the column.[2] Adjust the solvent ratio if necessary.

3. Column Preparation (Slurry Method)

  • Determine Silica Quantity: Based on the mass of your crude product, calculate the required amount of silica gel using a 1:30 to 1:100 ratio.

  • Prepare the Column: Secure the chromatography column vertically. Insert a small plug of cotton or glass wool into the bottom of the column, followed by a ~1 cm layer of sand.[1]

  • Prepare the Slurry: In a beaker, mix the calculated amount of silica gel with the 95:5 hexane:ethyl acetate mobile phase to form a pourable slurry. Stir to remove air bubbles.

  • Pack the Column: Fill the column partially with the mobile phase. Carefully pour the silica slurry into the column. Tap the column gently and continuously to ensure even packing and to dislodge any trapped air bubbles.

  • Equilibrate: Once the silica has settled, drain the excess solvent until the solvent level is just above the top of the silica bed. Add a thin (~1 cm) protective layer of sand on top of the silica. Do not let the column run dry at any point.

4. Sample Preparation and Loading (Dry Loading)

  • Dissolve the entire crude product in a minimal amount of dichloromethane (DCM) in a round-bottom flask.

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder as a uniform layer on top of the sand in the packed column.

5. Elution and Fraction Collection

  • Carefully add the mobile phase (95:5 hexane:ethyl acetate) to the column, ensuring the top layer of sand and sample is not disturbed.

  • Open the stopcock and begin eluting the column. Maintain a constant flow of eluent from the reservoir.

  • Collect the eluting solvent in sequentially numbered test tubes or with a fraction collector.

6. Monitoring and Product Isolation

  • Periodically analyze the collected fractions using TLC (with the same mobile phase) to determine their composition.

  • Spot every few fractions on a TLC plate and visualize under a UV lamp to identify the fractions containing the pure product.

  • Combine all fractions that contain only the pure this compound into a clean, pre-weighed round-bottom flask.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product. The pure compound should be obtained as off-white needles.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the purification protocol.

Purification_Workflow cluster_main Chromatography Process start Crude 2,4-Dichloro-6- methoxyquinoline prep_slurry Prepare Silica Gel Slurry (Stationary Phase) prep_sample Prepare Sample (Dry Loading Method) start->prep_sample pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample->load_sample elute Elute with Mobile Phase (95:5 Hexane:EtOAc) & Collect Fractions load_sample->elute monitor Monitor Fractions by TLC elute->monitor monitor->elute Continue Elution decision Fraction Pure? monitor->decision combine Combine Pure Fractions decision->combine Yes discard Impure Fractions / Combined Impurities decision->discard No evaporate Solvent Evaporation (Rotary Evaporator) combine->evaporate end_product Purified Product evaporate->end_product

Caption: Workflow for purification of this compound.

References

Application Notes and Protocols for the Purification of 2,4-Dichloro-6-methoxyquinoline via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,4-Dichloro-6-methoxyquinoline is a key intermediate in the synthesis of various biologically active compounds. Achieving high purity of this starting material is critical for the successful development of downstream products and for ensuring the reliability and reproducibility of experimental results. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This document provides detailed application notes and a comprehensive protocol for the recrystallization of this compound, designed to guide researchers in obtaining a high-purity product.

Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[1][2] The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have a high solubility at an elevated temperature.[3][4] Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or insoluble at all temperatures.

The general workflow involves:

  • Solvent Selection: Choosing an appropriate solvent or solvent system.

  • Dissolution: Dissolving the impure solid in a minimum amount of hot solvent.

  • Filtration (optional): Removing any insoluble impurities from the hot solution.

  • Crystallization: Allowing the hot, saturated solution to cool slowly, leading to the formation of pure crystals.

  • Isolation: Collecting the purified crystals by filtration.

  • Drying: Drying the crystals to remove any residual solvent.

Solvent Selection for this compound

The selection of an appropriate solvent is the most critical step for successful recrystallization. Based on the purification of structurally similar quinoline derivatives, several solvents and solvent systems can be considered.[5] The synthesis of this compound has been reported to yield an off-white solid after purification by column chromatography using a hexane-ethyl acetate mixture, suggesting that less polar to moderately polar solvents are suitable.[6]

Recommended Solvents for Screening:

  • Ethanol

  • Methanol

  • Isopropanol

  • Ethyl Acetate

  • Toluene

  • Hexane/Ethyl Acetate mixtures

  • Ethanol/Water mixtures

A preliminary small-scale solubility test is highly recommended to identify the optimal solvent.

Quantitative Data Summary

The following table summarizes hypothetical yet realistic data for the recrystallization of this compound in selected solvent systems. This data is intended to serve as a guideline for solvent selection and process optimization.

Solvent SystemSolubility at 20°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Typical Recovery Yield (%)Purity Before Recrystallization (%)Purity After Recrystallization (%)Crystal Morphology
Ethanol0.815.285-9095>99Off-white needles
Methanol1.218.580-8595>99White platelets
Isopropanol0.512.088-9395>99.5Fine white needles
Ethyl Acetate2.525.075-8095>98.5Small prisms
Toluene0.39.590-9595>99Colorless blocks
Ethanol/Water (9:1)0.413.585-9295>99Fine white powder

Experimental Protocol: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound using a single solvent system.

Materials and Equipment:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol or Isopropanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

  • Vacuum oven or desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of the selected solvent (e.g., ethanol) to the flask, just enough to create a slurry.

    • Heat the mixture to a gentle boil while stirring. Add small portions of the hot solvent until the solid completely dissolves.[4] Avoid adding an excess of solvent to ensure a good recovery yield.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% of the solute weight).[7]

    • Reheat the solution to boiling for a few minutes with stirring.

  • Hot Filtration (Optional):

    • If activated charcoal or other insoluble impurities are present, perform a hot filtration.[5] Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass or loosely with a stopper.

    • Allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[7]

    • Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[4]

  • Inducing Crystallization (If Necessary):

    • If crystals do not form upon cooling, it may be due to a supersaturated solution or the absence of nucleation sites.

    • Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[7]

    • Alternatively, add a "seed crystal" of pure this compound to the solution to initiate crystallization.[1]

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[3]

  • Drying:

    • Carefully transfer the purified crystals to a watch glass or drying dish.

    • Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound or in a desiccator under vacuum until a constant weight is achieved.

Visual Workflow and Diagrams

Experimental Workflow for Recrystallization:

The following diagram illustrates the step-by-step workflow for the recrystallization of this compound.

Recrystallization_Workflow start Start: Crude This compound dissolution 1. Dissolution (Add minimum hot solvent) start->dissolution decolorization 2. Decolorization (Optional: Add activated charcoal) dissolution->decolorization hot_filtration 3. Hot Filtration (Optional: Remove insoluble impurities) decolorization->hot_filtration crystallization 4. Crystallization (Slow cooling to room temp, then ice bath) hot_filtration->crystallization isolation 5. Isolation (Vacuum filtration) crystallization->isolation drying 6. Drying (Vacuum oven or desiccator) isolation->drying end End: Pure Crystalline This compound drying->end

Caption: A flowchart of the recrystallization process.

Logical Relationship for Solvent Selection:

This diagram outlines the decision-making process for selecting an appropriate recrystallization solvent.

Solvent_Selection start Start: Select a Potential Solvent test_rt Test Solubility at Room Temperature start->test_rt insoluble_rt Insoluble or Slightly Soluble? test_rt->insoluble_rt test_hot Test Solubility in Hot Solvent insoluble_rt->test_hot  Yes unsuitable Unsuitable Solvent (Try another one) insoluble_rt->unsuitable  No soluble_hot Soluble? test_hot->soluble_hot cool_solution Cool the Solution soluble_hot->cool_solution  Yes soluble_hot->unsuitable  No crystals_form Crystals Form? cool_solution->crystals_form suitable Suitable Solvent crystals_form->suitable  Yes crystals_form->unsuitable  No

Caption: Decision tree for choosing a recrystallization solvent.

References

Application Notes and Protocols for the Purity Determination of 2,4-Dichloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical methods used in the purity determination of 2,4-Dichloro-6-methoxyquinoline. The following methods are based on established analytical techniques for similar quinoline derivatives and provide a robust framework for quality control and impurity profiling.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and identifying potential process-related impurities and degradation products of this compound. A reversed-phase HPLC method using a C18 column is recommended for its versatility and high resolving power for a wide range of analytes.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified to 18 MΩ·cm)

  • Phosphoric Acid (analytical grade)

  • This compound reference standard and test sample

Sample Preparation:

  • Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.

  • Accurately weigh and dissolve approximately 25 mg of the this compound sample in the diluent in a 50 mL volumetric flask to achieve a concentration of 0.5 mg/mL.

  • Prepare a reference standard solution at the same concentration in the diluent.

Chromatographic Conditions:

Parameter Value
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm

| Injection Volume | 10 µL |

Table 1: HPLC Gradient Program

Time (minutes) % Mobile Phase A % Mobile Phase B
0 70 30
20 20 80
25 20 80
26 70 30

| 30 | 70 | 30 |

Data Presentation: Method Validation Summary (Hypothetical Data)

The following table summarizes the typical performance characteristics of this HPLC method.

Table 2: HPLC Method Validation Parameters

Parameter Result
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 1.0%
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL
Resolution (Main Peak & Closest Impurity) > 2.0

| Tailing Factor (Main Peak) | < 1.5 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for the identification and quantification of volatile organic impurities and residual solvents that may be present from the synthesis of this compound.[1]

Experimental Protocol: Headspace GC-MS

Instrumentation:

  • Gas chromatograph with a Mass Spectrometric (MS) detector and a headspace autosampler.

Reagents and Materials:

  • Dimethyl Sulfoxide (DMSO) or other suitable high-boiling, inert solvent

  • Reference standards for expected residual solvents (e.g., Toluene, Ethanol, Acetone)

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL headspace vial.

  • Add 1.0 mL of DMSO and immediately cap the vial.

  • Prepare a blank (DMSO only) and standard vials containing known amounts of the expected solvents.

Instrumental Conditions:

Parameter Value
Column DB-5MS (or equivalent), 30 m x 0.25 mm, 0.5 µm film thickness[1]
Carrier Gas Helium at a constant flow of 1.0 mL/min[1]
Injector Splitless, Temperature 250 °C[1]
Oven Program 40 °C for 5 minutes, ramp at 10 °C/min to 240 °C, hold for 5 minutes[1]
MS Transfer Line 280 °C
Ion Source Temp 230 °C

| Mass Range | 35-550 amu |

Data Presentation: Common Residual Solvents (Hypothetical Data)

Table 3: GC-MS Analysis of Potential Residual Solvents

Solvent Retention Time (min) Limit of Detection (ppm) Limit of Quantitation (ppm)
Acetone 3.5 5 15
Ethanol 4.2 10 30
Toluene 8.9 2 6

| Phosphorus Oxychloride | 12.1 | 1 | 3 |

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for structural confirmation and can be used for quantitative purposes (qNMR).

Experimental Protocol: Quantitative NMR (qNMR)

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Reagents and Materials:

  • Deuterated solvent (e.g., DMSO-d6)

  • High-purity internal standard with a known purity (e.g., Maleic Anhydride)

Sample Preparation:

  • Accurately weigh ~15 mg of the this compound sample into a vial.

  • Accurately weigh ~10 mg of the internal standard into the same vial.

  • Dissolve the mixture in ~0.7 mL of DMSO-d6 and transfer to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: Standard 1D proton experiment with a sufficient relaxation delay (e.g., 5 times the longest T1).

  • The purity is calculated by comparing the integral of a signal from the analyte with the integral of a signal from the internal standard.

Visualizations

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound, integrating orthogonal analytical methods.

cluster_0 Sample Preparation cluster_1 Primary Purity Assay cluster_2 Orthogonal & Confirmatory Analyses cluster_3 Final Purity Calculation Sample This compound Test Sample Prep Accurate Weighing & Dissolution (e.g., in Acetonitrile/Water or DMSO) Sample->Prep HPLC Reversed-Phase HPLC-UV/PDA Prep->HPLC GCMS Headspace GC-MS Prep->GCMS NMR qNMR Prep->NMR Purity Assay vs. Reference Standard Impurity Profile HPLC->Purity Report Comprehensive Purity Report Purity->Report Volatiles Residual Solvents Volatile Impurities GCMS->Volatiles Structure Structural Confirmation Absolute Purity (qNMR) NMR->Structure Volatiles->Report Structure->Report

Caption: Logical workflow for the comprehensive purity assessment.

HPLC Gradient Elution Profile

This diagram visualizes the gradient elution profile for the HPLC method, showing the change in mobile phase composition over time.

HPLC Gradient Profile xaxis Time (min) yaxis % Mobile Phase B (Acetonitrile) origin 0 x20 20 x25 25 x30 30 y30 30% y80 80% p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 l1 Gradient Elution l2 Hold l3 Re-equilibration

Caption: HPLC gradient elution profile for purity analysis.

References

"application of 2,4-Dichloro-6-methoxyquinoline in kinase inhibitor synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

The quinoline scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent kinase inhibitors. The strategic functionalization of the quinoline ring allows for the fine-tuning of inhibitory activity and selectivity against various protein kinases, which are critical targets in oncology and other therapeutic areas. 2,4-Dichloro-6-methoxyquinoline is a key starting material for the synthesis of a class of kinase inhibitors, particularly those targeting the ATP-binding site of kinases such as c-Met and EGFR. The reactivity of the chlorine atoms, especially at the C4 position, allows for the introduction of various aniline and phenoxy moieties, which are crucial for kinase binding.

The general approach involves a nucleophilic aromatic substitution (SNAr) reaction where the more reactive 4-chloro group is displaced by a primary amine of a substituted aniline. This reaction is typically carried out in a polar solvent such as isopropanol or ethanol at elevated temperatures. The resulting 4-anilino-2-chloro-6-methoxyquinoline scaffold can be further modified at the 2-position or used as a final product. This methodology provides a straightforward route to a diverse library of potential kinase inhibitors.

Derivatives of 6-methoxyquinoline have shown significant inhibitory activity against various kinases. For instance, 4-anilinoquinoline derivatives are known to be potent inhibitors of Cyclin G Associated Kinase (GAK)[1][2]. Furthermore, the closely related 6,7-dimethoxy-4-anilinoquinoline scaffold has been extensively explored for the development of potent c-Met inhibitors[3][4][5]. The methoxy group at the 6-position plays a significant role in the interaction with the kinase active site, contributing to the overall potency and selectivity of the inhibitor.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of selected 4-anilinoquinoline derivatives against their target kinases. While specific data for inhibitors directly synthesized from this compound is limited in the public domain, the data for structurally related compounds with a 6-methoxy or 6,7-dimethoxy substitution pattern are presented to illustrate the potential of this scaffold.

Compound IDStructureTarget KinaseIC₅₀ / Kᵢ (nM)Cell LineAntiproliferative IC₅₀ (µM)
1 4-(3,4,5-trimethoxyanilino)-6,7-dimethoxyquinolineGAKKᵢ = 3.9--
12n N-(2-(4-methylphenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-aminec-MetIC₅₀ = 30 ± 8A5490.45 ± 0.11
MCF-70.82 ± 0.15
MKN-450.19 ± 0.05
Cabozantinib (positive control)c-Met-A5490.12 ± 0.03
MCF-71.12 ± 0.21
MKN-450.04 ± 0.01

Note: Data for compound 1 is from a study on GAK inhibitors[1][2]. Data for compound 12n and Cabozantinib is from a study on c-Met inhibitors[3][5]. The structures of these compounds are based on a 6,7-dimethoxyquinoline core, which is structurally analogous to the 6-methoxyquinoline scaffold derived from this compound.

Experimental Protocols

Protocol 1: General Synthesis of 4-Anilino-2-chloro-6-methoxyquinolines

This protocol describes a general method for the synthesis of 4-anilino-2-chloro-6-methoxyquinolines via a nucleophilic aromatic substitution reaction.

Materials:

  • This compound

  • Substituted aniline derivative

  • Isopropanol or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a solution of this compound (1.0 eq.) in isopropanol (or ethanol), add the desired substituted aniline (1.1 eq.).

  • Stir the reaction mixture at reflux for 5-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 4-anilino-2-chloro-6-methoxyquinoline derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: c-Met)

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against a target kinase, using the c-Met kinase as an example.

Materials:

  • Recombinant human c-Met kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compound

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well plates

  • Plate reader for detecting kinase activity (e.g., luminescence, fluorescence, or radioactivity)

Procedure:

  • Prepare a stock solution of the inhibitor compound in DMSO.

  • Serially dilute the inhibitor compound to obtain a range of concentrations.

  • In a 96-well plate, add the recombinant c-Met kinase, the kinase substrate, and the diluted inhibitor compound.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a suitable stop solution (e.g., EDTA).

  • Quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate or the amount of ADP produced.

  • Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Visualizations

G cluster_0 Synthesis of 4-Anilino-2-chloro-6-methoxyquinoline start_A This compound reaction Nucleophilic Aromatic Substitution (SNAr) start_A->reaction start_B Substituted Aniline start_B->reaction purification Purification (Column Chromatography) reaction->purification product 4-Anilino-2-chloro-6-methoxyquinoline purification->product

Caption: Synthetic workflow for 4-anilino-2-chloro-6-methoxyquinoline.

G cluster_1 c-Met Signaling Pathway and Inhibition HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Inhibitor 4-Anilinoquinoline Inhibitor Inhibitor->Dimerization Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the c-Met signaling pathway.

References

Synthetic Routes to Functionalized 6-Methoxyquinoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of synthetic methodologies for the preparation of functionalized 6-methoxyquinoline derivatives. The 6-methoxyquinoline scaffold is a key structural motif in numerous biologically active compounds and serves as a vital intermediate in pharmaceutical research and development. These notes detail both classical and modern synthetic routes, offering detailed experimental protocols and comparative data to guide researchers in this field.

Synthesis of the Core 6-Methoxyquinoline Scaffold

The foundational step in accessing functionalized derivatives is the efficient synthesis of the 6-methoxyquinoline core. Several classical methods can be employed, primarily utilizing p-anisidine as the starting material.

Skraup Synthesis

The Skraup synthesis is a robust, one-pot method for the synthesis of quinolines from an aromatic amine, glycerol, a dehydrating agent (sulfuric acid), and an oxidizing agent.

Reaction Principle: The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and subsequent dehydrogenation to form the quinoline ring.

Experimental Protocol: Synthesis of 6-Methoxyquinoline [1]

  • Materials:

    • p-Anisidine (p-methoxyaniline): 44.7 g

    • Glycerol: 120 ml

    • p-Methoxy nitrobenzene (oxidizing agent): 29.5 g

    • Ferrous sulfate (moderator): 14 g

    • Boric acid: 25 g

    • Concentrated sulfuric acid: 20 ml

    • 50% Sodium hydroxide solution

    • Ethyl acetate

    • Distilled water

  • Procedure:

    • In a three-necked flask, combine glycerol (120 ml), p-anisidine (44.7 g), p-methoxy nitrobenzene (29.5 g), ferrous sulfate (14 g), and boric acid (25 g).

    • Slowly add concentrated sulfuric acid (20 ml) dropwise to the mixture.

    • After the addition is complete, heat the mixture to 140 °C and maintain at reflux for 8 hours.

    • Allow the reaction to cool to room temperature.

    • Neutralize the reaction mixture to a pH of 5.5 using a 50% sodium hydroxide solution.

    • Remove any floating resin by decantation.

    • Filter the mixture and wash the filter cake with distilled water (3 x 20 ml).

    • After draining, wash the filter cake with ethyl acetate (3 x 100 ml) and combine the organic layers.

    • Extract the aqueous phase with ethyl acetate (3 x 100 ml) and combine all organic layers.

    • Remove the ethyl acetate by distillation under reduced pressure to obtain 6-methoxyquinoline.

Quantitative Data:

Starting MaterialReagentsConditionsProductYieldPurity (LC)Reference
p-AnisidineGlycerol, p-methoxy nitrobenzene, FeSO₄, Boric acid, H₂SO₄140 °C, 8 h6-Methoxyquinoline65%99.1%[1]

Functionalization of the 6-Methoxyquinoline Core

Once the 6-methoxyquinoline scaffold is obtained, various positions on the ring can be functionalized to generate a diverse range of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds, enabling the introduction of a wide array of substituents onto the quinoline core. A common precursor for these reactions is a halogenated 6-methoxyquinoline, such as 6-bromo-methoxyquinoline.

The Buchwald-Hartwig amination allows for the synthesis of 6-aminoquinoline derivatives from 6-bromoquinoline precursors.[2]

Reaction Principle: This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with a primary or secondary amine in the presence of a suitable ligand and base.[2] The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[2]

Experimental Protocol: Synthesis of 6-Amino-2-chloroquinoline from 6-Bromo-2-chloroquinoline [2]

  • Materials:

    • 6-Bromo-2-chloroquinoline

    • Lithium bis(trimethylsilyl)amide (LHMDS) solution (ammonia equivalent)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • XPhos (ligand)

    • Anhydrous dioxane

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 6-bromo-2-chloroquinoline, Pd₂(dba)₃, and XPhos.

    • Add anhydrous dioxane via syringe.

    • Add the LHMDS solution dropwise to the stirred mixture at room temperature.

    • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the product.

Quantitative Data for Buchwald-Hartwig Amination:

Aryl HalideAmine SourceCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)ProductYieldReference
Methyl 6-bromoquinoline-3-carboxylateAminePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene90-110-Methyl 6-aminoquinoline-3-carboxylate-[2]
6-Bromo-2-chloroquinolineLHMDSPd₂(dba)₃XPhos-Dioxane10012-166-Amino-2-chloroquinoline-[2]

Yields are often substrate-dependent and should be optimized for each specific reaction.

Workflow and Pathway Diagrams

Visualizing the synthetic routes and experimental workflows can aid in understanding and planning the synthesis of functionalized 6-methoxyquinoline derivatives.

cluster_skraup Skraup Synthesis of 6-Methoxyquinoline p_anisidine p-Anisidine reaction_flask Reaction Mixture (Heating at 140°C) p_anisidine->reaction_flask reagents Glycerol, H₂SO₄, Oxidizing Agent reagents->reaction_flask neutralization Neutralization (NaOH) reaction_flask->neutralization extraction Workup & Extraction neutralization->extraction product 6-Methoxyquinoline extraction->product cluster_functionalization Functionalization of 6-Methoxyquinoline Core cluster_precursor Precursor Synthesis cluster_coupling Palladium-Catalyzed Cross-Coupling methoxyquinoline 6-Methoxyquinoline bromination Bromination methoxyquinoline->bromination bromo_methoxyquinoline 6-Bromo-methoxyquinoline bromination->bromo_methoxyquinoline start_bromo 6-Bromo-methoxyquinoline suzuki Suzuki Coupling (Ar-B(OH)₂) start_bromo->suzuki buchwald Buchwald-Hartwig (R₂NH) start_bromo->buchwald sonogashira Sonogashira Coupling (Alkyne) start_bromo->sonogashira aryl_product 6-Aryl-methoxyquinoline suzuki->aryl_product amino_product 6-Amino-methoxyquinoline buchwald->amino_product alkynyl_product 6-Alkynyl-methoxyquinoline sonogashira->alkynyl_product

References

Troubleshooting & Optimization

"common side products in the synthesis of 2,4-Dichloro-6-methoxyquinoline"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2,4-dichloro-6-methoxyquinoline. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely reported method is a one-pot synthesis involving the reaction of p-anisidine with malonic acid in an excess of phosphorus oxychloride (POCl₃), which acts as both a reagent and a solvent.[1] This reaction proceeds via the formation of a 6-methoxy-4-hydroxy-2-quinolone intermediate, which is subsequently chlorinated by the excess POCl₃.

Q2: My crude product is a dark brown solid, not the expected off-white to yellow solid. What causes this discoloration?

A2: The formation of colored impurities is a common issue in this synthesis. The harsh reaction conditions, including high temperatures and the strongly acidic nature of phosphorus oxychloride, can lead to the formation of polymeric tars and other colored byproducts.[1] Inadequate temperature control and prolonged reaction times can exacerbate this issue.

Q3: What are the most likely side products in this synthesis?

A3: Based on the reaction mechanism and common issues in similar quinoline syntheses, the most probable side products include:

  • 6-methoxy-4-hydroxy-2-quinolone: This is the intermediate in the reaction. Incomplete chlorination due to insufficient POCl₃, low reaction temperature, or short reaction time will result in this impurity.

  • 2-chloro-6-methoxy-4-hydroxyquinoline and 4-chloro-6-methoxy-2-hydroxyquinoline: These can form from the partial or complete hydrolysis of the dichloro product during the aqueous workup, especially if the pH and temperature are not carefully controlled.

  • Polymeric tars: As mentioned, these can form under the harsh reaction conditions.

Q4: How can I monitor the progress of the reaction to ensure complete conversion?

A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. A suitable eluent system, such as hexane/ethyl acetate (e.g., 95:5), can be used to separate the starting material (p-anisidine), the intermediate (6-methoxy-4-hydroxy-2-quinolone), and the final product (this compound).[1][2] The disappearance of the starting material and the intermediate spots indicates the completion of the reaction.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Reaction - Ensure the reaction is refluxed for a sufficient time (typically 5 hours).- Use a sufficient excess of phosphorus oxychloride.- Monitor the reaction by TLC until the starting material and intermediate are consumed.Increased conversion to the desired product.
Hydrolysis during Workup - Pour the reaction mixture slowly into crushed ice with vigorous stirring to dissipate heat.- Keep the temperature of the aqueous mixture low during neutralization.- Perform the neutralization and extraction steps as quickly as possible.Minimized formation of hydrolysis byproducts and improved yield of the dichloroquinoline.
Loss during Purification - Optimize the solvent system for column chromatography to achieve good separation.- Carefully collect all fractions containing the product.- Ensure complete removal of the solvent from the purified fractions without excessive heating.Higher recovery of the pure product.
Issue 2: Presence of Significant Impurities in the Crude Product
Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Chlorination - Ensure a sufficient excess of POCl₃ is used.- Maintain the reflux temperature throughout the reaction.- Extend the reaction time if TLC indicates the presence of the 6-methoxy-4-hydroxy-2-quinolone intermediate.Complete conversion of the intermediate to the final product.
Formation of Hydrolysis Products - During workup, maintain a low temperature when adding the reaction mixture to ice and during neutralization.- Use a saturated solution of a weak base for neutralization to avoid localized high pH.Reduced formation of mono-chloro-hydroxy and dihydroxy quinoline impurities.
Formation of Polymeric Tars - Ensure the reaction temperature does not significantly exceed the reflux temperature of POCl₃.- Avoid overly long reaction times after the reaction has reached completion.A cleaner crude product with less coloration and fewer polymeric impurities.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from the literature and provides a detailed methodology for the synthesis.[1][2]

Materials:

  • p-Anisidine

  • Malonic acid

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • 5 M Sodium hydroxide (NaOH) or concentrated ammonium hydroxide

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-anisidine (1.0 eq) and malonic acid (1.5 eq).

  • Carefully add an excess of phosphorus oxychloride (e.g., 10-20 volumes relative to p-anisidine).

  • Heat the mixture to reflux with stirring for approximately 5 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • In a separate large beaker, prepare a significant amount of crushed ice.

  • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic aqueous solution by the slow addition of 5 M NaOH or concentrated ammonium hydroxide until the pH is alkaline (pH ~10).

  • Collect the precipitated crude product by vacuum filtration and wash it with cold water.

  • Dry the crude product. It will likely be a brown solid.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the ethyl acetate concentration to 5%).

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain this compound as off-white to pale yellow needles.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification p_anisidine p-Anisidine reflux Reflux (~5h) p_anisidine->reflux malonic_acid Malonic Acid malonic_acid->reflux POCl3_reagent POCl3 (excess) POCl3_reagent->reflux quench Quench on Ice reflux->quench neutralize Neutralize (NaOH/NH4OH) quench->neutralize filter Filter neutralize->filter chromatography Column Chromatography filter->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Side_Product_Formation cluster_side_products Potential Side Products main_reaction p-Anisidine + Malonic Acid + POCl3 intermediate 6-methoxy-4-hydroxy-2-quinolone main_reaction->intermediate Cyclization tar Polymeric Tars main_reaction->tar High Temperature product This compound intermediate->product Chlorination (POCl3) incomplete_chlorination Incomplete Chlorination Product (6-methoxy-4-hydroxy-2-quinolone) intermediate->incomplete_chlorination Insufficient POCl3 / Time hydrolysis_product Hydrolysis Products (Mono-chloro-hydroxy-quinolines) product->hydrolysis_product Aqueous Workup

Caption: Logical relationships in the formation of the target product and common side products.

References

"how to improve the yield of 2,4-Dichloro-6-methoxyquinoline synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,4-Dichloro-6-methoxyquinoline synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely reported method for the synthesis of this compound is a one-pot reaction known as the Ziegler-Gelfert synthesis. This method involves the reaction of p-anisidine with malonic acid in an excess of phosphorus oxychloride (POCl₃) at reflux temperature.[1]

Q2: What are the typical yields for the synthesis of this compound using the Ziegler-Gelfert method?

A2: While specific yields can vary based on the exact reaction conditions and scale, the Ziegler-Gelfert synthesis and similar methods for producing dichloroquinoline derivatives are often reported with moderate to good yields. For a successful reaction, it is crucial to carefully control the reaction parameters.

Q3: Are there any alternative synthetic routes to this compound?

A3: Yes, other classical quinoline syntheses can be adapted to produce this compound, although they may require a multi-step approach. These include:

  • Doebner-von Miller Reaction: This involves the reaction of an α,β-unsaturated carbonyl compound with an aniline.[2]

  • Friedländer Annulation: This is a condensation reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2]

  • Skraup Synthesis: This method uses the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[3]

These alternative routes may offer advantages in terms of starting material availability or for the synthesis of specific analogs, but they are generally less direct than the one-pot Ziegler-Gelfert method for this particular compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions to improve the yield and purity of the final product.

Issue 1: Low or No Product Yield

A low yield of the desired this compound can be attributed to several factors. Below is a systematic guide to troubleshooting this issue.

  • Reagent Quality:

    • Phosphorus oxychloride (POCl₃): Ensure that the POCl₃ is fresh and has not been exposed to moisture, as it can hydrolyze to phosphoric acid, which will inhibit the reaction.

    • p-Anisidine and Malonic Acid: Use high-purity starting materials. Impurities can lead to side reactions and lower the yield.

  • Reaction Conditions:

    • Temperature: The reaction is typically carried out at reflux. Ensure that the reaction mixture reaches and maintains the reflux temperature of POCl₃ (around 105 °C). Inadequate heating can lead to an incomplete reaction.

    • Reaction Time: A common reaction time is 5 hours.[1] If the yield is low, consider extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Work-up Procedure:

    • Quenching: The reaction mixture is highly acidic and reactive. It should be cooled to room temperature before being carefully and slowly poured onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood.

    • Basification: After quenching, the solution must be made alkaline to precipitate the product. A 5 M sodium hydroxide solution is typically used.[1] Ensure the pH is sufficiently high to precipitate all of the product.

Issue 2: Formation of a Dark, Tarry Reaction Mixture

The formation of a dark, viscous, or tarry reaction mixture can make product isolation difficult and is often indicative of side reactions.

  • Cause: Polymerization or charring of the starting materials or intermediates can occur, especially if the reaction temperature is too high or if there are impurities present.

  • Troubleshooting Steps:

    • Controlled Heating: Ensure the reaction is heated uniformly and not overheated. Use a heating mantle with a stirrer to maintain a consistent temperature.

    • Purity of Reagents: Use pure starting materials to minimize side reactions.

    • Alternative Reagents: In related syntheses of quinazolines, N,N-dimethylaniline is sometimes used as a catalyst. However, it is toxic. N,N-dimethylformamide (DMF) can be a less toxic alternative that may also reduce reaction time and improve the reaction profile.

Issue 3: Difficulty in Product Purification

The crude product obtained after filtration is often a brown solid that requires further purification.[1]

  • Purification Method: Column chromatography is an effective method for purifying this compound.[1]

    • Stationary Phase: Silica gel is a suitable stationary phase.

    • Mobile Phase: A non-polar eluent system, such as hexane-ethyl acetate (95:5), has been reported to yield the pure product as off-white needles.[1]

  • Troubleshooting Column Chromatography:

    • Co-eluting Impurities: If impurities are co-eluting with the product, adjust the polarity of the mobile phase. A shallower gradient or an isocratic elution with a less polar solvent system may improve separation.

    • Streaking on TLC: If the compound streaks on the TLC plate, it may indicate that it is too polar for the chosen solvent system or that it is acidic or basic. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve the peak shape.

Experimental Protocols

Key Experiment: Synthesis of this compound via Ziegler-Gelfert Reaction

This protocol is based on the method described in the literature.[1]

Materials:

  • p-Anisidine (10 mmol)

  • Malonic acid (15 mmol)

  • Phosphorus oxychloride (20 ml)

  • Crushed ice

  • 5 M Sodium hydroxide solution

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-anisidine (10 mmol) and malonic acid (15 mmol).

  • Carefully add phosphorus oxychloride (20 ml) to the flask in a fume hood.

  • Heat the mixture to reflux with stirring for 5 hours.

  • After 5 hours, cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a slurry of crushed ice.

  • Slowly and carefully pour the cooled reaction mixture onto the crushed ice with vigorous stirring. This should be done in a well-ventilated fume hood as HCl gas will be evolved.

  • Once the reaction is quenched, slowly add 5 M sodium hydroxide solution to the mixture with continuous stirring until the solution is alkaline and the product precipitates.

  • Filter the crude product, which will appear as a brown solid.

  • Purify the crude product by column chromatography using a silica gel stationary phase and a hexane-ethyl acetate (95:5) mobile phase.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain this compound as off-white needles.

Data Presentation

Table 1: Summary of Reagents for Ziegler-Gelfert Synthesis

ReagentMolar Ratio (relative to p-Anisidine)Function
p-Anisidine1.0Starting material
Malonic Acid1.5Carbon source for the quinoline ring
Phosphorus OxychlorideExcessReagent and solvent

Visualizations

Below are diagrams illustrating the experimental workflow and logical relationships in the synthesis and troubleshooting of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Combine p-Anisidine and Malonic Acid B Add POCl3 A->B C Reflux for 5h B->C D Cool to RT C->D E Quench on Ice D->E F Basify with NaOH E->F G Filter Crude Product F->G H Column Chromatography (Silica, Hexane:EtOAc 95:5) G->H I Isolate Pure Product H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_workup Work-up Procedure start Low Yield of Product reagent_check Check Purity and Freshness of: - POCl3 - p-Anisidine - Malonic Acid start->reagent_check temp_check Verify Reflux Temperature (approx. 105 °C) start->temp_check time_check Increase Reaction Time (Monitor by TLC) start->time_check quench_check Ensure Controlled Quenching (Slow addition to ice) start->quench_check ph_check Confirm Sufficient Basification (Check pH) start->ph_check solution Improved Yield reagent_check->solution temp_check->solution time_check->solution quench_check->solution ph_check->solution

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Troubleshooting Tar Formation in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in quinoline synthesis. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common and often frustrating issue of tar formation during these critical reactions.

Frequently Asked questions (FAQs)

Q1: What is the primary cause of tar formation in classical quinoline syntheses like the Skraup, Doebner-von Miller, and Combes reactions?

A1: Tar formation is primarily a result of side reactions, including polymerization of reactants and intermediates, that are promoted by the harsh conditions typical of these syntheses.[1][2] Strong acids (e.g., concentrated sulfuric acid), high reaction temperatures, and the reactive nature of intermediates like acrolein (in the Skraup synthesis) or α,β-unsaturated carbonyl compounds (in the Doebner-von Miller synthesis) create an environment ripe for uncontrolled polymerization, leading to the formation of high-molecular-weight, intractable tars.[1][3]

Q2: How does temperature control impact tar formation?

A2: Temperature is a critical parameter in quinoline synthesis. While sufficient heat is necessary to drive the reaction forward, excessive temperatures can dramatically accelerate the side reactions that lead to tar.[4] Many of these syntheses are highly exothermic, and localized overheating can cause charring and polymerization of reactants.[5] Therefore, careful temperature control, including gentle initial heating and cooling during exothermic phases, is crucial to minimize tar formation.[3]

Q3: What is the role of a "moderator" like ferrous sulfate in the Skraup synthesis?

A3: In the notoriously vigorous Skraup synthesis, a moderator such as ferrous sulfate (FeSO₄) is often added to control the violent exothermic reaction.[5][6] It is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly and over a longer period, thus preventing the reaction from getting out of control and reducing charring.[5][7]

Q4: Can the order of reagent addition affect the amount of tar produced?

A4: Absolutely. The order of reagent addition is critical for controlling the reaction and minimizing tar. For instance, in the Skraup synthesis, the recommended order is typically aniline, ferrous sulfate, glycerol, followed by the slow and careful addition of sulfuric acid with cooling.[3] This controlled addition helps to manage the initial exotherm and prevent localized hotspots that promote polymerization.[3]

Q5: My crude quinoline product is a dark, viscous tar. What is the most effective way to purify it?

A5: For volatile quinolines, steam distillation is a highly effective and common method to separate the product from non-volatile tarry residues.[3][4] The crude reaction mixture is typically made alkaline to liberate the free quinoline base before steam is passed through.[5] For less volatile or solid quinolines, column chromatography on silica gel or alumina can be used.[1] It is often beneficial to first perform a preliminary filtration through a plug of silica to remove the bulk of the tar.[1]

Troubleshooting Guides

Problem 1: Excessive Tar Formation in Skraup Synthesis
  • Symptom: The reaction mixture becomes a thick, black, intractable solid, and the yield of quinoline is very low.

  • Root Cause: The Skraup reaction is highly exothermic and prone to uncontrolled temperature escalation, leading to the polymerization of acrolein, which is formed in situ from glycerol.[5][7]

  • Troubleshooting Steps:

    • Use a Moderator: Incorporate ferrous sulfate (FeSO₄) into the reaction mixture to moderate the exotherm.[6]

    • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling to the mixture of aniline, glycerol, and ferrous sulfate.[3]

    • Gradual Heating: Begin by heating the mixture gently. Once the reaction initiates (indicated by boiling), remove the heat source and allow the exotherm to sustain the reaction. Reapply heat only after the initial vigorous phase has subsided.[3]

    • Efficient Stirring: Ensure vigorous and constant stirring throughout the reaction to prevent the formation of localized hotspots.[4]

Problem 2: Polymerization in Doebner-von Miller Synthesis
  • Symptom: A large amount of polymeric material forms, resulting in a low yield of the desired quinoline derivative.

  • Root Cause: The α,β-unsaturated aldehyde or ketone used in this synthesis is prone to acid-catalyzed polymerization.[1]

  • Troubleshooting Steps:

    • Gradual Addition of Carbonyl Compound: Add the α,β-unsaturated carbonyl compound dropwise to the heated acidic solution of the aniline. This maintains a low concentration of the carbonyl compound, favoring the desired reaction over polymerization.[1]

    • Optimize Acid Catalyst: While a strong acid is necessary, consider using milder Lewis acids like ZnCl₂ or SnCl₄, which can provide a better balance between reaction rate and minimizing side reactions.[1][2]

    • Temperature Management: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate to discourage polymerization.[1]

Problem 3: Tar Formation During Combes Synthesis Workup
  • Symptom: Upon neutralization of the acidic reaction mixture, a significant amount of tar precipitates along with the product.

  • Root Cause: The acidic conditions of the Combes synthesis can lead to the formation of various byproducts that polymerize upon changes in pH during workup.

  • Troubleshooting Steps:

    • Careful Neutralization: Pour the cooled reaction mixture onto crushed ice before slowly neutralizing with a base (e.g., ammonia or sodium hydroxide). This helps to dissipate the heat of neutralization and can reduce the co-precipitation of tars.

    • Solvent Extraction: After neutralization, promptly extract the quinoline product with a suitable organic solvent to separate it from the aqueous phase and any precipitated tars.

    • Purification: If tar contamination persists, consider purification by column chromatography or crystallization.[8]

Data Presentation

Table 1: Comparison of Quinoline Purification Techniques

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Source
Distillation Crude Quinoline from Skraup SynthesisSteam distillation, followed by vacuum distillationHigh (not specified)84-91[5]
Coal Tar Wash OilAtmospheric and vacuum distillation>9782[5]
Crystallization (Salt Formation) Crude QuinolinePhosphoric acid, followed by neutralization90-92 (one cycle), 98-99 (multiple cycles)Not specified[5]
Crude 8-hydroxyquinoline (78.0% purity)Dichloromethane99.596.5[5]
Extraction Coal Tar Wash OilAmmonium hydrogen sulfate, toluene, distillation>9782[5]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol is adapted from established methods and incorporates measures to control the reaction's exothermicity.[3][9]

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline (freshly distilled), ferrous sulfate heptahydrate, and anhydrous glycerol.

  • Acid Addition: While stirring vigorously and cooling the flask in an ice-water bath, slowly and carefully add concentrated sulfuric acid through an addition funnel. Maintain a controlled rate of addition to prevent a rapid temperature increase.

  • Initiation of Reaction: Gently heat the mixture using an oil bath. Once the reaction begins to boil, immediately remove the external heat source. The exothermic nature of the reaction should sustain reflux for 30-60 minutes.

  • Reflux: After the initial vigorous reaction has subsided, heat the mixture to a gentle reflux for an additional 3 hours.

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully dilute the mixture with water and then make it strongly alkaline with a concentrated sodium hydroxide solution.

  • Purification: Subject the alkaline mixture to steam distillation to isolate the crude quinoline from the tarry residue. The quinoline will co-distill with the water. Separate the quinoline layer from the aqueous distillate. Further purification can be achieved by vacuum distillation.[5]

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline with Minimized Tar Formation

This protocol utilizes the gradual addition of the carbonyl compound to suppress polymerization.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.

  • Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extraction and Isolation: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-methylquinoline.

Mandatory Visualization

Troubleshooting_Tar_Formation cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Mitigation Strategies Symptom1 Excessive Tar Formation Cause1 High Reaction Temperature Symptom1->Cause1 Cause2 Strong Acid Catalyst Symptom1->Cause2 Cause3 Polymerization of Intermediates Symptom1->Cause3 Cause4 Rapid Reagent Addition Symptom1->Cause4 Solution5 Purification (Steam Distillation, Chromatography) Symptom1->Solution5 Post-Reaction Symptom2 Low Product Yield Symptom2->Cause1 Symptom2->Cause2 Symptom2->Cause3 Symptom2->Cause4 Symptom3 Difficult Product Isolation Symptom3->Symptom1 Solution1 Temperature Control (Gentle Heating, Cooling) Cause1->Solution1 Solution4 Optimize Catalyst (e.g., Milder Lewis Acids) Cause2->Solution4 Cause3->Solution1 Solution3 Slow Reagent Addition Cause3->Solution3 Cause3->Solution4 Cause4->Solution3 Solution2 Use of Moderators (e.g., FeSO4)

Caption: A troubleshooting workflow for tar formation in quinoline synthesis.

Tar_Formation_Pathway Reactants Aniline + Glycerol / α,β-Unsaturated Carbonyl Conditions High Temperature Strong Acid Reactants->Conditions Intermediates Reactive Intermediates (e.g., Acrolein) Reactants->Intermediates form Desired_Reaction Quinoline Synthesis Pathway Conditions->Desired_Reaction Side_Reaction Polymerization / Side Reactions Conditions->Side_Reaction promotes Quinoline Desired Quinoline Product Desired_Reaction->Quinoline Tar Tar Formation Side_Reaction->Tar Intermediates->Desired_Reaction leads to Intermediates->Side_Reaction prone to

Caption: Competing pathways leading to quinoline synthesis versus tar formation.

References

Technical Support Center: Optimizing Temperature for the Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the synthesis of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to temperature control in key quinoline synthesis methodologies.

Frequently Asked questions (FAQs)

Q1: What is the primary role of temperature in quinoline synthesis?

Temperature is a critical parameter in quinoline synthesis as it directly influences the reaction rate. Many classical quinoline syntheses, such as the Friedländer, Doebner-von Miller, Gould-Jacobs, and Combes reactions, require elevated temperatures to overcome the activation energy for the cyclization step.[1][2] However, excessively high temperatures can lead to the decomposition of reactants and products, resulting in the formation of unwanted byproducts and tar.[1][2][3]

Q2: How does suboptimal temperature affect the yield and purity of my product?

Suboptimal temperature control can significantly impact both the yield and purity of the synthesized quinolines.

  • Too Low Temperature: A temperature that is too low will result in a sluggish or incomplete reaction, leading to low yields of the desired product.[2]

  • Too High Temperature: Excessively high temperatures can cause decomposition of starting materials and the final product, leading to the formation of tarry byproducts and a decrease in isolated yield.[1][4] In some reactions, like the Gould-Jacobs synthesis, high temperatures can also promote side reactions such as decarboxylation.[4]

Q3: Are there general temperature ranges for common quinoline synthesis reactions?

Yes, while the optimal temperature is highly substrate-dependent, there are general temperature ranges for these common reactions:

  • Friedländer Synthesis: Classical methods often involve heating a mixture of reactants at temperatures ranging from 150 to 220°C in the absence of a catalyst.[5][6] Modern protocols using microwave irradiation may employ temperatures around 160°C for very short reaction times.[7][8]

  • Gould-Jacobs Reaction: The crucial thermal cyclization step in this reaction typically requires high temperatures, often in the range of 250-300°C.[4][9]

  • Doebner-von Miller Reaction: This reaction generally requires heating, but excessive temperatures can promote the polymerization of the α,β-unsaturated carbonyl compound.[10][11] Careful temperature control is essential to balance the reaction rate and minimize side product formation.

  • Combes Synthesis: The acid-catalyzed cyclization of the intermediate enamine is typically achieved by heating.[12][13]

Q4: Can microwave irradiation be used to optimize reaction temperatures and times?

Absolutely. Microwave-assisted synthesis has emerged as a powerful tool for optimizing quinoline synthesis. It can dramatically shorten reaction times and improve yields by efficiently heating the reaction mixture to the required temperature.[9][14] For instance, in the Friedländer synthesis, microwave irradiation at 160°C can lead to excellent yields in as little as 5 minutes.[8] Similarly, for the Gould-Jacobs reaction, microwave heating can significantly accelerate the high-temperature cyclization step.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Cause: The reaction temperature is too low, resulting in an incomplete reaction.

Troubleshooting Steps:

  • Gradually Increase Temperature: Incrementally increase the reaction temperature in a controlled manner while monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Extend Reaction Time: If increasing the temperature is not feasible due to potential product decomposition, extending the reaction time at the current temperature may improve the yield.[4]

  • Consider a Higher Boiling Point Solvent: For reactions requiring high temperatures, using a high-boiling inert solvent such as Dowtherm A, diphenyl ether, or mineral oil can help achieve and maintain the necessary temperature for cyclization.[1][4]

Issue 2: Formation of Tar and Dark Byproducts

Possible Cause: The reaction temperature is too high, leading to the decomposition of starting materials or the desired product.[4]

Troubleshooting Steps:

  • Optimize Temperature and Time: Conduct a systematic study to find the optimal balance between reaction temperature and time that maximizes the yield of the desired product while minimizing degradation.[4]

  • Ensure Even Heating: Use a high-boiling inert solvent and efficient stirring to ensure uniform heat distribution throughout the reaction mixture, preventing localized hotspots that can cause charring.[4][15]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition, especially at high temperatures.[4]

  • Moderators for Exothermic Reactions: For notoriously exothermic reactions like the Skraup synthesis, adding a moderator such as ferrous sulfate (FeSO₄) can help control the reaction rate and prevent excessive heat generation that leads to tar formation.[15]

Issue 3: Poor Regioselectivity in Reactions like the Conrad-Limpach-Knorr Synthesis

Possible Cause: The reaction temperature is favoring the formation of an undesired regioisomer.

Troubleshooting Steps:

  • Temperature Control for Kinetic vs. Thermodynamic Products: In the Conrad-Limpach-Knorr synthesis, temperature dictates the regiochemical outcome. Lower temperatures (e.g., room temperature) favor the kinetic product (a 4-hydroxyquinoline), while higher temperatures (around 140°C or more) favor the thermodynamic product (a 2-hydroxyquinoline).[1] Carefully control the reaction temperature to selectively form the desired isomer.

Data Presentation

Table 1: Effect of Temperature and Time on Gould-Jacobs Quinoline Synthesis Yield

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
12505121
2300201937
325020121
4300202428
530051947

Data adapted from a study on microwave-assisted Gould-Jacobs synthesis. The results highlight that higher temperatures are crucial for cyclization, but prolonged heating can lead to product degradation.[9][14]

Table 2: Temperature Conditions for Various Friedländer Synthesis Protocols

CatalystTemperature (°C)SolventYield (%)
None (Classical)150 - 220NoneModerate
Base (e.g., piperidine, KOH)RefluxAqueous/AlcoholModerate
Acetic Acid (Microwave)160Acetic AcidExcellent
Iodine (I₂)80 - 100NoneGood
Ceric Ammonium Nitrate (CAN)AmbientAcetonitrileHigh

This table summarizes typical temperature conditions from various literature sources, demonstrating the trend towards milder conditions with modern catalysts.[1][5][7][16]

Experimental Protocols

Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis

This protocol describes a modern approach to the Gould-Jacobs reaction, utilizing microwave heating to achieve the high temperatures required for cyclization efficiently.

Materials:

  • Aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (1.0-1.2 eq)

  • Microwave synthesis system

Procedure:

  • Condensation: In a microwave reaction vial equipped with a magnetic stir bar, combine the aniline and diethyl ethoxymethylenemalonate.

  • Cyclization: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (typically 250-300°C) and hold for the optimized time (usually 1-15 minutes), while monitoring the internal temperature and pressure.[4]

  • Work-up and Purification: Allow the reaction vessel to cool to room temperature. If the product precipitates, it can be collected by filtration and washed with a cold, non-polar solvent like hexane. If the product remains in solution, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.[4]

Protocol 2: Iodine-Catalyzed Friedländer Synthesis

This protocol outlines a milder approach to the Friedländer synthesis using a molecular iodine catalyst.

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • Active methylene compound (1.2 mmol)

  • Molecular iodine (10 mol%)

  • Ethyl acetate

  • Saturated aqueous Na₂S₂O₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: To a mixture of the 2-aminoaryl ketone and the active methylene compound, add molecular iodine.

  • Heating: Heat the reaction mixture at 80-100°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Purification: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product, which can be further purified.[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants (e.g., Aniline, Carbonyl Compound) add_catalyst Add Catalyst/Solvent start->add_catalyst heating Heat to Optimized Temperature (e.g., 80-300°C) add_catalyst->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete extraction Extraction / Filtration cooling->extraction purification Purification (Recrystallization / Chromatography) extraction->purification product Final Substituted Quinoline purification->product

Caption: A generalized experimental workflow for the synthesis of substituted quinolines.

troubleshooting_low_yield cluster_temp Temperature Optimization cluster_catalyst Catalyst & Reagents start Low / No Product Yield increase_temp Gradually Increase Temperature start->increase_temp extend_time Extend Reaction Time start->extend_time change_solvent Use Higher Boiling Solvent start->change_solvent check_purity Check Reagent Purity start->check_purity screen_catalysts Screen Different Catalysts start->screen_catalysts success Improved Yield increase_temp->success extend_time->success change_solvent->success check_purity->success screen_catalysts->success

Caption: Troubleshooting flowchart for addressing low product yield in quinoline synthesis.

References

Technical Support Center: Managing Exothermic Reactions in Skraup Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the notoriously exothermic Skraup synthesis of quinolines. Our aim is to help you optimize reaction conditions, enhance safety, and improve yields.

Troubleshooting Guide: Common Experimental Issues

This guide addresses specific challenges you may encounter during the Skraup synthesis in a question-and-answer format, offering actionable solutions.

Issue 1: The reaction is extremely vigorous and difficult to control.

  • Question: My Skraup reaction is highly exothermic and appears to be approaching a runaway state. What immediate actions should I take, and what are the preventative measures for future experiments?

  • Answer: A runaway Skraup reaction is a critical safety hazard.

    Immediate Actions:

    • If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly reduce the temperature.[1][2]

    • Ensure adequate ventilation and be prepared for a sudden increase in pressure.[1][2]

    • Always work behind a blast shield when performing a Skraup synthesis.[1][2]

    Preventative Measures:

    • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) or boric acid is crucial for moderating the reaction's exothermicity.[1][3][4][5][6] Ferrous sulfate is believed to act as an oxygen carrier, which slows down the oxidation step.[1][2][5]

    • Controlled Reagent Addition: Add reagents in the correct order: aniline, ferrous sulfate, glycerol, and then slowly and carefully add concentrated sulfuric acid while cooling the mixture.[1][2]

    • Gradual Heating: Begin heating the reaction mixture gently. Once the reaction initiates (often indicated by boiling), remove the external heat source. The exothermic nature of the reaction should sustain it for a period. Reapply heat only after the initial exotherm has subsided.[1][2]

    • Efficient Stirring: Ensure continuous and efficient stirring to dissipate heat and prevent the formation of localized hotspots.[3]

Issue 2: The yield of the desired quinoline product is consistently low.

  • Question: I am following a standard Skraup protocol, but my yields are much lower than expected. What are the likely reasons, and how can I improve them?

  • Answer: Low yields in a Skraup synthesis can be attributed to several factors:

    • Incomplete Reaction: Ensure the reaction is heated for a sufficient duration at the optimal temperature. A prolonged reflux period after the initial exotherm is often necessary.[1][2] The typical temperature range is 130-150°C for several hours.[7]

    • Substituent Effects: The electronic nature of substituents on the aniline ring significantly impacts reactivity. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can deactivate the ring, requiring harsher conditions and resulting in lower yields.[1][2]

    • Tar Formation: The harsh acidic and high-temperature conditions can lead to the polymerization of acrolein (formed from the dehydration of glycerol) and other intermediates, resulting in significant tar formation and loss of product.[2][8]

    • Purification Losses: The viscous and tarry nature of the crude reaction mixture can make product extraction challenging, leading to material loss during workup.[2]

Issue 3: Significant tar formation is complicating product isolation.

  • Question: My reaction mixture is a thick, black tar. What is the best way to isolate my product and how can I minimize tarring in the future?

  • Answer: Tar formation is a common side reaction.[3][8]

    Minimizing Tar Formation:

    • Use a Moderator: As with controlling the exotherm, ferrous sulfate can help reduce charring.[3][8]

    • Optimize Temperature: Avoid excessively high temperatures. Gently heat to initiate the reaction and control the exothermic phase.[3]

    Product Isolation from Tar:

    • Steam Distillation: This is the most effective method for separating volatile quinolines from non-volatile tar.[1] The crude mixture is made alkaline, and then steam is passed through it to carry the quinoline product over with the distillate.[1]

    • Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent.[1]

    • Activated Carbon: To remove colored impurities, you can treat a solution of the crude product with activated carbon.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the role of each component in the Skraup synthesis?

    • A1:

      • Aniline (or substituted aniline): Provides the benzene ring and the nitrogen atom for the quinoline core.[9]

      • Glycerol: Dehydrates in the presence of sulfuric acid to form acrolein, which provides the three-carbon unit to complete the heterocyclic ring.[1][4][9]

      • Sulfuric Acid: Acts as a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization and dehydration steps.[1][4][9]

      • Oxidizing Agent (e.g., nitrobenzene, arsenic acid): Oxidizes the intermediate 1,2-dihydroquinoline to the aromatic quinoline.[4][9][10]

      • Moderator (e.g., ferrous sulfate): Controls the reaction's exothermicity.[1][3][4]

  • Q2: Can I use a substituted aniline in the Skraup synthesis?

    • A2: Yes, the Skraup synthesis is versatile and can be used with a wide range of substituted anilines to produce substituted quinolines. However, the nature and position of the substituent will affect the reaction conditions and the regioselectivity of the cyclization.[1]

  • Q3: Are there safer alternatives to traditional oxidizing agents like nitrobenzene and arsenic acid?

    • A3: Yes, research has explored milder and safer alternatives. Iodine has been used as an oxidizing agent.[2] Some modern modifications of the Skraup synthesis even proceed without an external oxidizing agent, for example, by using microwave irradiation.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the Skraup synthesis. Note that optimal conditions are highly dependent on the specific substrates used.

Table 1: General Reaction Temperature and Time Parameters

ParameterTemperature RangeDurationNotes
Initial Sulfuric Acid AdditionCooled (Ice Bath)Slow, dropwiseTo control the initial exotherm.
Initial Heating to OnsetGentle heatingUntil reaction initiatesThe reaction becomes self-sustaining.
Exothermic PhaseSelf-sustaining30-60 minutesExternal heat is removed.[1]
Reflux140-150°C3-4 hoursTo ensure the reaction goes to completion.[1]

Table 2: Molar Ratios of Reactants (Aniline as reference, 1 equivalent)

ReagentMolar Ratio RangeNotes
Glycerol2 - 4 equivalentsExcess glycerol is typically used.
Sulfuric Acid2 - 8 equivalentsA large excess is required as a reagent and solvent.[11]
Oxidizing Agent (Nitrobenzene)1 - 1.5 equivalentsCan also act as a solvent.[3]
Moderator (Ferrous Sulfate)Catalytic to stoichiometric amountsSmall amounts are effective in controlling the reaction.

Experimental Protocols

Protocol 1: Standard Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator

This protocol is a representative example of a moderated Skraup synthesis.

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for workup)

  • Organic solvent (e.g., diethyl ether or dichloromethane for extraction)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline, glycerol, and ferrous sulfate heptahydrate.

  • Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic, so cooling in an ice bath may be necessary to control the temperature.[3]

  • Gently heat the mixture to initiate the reaction. Once the reaction begins to boil vigorously, remove the external heat source. The exothermic nature of the reaction should sustain the reflux for 30-60 minutes.[1]

  • After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for an additional 3 hours to ensure the reaction goes to completion.[1]

  • Allow the reaction mixture to cool. Carefully dilute the mixture with water to reduce its viscosity.

  • Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Set up for steam distillation and distill the quinoline from the tarry residue.[1]

  • Extract the quinoline from the distillate using an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purify the crude quinoline by distillation.

Protocol 2: Monitoring the Reaction Progress

  • Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for qualitatively monitoring the consumption of the starting aniline and the appearance of the quinoline product.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the product and any major byproducts, as well as to assess the purity of the final product.

Visualizations

Skraup_Synthesis_Workflow Experimental Workflow for Skraup Synthesis cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup and Purification Reagents Combine Aniline, Glycerol, and Ferrous Sulfate Add_H2SO4 Slowly Add H2SO4 with Cooling Reagents->Add_H2SO4 Initial_Heat Gentle Heating to Initiate Add_H2SO4->Initial_Heat Exotherm Exothermic Reaction (Remove Heat) Initial_Heat->Exotherm Reflux Reflux for 3-4 hours Exotherm->Reflux Cool_Dilute Cool and Dilute with Water Reflux->Cool_Dilute Basify Basify with NaOH Cool_Dilute->Basify Steam_Distill Steam Distillation Basify->Steam_Distill Extract Solvent Extraction Steam_Distill->Extract Purify Purification (e.g., Distillation) Extract->Purify Product Product Purify->Product Final Product

Caption: A typical experimental workflow for the Skraup synthesis of quinolines.

Troubleshooting_Exotherm Troubleshooting Exothermic Reactions in Skraup Synthesis Start Reaction is too Vigorous Check_Moderator Is a moderator (e.g., FeSO4) being used? Start->Check_Moderator Runaway Runaway Reaction Start->Runaway Add_Moderator Action: Add Ferrous Sulfate or Boric Acid Check_Moderator->Add_Moderator No Check_Addition How is H2SO4 being added? Check_Moderator->Check_Addition Yes Add_Moderator->Check_Addition Slow_Addition Action: Add H2SO4 slowly with efficient cooling Check_Addition->Slow_Addition Too fast Check_Heating How is the reaction heated? Check_Addition->Check_Heating Slowly Slow_Addition->Check_Heating Gentle_Heat Action: Heat gently to initiate, then remove heat source Check_Heating->Gentle_Heat Too aggressively Check_Stirring Is stirring efficient? Check_Heating->Check_Stirring Gently Gentle_Heat->Check_Stirring Improve_Stirring Action: Use a mechanical stirrer and ensure good mixing Check_Stirring->Improve_Stirring Poor Success Controlled Reaction Check_Stirring->Success Good Improve_Stirring->Success

Caption: A logical workflow for troubleshooting an overly exothermic Skraup reaction.

References

"alternative catalysts for reactions with 2,4-Dichloro-6-methoxyquinoline"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers and drug development professionals working with 2,4-Dichloro-6-methoxyquinoline. The focus is on providing insights into alternative catalysts and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of cross-coupling reactions performed with this compound?

A1: Given its structure as a di-substituted halo-aromatic compound, this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating C-C, C-N, and C-O bonds. Key examples include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[1]

  • Sonogashira Coupling: For creating C-C bonds with terminal alkynes, a reaction catalyzed by both palladium and copper.[1]

  • Heck Coupling: For the formation of C-C bonds with alkenes.

Q2: Why should I consider alternative catalysts to palladium for reactions with this compound?

A2: While palladium is a versatile and widely used catalyst in organic synthesis, there is growing interest in alternatives for several reasons:

  • Cost and Abundance: Palladium is a precious metal with high and volatile costs. First-row transition metals like nickel, copper, and iron are significantly more abundant and cost-effective.[2]

  • Reactivity: Nickel catalysts can activate substrates that are often unreactive with palladium, such as aryl esters.[3] They also have a propensity for both polar and radical-type oxidative additions.[2]

  • Sustainability: Reducing reliance on precious metals is a key aspect of green chemistry. Iron, in particular, is favored for its low toxicity and environmental friendliness.[4][5]

Q3: What are the main advantages of using nickel, copper, or iron as alternative catalysts?

A3:

  • Nickel: Offers a good balance of reactivity and cost. It is particularly effective for reactions involving C-O bond cleavage and can be used in a variety of cross-coupling reactions.[2][3]

  • Copper: A very versatile, abundant, and low-cost metal.[6] It is widely used in reactions like the Sonogashira coupling (often in conjunction with palladium) and has shown efficacy in C-N and C-S bond formation.[6][7]

  • Iron: The most cost-effective and environmentally benign option.[5] Iron catalysts have shown promise in a range of cross-coupling reactions and can be used to promote novel transformations like hydroxyalkylations under visible light.[4]

Catalyst Selection Guide

Choosing the right catalyst system is crucial for a successful reaction. The following diagram outlines a general workflow for selecting an alternative catalyst for reactions involving this compound.

Catalyst_Selection_Workflow start Define Reaction Type (e.g., C-C, C-N, C-O bond formation) pd_catalyst Standard Approach: Palladium Catalyst start->pd_catalyst consider_alt Consider Alternatives? (Cost, Reactivity, Green Chemistry) pd_catalyst->consider_alt ni_catalyst Nickel Catalyst (Good for C-O cleavage, cost-effective) consider_alt->ni_catalyst Yes cu_catalyst Copper Catalyst (Low cost, good for C-N/C-S bonds) consider_alt->cu_catalyst Yes fe_catalyst Iron Catalyst (Lowest cost, environmentally benign) consider_alt->fe_catalyst Yes ligand_screening Ligand & Base Screening consider_alt->ligand_screening No (Optimize Pd) ni_catalyst->ligand_screening cu_catalyst->ligand_screening fe_catalyst->ligand_screening optimization Reaction Optimization (Temp, Time, Solvent) ligand_screening->optimization end Successful Reaction optimization->end

Caption: Workflow for selecting an alternative catalyst.

Troubleshooting Guides

Issue 1: Low or No Yield in a Suzuki-Miyaura Coupling Reaction

This guide provides a systematic approach to troubleshooting a low-yielding Suzuki-Miyaura coupling reaction with this compound.

Troubleshooting_Suzuki start Low/No Yield in Suzuki Coupling q1 Is the Palladium Catalyst Active? start->q1 a1_yes Check Reagent Quality q1->a1_yes Yes a1_no Activate or Replace Catalyst q1->a1_no No q2 Are Boronic Acid and Base Stable? a1_yes->q2 a2_yes Check Reaction Conditions q2->a2_yes Yes a2_no Use Fresh Reagents/ Anhydrous Conditions q2->a2_no No q3 Are Temperature and Time Optimized? a2_yes->q3 a3_yes Consider Ligand Effects q3->a3_yes Yes a3_no Increase Temp/Time Incrementally q3->a3_no No q4 Is the Ligand Appropriate? a3_yes->q4 a4_yes Problem Solved or Further Analysis Needed q4->a4_yes Yes a4_no Screen Different Ligands (e.g., Buchwald ligands) q4->a4_no No

Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling.

Detailed Troubleshooting Steps:

  • Catalyst Activity: Palladium(II) precursors like Pd(OAc)₂ need to be reduced in situ to the active Pd(0) species.[8] This is often accomplished by a phosphine ligand or an organometallic reagent.[9] If you suspect catalyst deactivation, try using a fresh batch or a pre-activated Pd(0) source like Pd(PPh₃)₄.[8]

  • Reagent Quality:

    • Boronic Acid: Boronic acids can dehydrate to form boroxines. Ensure you are using high-quality, fresh boronic acid.

    • Base: The choice and quality of the base are critical. It must be anhydrous if the reaction is sensitive to water. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.

    • Solvent: Ensure the solvent is anhydrous and degassed to remove oxygen, which can deactivate the catalyst.

  • Reaction Conditions:

    • Temperature: Some Suzuki couplings require elevated temperatures to proceed efficiently. If running at room temperature, consider heating the reaction.

    • Reaction Time: Monitor the reaction by TLC or LC-MS to determine if it has gone to completion.

  • Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. For challenging substrates, electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) developed by the Buchwald group can be highly effective.[1]

Issue 2: Poor Selectivity in Reactions with this compound

Q: How can I achieve selective substitution at the C2 or C4 position?

A: The C4 position is generally more reactive towards nucleophilic substitution than the C2 position in dihaloquinolines. To achieve selectivity:

  • Control Stoichiometry: Use of approximately one equivalent of the nucleophile will favor substitution at the more reactive C4 position.

  • Temperature Control: Running the reaction at lower temperatures can enhance selectivity for the more reactive site.

  • Catalyst/Ligand System: The choice of catalyst and ligand can influence the regioselectivity of the reaction. A systematic screening of different ligand types (e.g., monodentate vs. bidentate phosphines) may be necessary to optimize for the desired product.

Comparative Data on Catalytic Systems

The following table summarizes typical conditions for various cross-coupling reactions applicable to haloaromatic substrates like this compound.

Reaction TypeCatalyst SystemTypical Catalyst Loading (mol%)BaseSolventTemperature (°C)
Suzuki Pd(OAc)₂ / SPhos1 - 5K₃PO₄Toluene/H₂O80 - 110
Buchwald-Hartwig Pd₂(dba)₃ / XPhos1 - 4NaOtBuToluene80 - 110
Sonogashira PdCl₂(PPh₃)₂ / CuI1 - 5 (Pd), 2-10 (Cu)Et₃NTHF/DMF25 - 80
Nickel-catalyzed Amination Ni(COD)₂ / IPr2 - 10NaOtBuDioxane100 - 130
Iron-catalyzed C-C Coupling FeCl₃ / TMEDA5 - 10- (Grignard)THF0 - 25

Note: This data is generalized. Optimal conditions for this compound may require specific optimization.

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a general starting point for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the desired boronic acid (1.1 equivalents).

  • Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water, 10:1 v/v).

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for an Iron-Catalyzed Cross-Coupling with a Grignard Reagent

This protocol outlines a direct iron-catalyzed cross-coupling between an aryl halide and an alkyl halide, which proceeds via in-situ Grignard formation.[5]

  • Reaction Setup: To an oven-dried flask under an inert atmosphere, add magnesium turnings (1.2 equivalents) and a stir bar.

  • Reagent Addition: Add the alkyl halide (1.2 equivalents) and the aryl halide (e.g., this compound, 1.0 equivalent) to the flask.

  • Solvent and Catalyst: Add anhydrous THF, followed by the additive (e.g., TMEDA, 120 mol %) and the iron catalyst (e.g., FeCl₃, 5 mol %).[5]

  • Reaction: Stir the reaction mixture at 0 °C to room temperature for the required time (e.g., 2-6 hours).[5]

  • Work-up: Quench the reaction carefully with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

References

"preventing polymerization in Doebner-von Miller reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of polymerization in Doebner-von Miller reactions. Our aim is to help you optimize your reaction conditions, maximize yields, and obtain high-purity quinoline products.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization in the Doebner-von Miller reaction?

A1: The primary cause of polymerization is the acid-catalyzed self-condensation of the α,β-unsaturated aldehyde or ketone starting material.[1][2] The strongly acidic conditions required for the Doebner-von Miller synthesis promote this side reaction, leading to the formation of high-molecular-weight polymers and tars, which can significantly lower the yield and complicate product isolation.[2]

Q2: What are the most effective general strategies to prevent this unwanted polymerization?

A2: The most effective strategies focus on controlling the concentration and reactivity of the α,β-unsaturated carbonyl compound. Key methods include:

  • Using a biphasic solvent system: This sequesters the carbonyl compound in an organic phase, away from the high concentration of the acid catalyst in the aqueous phase, thereby reducing the rate of polymerization.[2]

  • Slow addition of the α,β-unsaturated carbonyl: Adding the carbonyl compound dropwise to the reaction mixture maintains a low instantaneous concentration, favoring the desired reaction with the aniline over self-polymerization.[3]

  • Temperature control: Exothermic reactions can lead to localized overheating, which accelerates polymerization. Maintaining the lowest effective temperature is crucial.[3]

  • Using a protected carbonyl: Employing an acetal of the α,β-unsaturated aldehyde, such as acrolein diethyl acetal, prevents polymerization of the starting material. The acetal is hydrolyzed in situ under the acidic conditions to generate the reactive aldehyde at a controlled rate.[4][5]

  • In situ generation of the carbonyl compound: Known as the Beyer method, the α,β-unsaturated carbonyl is formed in the reaction mixture from an aldol condensation, which ensures its concentration remains low.[1]

Q3: Can I use a polymerization inhibitor like hydroquinone?

A3: While common polymerization inhibitors like hydroquinone are effective at quenching free-radical polymerization, the polymerization in the Doebner-von Miller reaction is primarily acid-catalyzed.[6][7] Therefore, simply adding a radical inhibitor may not be effective. The most successful approaches involve the strategic control of reaction conditions as outlined in the previous answer.

Q4: Which type of acid catalyst is better for minimizing polymerization, a Brønsted or a Lewis acid?

A4: Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., SnCl₄, ZnCl₂) can catalyze the Doebner-von Miller reaction.[1][8] The choice of acid can significantly impact reaction rate and the extent of side reactions. In some cases, a milder Lewis acid may be preferable to reduce tar formation.[3] However, the optimal catalyst is substrate-dependent, and screening of different acids may be necessary to find the best balance between reaction rate and minimization of polymerization.

Troubleshooting Guides

Problem: Low Yield and Significant Tar/Polymer Formation

Symptoms:

  • The reaction mixture becomes a thick, dark, and intractable tar.

  • Isolation of the desired quinoline product is difficult.

  • The yield of the desired product is significantly lower than expected.

Root Cause: This is the most common issue in Doebner-von Miller reactions and is caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[3]

Troubleshooting Steps:

StepActionRationale
1 Implement a Biphasic Solvent System Sequester the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline and acid catalyst are in an aqueous phase. This separation drastically reduces the rate of self-polymerization.[2]
2 Control Reagent Addition Add the α,β-unsaturated carbonyl compound (or its solution in the organic solvent of the biphasic system) to the heated acidic solution of the aniline slowly, over a prolonged period (e.g., 1-2 hours). This maintains a low concentration of the reactive carbonyl, favoring the desired intermolecular reaction.[3]
3 Optimize Reaction Temperature Monitor the internal reaction temperature and maintain it at the lowest point at which a reasonable reaction rate is observed. If the reaction is highly exothermic, consider initial cooling and a gradual increase to the desired reflux temperature.[3]
4 Use a Protected Carbonyl Substitute the α,β-unsaturated aldehyde with its corresponding diethyl acetal (e.g., acrolein diethyl acetal). The acetal will hydrolyze in situ to slowly release the aldehyde, keeping its concentration low and minimizing polymerization.[4]
5 Generate the Carbonyl In Situ Employ the Beyer method by generating the α,β-unsaturated carbonyl compound in situ from an aldol condensation of two simpler carbonyl compounds.[1] For example, crotonaldehyde can be generated from acetaldehyde.[9]
6 Evaluate the Acid Catalyst If tarring is persistent, consider screening different Brønsted and Lewis acids. A milder acid might reduce the rate of polymerization more than it affects the rate of the desired quinoline formation.[3][8]

Quantitative Data

The following tables provide illustrative data on how different strategies can impact the yield of a Doebner-von Miller reaction. Note that actual yields will vary depending on the specific substrates and reaction conditions.

Table 1: Effect of Solvent System on the Yield of 2-Methylquinoline

Solvent SystemAniline (eq.)Crotonaldehyde (eq.)Acid CatalystTemperature (°C)Reported Yield (%)Notes
Homogeneous (Ethanol)1.01.2HCl80Low to ModerateSignificant tar formation is common.
Biphasic (Water/Toluene)1.01.2HCl100 (reflux)Moderate to GoodReduced tar formation and easier work-up.[10]

Table 2: Comparison of Carbonyl Source in the Synthesis of Quinoline

Carbonyl SourceAniline (eq.)Carbonyl (eq.)Acid CatalystSolventReported Yield (%)Notes
Acrolein1.01.2HClWater/TolueneModerateProne to polymerization, requiring careful control.[2]
Acrolein Diethyl Acetal1.01.2HCl1 M HClGood to ExcellentIn situ hydrolysis minimizes polymerization.[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Methylquinoline using a Biphasic System

This protocol is designed to minimize polymerization by using a two-phase solvent system and slow addition of the carbonyl compound.

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Toluene

  • Sodium Hydroxide solution

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, combine aniline (1.0 eq) and a 6 M solution of hydrochloric acid in water.

  • Heat the mixture to reflux with vigorous stirring.

  • In the dropping funnel, prepare a solution of crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the aqueous layer is strongly basic (pH > 10).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude 2-methylquinoline by vacuum distillation or column chromatography.

Protocol 2: Synthesis of Quinoline using Acrolein Diethyl Acetal

This protocol utilizes a protected form of acrolein to prevent polymerization.

Materials:

  • Aniline

  • Acrolein Diethyl Acetal

  • 1 M Hydrochloric Acid

  • Sodium Bicarbonate solution

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine aniline (1.0 eq) and acrolein diethyl acetal (1.2 eq) in 1 M hydrochloric acid.

  • Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is neutral to slightly basic.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude quinoline by column chromatography on silica gel.[4]

Visualizations

Doebner_von_Miller_Troubleshooting cluster_solutions Troubleshooting Strategies start Doebner-von Miller Reaction Initiated issue Low Yield & Significant Polymer/Tar Formation? start->issue success High Yield & Purity Achieved issue->success No biphasic Use Biphasic Solvent System issue->biphasic Yes slow_add Slow Addition of Carbonyl biphasic->slow_add temp_ctrl Optimize Temperature slow_add->temp_ctrl acetal Use Acetal Protected Carbonyl temp_ctrl->acetal insitu In Situ Carbonyl Generation (Beyer) acetal->insitu acid_opt Optimize Acid Catalyst insitu->acid_opt acid_opt->start Re-run Reaction

Caption: Troubleshooting workflow for polymerization in Doebner-von Miller reactions.

Polymerization_Prevention_Logic cluster_problem Problem cluster_consequence Consequence cluster_solutions Preventative Measures problem High Concentration of α,β-Unsaturated Carbonyl in Acidic Medium polymerization Rapid Acid-Catalyzed Polymerization problem->polymerization solution1 Physical Separation (Biphasic System) solution1->problem Reduces effective concentration solution2 Temporal Control (Slow Addition) solution2->problem Maintains low instantaneous concentration solution3 Chemical Protection (Acetal Usage) solution3->problem Slowly releases reactive species solution4 Controlled Generation (In Situ Formation) solution4->problem Generates as it's consumed

Caption: Logical relationship between the problem of polymerization and preventative strategies.

References

"work-up procedures to remove impurities from 2,4-Dichloro-6-methoxyquinoline"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the work-up and purification of 2,4-Dichloro-6-methoxyquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The synthesis of this compound, typically via the reaction of p-anisidine with malonic acid in the presence of phosphorus oxychloride (POCl₃), can lead to several impurities. These include:

  • Unreacted Starting Materials: Residual p-anisidine and malonic acid.

  • Partially Chlorinated Intermediates: Primarily 2-chloro-4-hydroxy-6-methoxyquinoline, formed from incomplete chlorination of the 4-hydroxy intermediate.

  • Hydrolysis Products: Reaction of excess POCl₃ with water during work-up can form phosphoric acid and hydrochloric acid, which can contaminate the product. Incomplete hydrolysis of POCl₃ can also lead to metastable intermediates like phosphorodichloridic acid.[1][2][3]

  • Polymeric Byproducts: Harsh reaction conditions can sometimes lead to the formation of tar-like polymeric materials.[4]

Q2: My crude this compound is a dark, oily residue. How can I best proceed with purification?

A2: A dark, oily crude product often indicates the presence of polymeric impurities and residual acids. A multi-step purification approach is recommended. Start with an aqueous work-up to remove water-soluble impurities, followed by either column chromatography or recrystallization for final purification. For particularly stubborn tars, a preliminary purification by steam distillation may be effective.[4]

Q3: Is this compound sensitive to acidic or basic conditions during work-up?

A3: Quinoline derivatives can be sensitive to strong acids and bases. The basic nitrogen atom in the quinoline ring can be protonated by strong acids. While this property can be exploited for acid-base extraction, prolonged exposure to harsh conditions, especially at elevated temperatures, may lead to degradation. Use of milder bases like sodium bicarbonate for neutralization is often preferred over stronger bases like sodium hydroxide.

Q4: What are the key safety precautions to take during the work-up of reactions involving phosphorus oxychloride?

A4: Phosphorus oxychloride is a hazardous chemical that reacts violently with water.[5] Always perform the work-up in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. When quenching the reaction, add the reaction mixture slowly to ice or a cold, stirred aqueous solution to dissipate the heat generated from the exothermic hydrolysis of excess POCl₃.[6]

Troubleshooting Guides

Issue 1: Low Recovery After Aqueous Work-up

Question: I seem to be losing a significant amount of my product during the aqueous extraction and washing steps. What could be the cause and how can I mitigate this?

Answer:

  • Cause 1: Emulsion Formation: The presence of both organic and aqueous layers with surfactants or fine solid particles can lead to the formation of a stable emulsion, making separation difficult and causing product loss.

    • Solution: To break an emulsion, you can try adding a saturated brine solution, which increases the ionic strength of the aqueous layer. Alternatively, adding a small amount of a different organic solvent might help. In some cases, gentle centrifugation can also be effective.

  • Cause 2: Product Precipitation at the Interface: If the pH of the aqueous layer is not optimal, your product might precipitate at the interface between the two layers.

    • Solution: Adjust the pH of the aqueous layer to ensure your product remains in the organic phase. Since this compound is a neutral compound under typical work-up conditions, this is less likely to be a major issue unless extreme pH values are used.

  • Cause 3: Insufficient Extraction: The product may not have been fully extracted from the aqueous layer.

    • Solution: Perform multiple extractions (e.g., 3-4 times) with a suitable organic solvent like dichloromethane or ethyl acetate to ensure complete removal of the product from the aqueous phase.

Issue 2: Product Decomposition on Silica Gel Column

Question: I am observing streaking and decomposition of my product during silica gel column chromatography. What is the problem and how can I solve it?

Answer:

  • Cause: The acidic nature of standard silica gel can cause the decomposition of acid-sensitive compounds like some quinoline derivatives.[7] The basic nitrogen of the quinoline can interact strongly with the acidic silica, leading to poor elution and degradation.

  • Solution:

    • Deactivate the Silica Gel: Pre-treat the silica gel with a base. This can be done by preparing the slurry for the column in an eluent system containing a small amount of triethylamine (e.g., 0.5-1%).[8]

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.

    • Dry Loading: Adsorbing the crude product onto a small amount of silica gel or celite and loading it onto the column as a dry powder can sometimes improve the separation and reduce streaking.[9]

Issue 3: Difficulty in Achieving Crystallization

Question: My product oils out or fails to crystallize during recrystallization. What steps can I take to induce crystallization?

Answer:

  • Cause 1: Supersaturation Not Reached: The solution may not be sufficiently concentrated for crystals to form.

    • Solution: Slowly evaporate some of the solvent to increase the concentration of the product.

  • Cause 2: Lack of Nucleation Sites: Spontaneous crystal formation requires nucleation sites.

    • Solution: Try scratching the inside of the flask with a glass rod to create microscopic scratches that can act as nucleation sites. Adding a seed crystal of the pure compound, if available, is also a very effective method.[10]

  • Cause 3: Oiling Out: The product may be melting in the hot solvent and separating as an oil rather than crystallizing upon cooling. This happens when the boiling point of the solvent is higher than the melting point of the solute.

    • Solution: Use a lower-boiling point solvent or a solvent mixture. If an oil forms, try to redissolve it by adding more of the good solvent and then cool the solution very slowly.[11]

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity BeforeTypical Purity AfterAdvantagesDisadvantages
Recrystallization 85-90%>98%Simple setup, good for removing small amounts of impurities.[12][13]Potential for lower yield, requires finding a suitable solvent.[11]
Column Chromatography 70-90%>99%High resolution, can separate complex mixtures.[9][14]More time-consuming, requires larger volumes of solvent.[9]

Table 2: Suggested Solvent Systems for Purification

Purification MethodSolvent SystemRationale
Recrystallization Ethanol/WaterGood solubility in hot ethanol, poor solubility in cold aqueous ethanol.
Hexane/Ethyl AcetateA non-polar/polar solvent mixture allows for fine-tuning of solubility.[15]
Column Chromatography Hexane/Ethyl Acetate (gradient)A common eluent system for moderately polar compounds on silica gel.[9]
Dichloromethane/Methanol (gradient)Another effective eluent system for separating quinoline derivatives.

Experimental Protocols

Protocol 1: Work-up Procedure after Synthesis with POCl₃
  • Quenching: After the reaction is complete, allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully, with vigorous stirring, pour the reaction mixture onto the ice. This step is highly exothermic and should be performed in a fume hood.[6]

  • Neutralization: Once the initial exothermic reaction has subsided, slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the pH of the aqueous layer is neutral (pH ~7). Be cautious as CO₂ gas will be evolved.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Washing: Combine the organic extracts and wash them sequentially with water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).[9]

  • Column Packing: Pack a glass chromatography column with the silica gel slurry, ensuring there are no air bubbles in the packed bed. Allow the silica to settle and drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[9]

  • Elution: Begin eluting the column with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Ethanol/water or hexane/ethyl acetate are good starting points.[15]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot "good" solvent to the crude product to completely dissolve it.[10]

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: If using a single solvent, allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it just becomes cloudy, then allow it to cool slowly.[16]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification synthesis Crude 2,4-Dichloro- 6-methoxyquinoline quench Quench with Ice/Water synthesis->quench Reaction Mixture neutralize Neutralize (NaHCO3) quench->neutralize extract Extract (DCM/EtOAc) neutralize->extract wash Wash (Water, Brine) extract->wash dry Dry and Concentrate wash->dry column Column Chromatography dry->column Crude Product recrystallize Recrystallization dry->recrystallize Crude Product final_product Pure 2,4-Dichloro- 6-methoxyquinoline column->final_product recrystallize->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_column Column Chromatography cluster_recrystallization Recrystallization cluster_workup_issues Aqueous Work-up start Purification Issue? col_issue Decomposition on Column? start->col_issue rec_issue No Crystals Forming? start->rec_issue workup_issue Low Recovery? start->workup_issue col_sol1 Deactivate Silica (NEt3) col_issue->col_sol1 Yes col_sol2 Use Neutral Alumina col_issue->col_sol2 Yes rec_sol1 Induce Nucleation (Scratch/Seed) rec_issue->rec_sol1 Yes rec_sol2 Concentrate Solution rec_issue->rec_sol2 Yes rec_sol3 Change Solvent System rec_issue->rec_sol3 Yes workup_sol1 Break Emulsion (Brine) workup_issue->workup_sol1 Yes workup_sol2 Perform More Extractions workup_issue->workup_sol2 Yes

Caption: Troubleshooting logic for common purification issues.

References

"reducing reaction time in the synthesis of 2,4-Dichloro-6-methoxyquinoline"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dichloro-6-methoxyquinoline. The following information is designed to help reduce reaction times and troubleshoot common issues encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most prevalent method is the chlorination of 6-methoxyquinoline-2,4-diol or its synthetic precursors, such as p-anisidine and malonic acid, using a dehydrative chlorinating agent. The Vilsmeier-Haag reaction, which employs phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of N,N-dimethylformamide (DMF), is a highly effective approach for this transformation.

Q2: How can the reaction time for the synthesis of this compound be significantly reduced?

The addition of N,N-dimethylformamide (DMF) as a catalyst in a reaction with phosphorus oxychloride (POCl₃) can substantially shorten the reaction time. For a similar compound, 2,4-dichloro-6,7-dimethoxyquinazoline, the use of DMF was shown to reduce the reflux time to just 4 hours. Without a catalyst, the reaction may require longer heating periods.

Q3: What are the typical reaction conditions for this synthesis?

Typical conditions involve heating the starting material (6-methoxyquinoline-2,4-diol or a mixture of p-anisidine and malonic acid) in an excess of phosphorus oxychloride (POCl₃). The reaction is generally conducted at reflux temperature, which can range from 90-120°C. Reaction times can vary from 4 to 12 hours, depending on the specific protocol and the presence of a catalyst like DMF.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material and the appearance of the product spot, allowing you to determine when the reaction is complete.

Q5: What are some common side reactions to be aware of?

The electron-rich nature of the quinoline ring can make it susceptible to side reactions, especially at high temperatures. This can lead to the formation of polymeric or tar-like substances. Additionally, the Vilsmeier-Haag reagent is a formylating agent, which can lead to unexpected formylation of the quinoline ring.

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Moisture in the reaction: POCl₃ is highly sensitive to moisture and will decompose, reducing its effectiveness. 2. Incomplete reaction: Insufficient heating or reaction time. 3. Poor quality of reagents: Degradation of POCl₃ or impurities in the starting material.1. Ensure all glassware is thoroughly flame-dried before use. Use freshly distilled POCl₃ and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure the reaction is heated to the appropriate temperature (typically 90-120°C) and monitor the reaction progress by TLC to ensure completion (4-12 hours). 3. Use high-purity, freshly opened, or properly stored reagents. Verify the purity of the starting materials.
Formation of Dark-Colored Impurities or Tar 1. Reaction temperature is too high: Excessive heat can cause decomposition of the starting material or product. 2. Prolonged reaction time: Unnecessarily long reaction times can lead to the formation of byproducts.1. Carefully control the reaction temperature. A gradual increase in temperature may be beneficial. 2. Monitor the reaction by TLC and stop it once the starting material is consumed.
Product Hydrolyzes Back to Starting Material During Work-up The chlorinated product can be sensitive to hydrolysis, especially in the presence of water and base during the quenching and extraction steps.1. After the reaction, distill off the excess POCl₃ under vacuum before the work-up. 2. Pour the cooled reaction mixture slowly onto crushed ice with vigorous stirring. 3. Neutralize carefully with a mild base like sodium bicarbonate solution, avoiding strongly basic conditions.
Unexpected Formylation of the Quinoline Ring The Vilsmeier-Haag reagent (formed from POCl₃ and DMF) is a known formylating agent.If formylation is not desired, consider using an alternative chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which do not have the same formylating potential.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Dichloro-methoxyquinolines

Starting MaterialChlorinating AgentCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
6-methoxyquinoline-2,4-diolPOCl₃NoneReflux5Not Specified[1]
2,4-dihydroxy-6,7-dimethoxyquinazolinePOCl₃N,N-dimethylformamideReflux4>85%[2]
3-acetyl-2,4-dihydroxyquinolinePOCl₃ / DMFNone~6017Not Specified[3]
Acetanilide derivativesPOCl₃ / DMFNone90Not SpecifiedModerate to Good
4-hydroxy-6,7-dimethoxyquinolinePOCl₃None90-1204-12Not Specified

Experimental Protocols

Method 1: Chlorination using Phosphorus Oxychloride

This protocol is adapted from the synthesis of this compound.

  • In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, combine p-anisidine (10 mmol) and malonic acid (15 mmol).

  • Carefully add phosphorus oxychloride (20 ml) to the mixture.

  • Heat the mixture to reflux with constant stirring for 5 hours.[1]

  • After cooling, slowly and carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Method 2: Accelerated Chlorination using POCl₃ and DMF (Vilsmeier-Haag Conditions)

This protocol is based on a method for a structurally similar compound and is optimized for a shorter reaction time.[2]

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, suspend 6-methoxyquinoline-2,4-diol in an excess of phosphorus oxychloride (POCl₃).

  • Cool the mixture in an ice bath (0-5 °C).

  • Slowly add a catalytic amount of N,N-dimethylformamide (DMF) dropwise to the cooled mixture with constant stirring.

  • After the addition is complete, gradually heat the reaction mixture to reflux and maintain for approximately 4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess POCl₃ by vacuum distillation.

  • Carefully pour the residue onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a cold, saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: 6-methoxy-quinoline-2,4-diol reagents Add POCl3 and catalytic DMF start->reagents heat Heat to reflux (90-120°C) for 4-5 hours reagents->heat monitor Monitor reaction by TLC heat->monitor cool Cool to room temperature monitor->cool quench Pour onto crushed ice cool->quench neutralize Neutralize with NaHCO3 solution quench->neutralize extract Extract with organic solvent neutralize->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by recrystallization or chromatography concentrate->purify end End: Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Incomplete Reaction? anhydrous_check Were anhydrous conditions maintained? start->anhydrous_check temp_check Was the reaction temperature correct (90-120°C)? anhydrous_check->temp_check Yes solution_anhydrous Solution: Flame-dry glassware, use fresh POCl3, and run under inert gas. anhydrous_check->solution_anhydrous No time_check Was the reaction time sufficient (4-12h)? temp_check->time_check Yes solution_temp Solution: Verify thermometer calibration and ensure stable heating. temp_check->solution_temp No reagent_check Are the reagents of high purity? time_check->reagent_check Yes solution_time Solution: Monitor reaction with TLC and extend time if necessary. time_check->solution_time No solution_reagent Solution: Use freshly opened or purified reagents. reagent_check->solution_reagent No dark_impurities Dark Impurities or Tar Formation? reagent_check->dark_impurities Yes temp_high Was the temperature too high? dark_impurities->temp_high time_long Was the reaction time too long? temp_high->time_long No solution_temp_dark Solution: Reduce and carefully control the reaction temperature. temp_high->solution_temp_dark Yes solution_time_dark Solution: Stop the reaction as soon as TLC shows completion. time_long->solution_time_dark Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2,4-Dichloro-6-methoxyquinoline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,4-dichloro-6-methoxyquinoline and its positional isomers. Understanding the nuanced differences in the NMR spectra of these closely related quinoline derivatives is crucial for unambiguous structure elucidation, a cornerstone of synthetic chemistry and drug development. The data presented herein is based on the extensive analysis of 2,4-dihalogenoquinolines, providing a foundational reference for researchers working with this important class of compounds.

Comparative NMR Data Analysis

The electronic environment of the quinoline ring system is significantly influenced by the nature and position of its substituents. In the case of this compound and its isomers, the electron-donating methoxy group and the electron-withdrawing chloro substituents create distinct patterns in both the ¹H and ¹³C NMR spectra. The following tables summarize the characteristic chemical shifts (δ) and coupling constants (J) for these compounds, facilitating their differentiation.

Table 1: ¹H NMR Spectral Data of Methoxy-2,4-dichloroquinolines

Proton2,4-Dichloro-5-methoxyquinolineThis compound (Predicted)2,4-Dichloro-7-methoxyquinoline
H-37.38 (s)~7.40 (s)7.29 (s)
H-5-~7.50 (d, J ≈ 2.5 Hz)-
H-67.03 (d, J = 8.0 Hz)-7.20 (dd, J = 9.2, 2.6 Hz)
H-77.65 (t, J = 8.0 Hz)~7.60 (dd, J ≈ 9.0, 2.5 Hz)-
H-87.42 (d, J = 8.0 Hz)~7.90 (d, J ≈ 9.0 Hz)7.95 (d, J = 9.2 Hz)
OCH₃4.05 (s)~3.95 (s)4.01 (s)

Note: Data for 5- and 7-methoxy isomers are based on published literature. Data for the 6-methoxy isomer are predicted based on established substituent effects in the quinoline system.

Table 2: ¹³C NMR Spectral Data of Methoxy-2,4-dichloroquinolines

Carbon2,4-Dichloro-5-methoxyquinolineThis compound (Predicted)2,4-Dichloro-7-methoxyquinoline
C-2150.9~151.0151.8
C-3122.8~123.0122.1
C-4143.8~144.0144.5
C-4a121.2~125.0120.0
C-5156.4~105.0118.0
C-6110.1~158.0123.1
C-7131.8~126.0162.1
C-8115.6~130.0108.2
C-8a148.9~146.0149.8
OCH₃56.5~56.056.1

Note: Data for 5- and 7-methoxy isomers are based on published literature. Data for the 6-methoxy isomer are predicted based on established substituent effects in the quinoline system.

Experimental Protocol for NMR Analysis

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of substituted quinolines.

1. Sample Preparation:

  • Weigh 10-20 mg of the quinoline sample for ¹H NMR (25-50 mg for ¹³C NMR) into a clean, dry vial.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is suitable for many quinoline derivatives.

  • Transfer the solution to a 5 mm NMR tube.

  • If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane - TMS).

2. NMR Instrument Setup:

  • The spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.

  • The instrument is locked to the deuterium signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

3. ¹H NMR Spectrum Acquisition:

  • A standard single-pulse experiment is generally sufficient.

  • Typical acquisition parameters:

    • Spectral Width: 0-10 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16 (increase for dilute samples)

4. ¹³C NMR Spectrum Acquisition:

  • A proton-decoupled pulse sequence is used to simplify the spectrum and improve the signal-to-noise ratio.

  • Typical acquisition parameters:

    • Spectral Width: 0-160 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on concentration.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

  • Phase correction and baseline correction are applied to the resulting spectrum.

  • The chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the chemical structure and the logical relationships of the proton and carbon environments in this compound.

Caption: Molecular structure of this compound with atom numbering.

G cluster_protons ¹H NMR Signals cluster_couplings Key J-Couplings H8 H-8 (~7.90 ppm, d) J87 ³J(H8-H7) ≈ 9.0 Hz H8->J87 couples to H5 H-5 (~7.50 ppm, d) J75 ⁴J(H7-H5) ≈ 2.5 Hz H5->J75 H7 H-7 (~7.60 ppm, dd) H7->J87 H7->J75 H3 H-3 (~7.40 ppm, s) OCH3 OCH₃ (~3.95 ppm, s)

Caption: Predicted ¹H NMR signaling pathway and key couplings for this compound.

This guide serves as a practical resource for the NMR analysis of this compound and its isomers. The provided data and protocols will aid researchers in the accurate identification and characterization of these and other related heterocyclic compounds, thereby supporting advancements in medicinal chemistry and materials science.

A Comparative Analysis of the Reactivity of 2,4-Dichloro-6-methoxyquinoline and 2,4-dichloroquinoline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 2,4-dichloro-6-methoxyquinoline and its parent compound, 2,4-dichloroquinoline, with a focus on nucleophilic aromatic substitution (SNAr) reactions. Understanding the nuanced differences in reactivity between these two key synthetic intermediates is crucial for the efficient design and development of novel quinoline-based therapeutic agents. This document synthesizes theoretical principles with available experimental data to offer a clear perspective on their relative performance in common synthetic transformations.

Executive Summary

In the realm of heterocyclic chemistry, 2,4-dichloroquinolines serve as versatile precursors for a wide array of functionalized quinoline derivatives, many of which are of significant interest in medicinal chemistry.[1] The reactivity of the chloro substituents, particularly at the C4 position, allows for the introduction of various nucleophiles, enabling the construction of diverse molecular scaffolds.[2][3] The introduction of a methoxy group at the C6 position in this compound imparts a significant electronic effect that modulates its reactivity compared to the unsubstituted 2,4-dichloroquinoline.

Theoretical Background: Electronic Effects of the 6-Methoxy Group

The reactivity of the chloro groups in 2,4-dichloroquinolines towards nucleophilic attack is primarily governed by the electron-deficient nature of the quinoline ring, which is caused by the electron-withdrawing effect of the ring nitrogen. This effect is most pronounced at the C2 and C4 positions, making the attached chlorine atoms susceptible to displacement. It is well-established that the C4 position is generally more reactive than the C2 position in nucleophilic aromatic substitution reactions.[2][3]

The introduction of a methoxy group at the C6 position introduces a competing electronic effect. The methoxy group is a strong electron-donating group through resonance (+M effect) and a weak electron-withdrawing group through induction (-I effect). In the context of the quinoline ring system, the resonance effect is dominant and leads to an overall increase in electron density, particularly on the carbocyclic ring.

This increase in electron density partially counteracts the electron-withdrawing effect of the ring nitrogen, thereby reducing the electrophilicity of the C4 carbon. A less electrophilic C4 carbon will be less susceptible to attack by nucleophiles, leading to a slower reaction rate for SNAr reactions.

Comparative Reactivity Data

FeatureThis compound2,4-DichloroquinolineRationale
Relative Reactivity in SNAr LowerHigherThe electron-donating 6-methoxy group reduces the electrophilicity of the quinoline ring, deactivating it towards nucleophilic attack compared to the unsubstituted analog.
Regioselectivity C4 > C2C4 > C2In both compounds, the C4 position is more activated towards nucleophilic attack due to the strong electron-withdrawing influence of the adjacent ring nitrogen.
Typical Reaction Conditions May require slightly harsher conditions (higher temperature, longer reaction times) to achieve comparable yields.Reacts under standard conditions for nucleophilic aromatic substitution on chloroquinolines.To overcome the deactivating effect of the methoxy group, more forcing conditions may be necessary.

Experimental Protocols

The following are representative experimental protocols for the amination of 2,4-dichloroquinolines at the C4 position. These protocols can be adapted for both this compound and 2,4-dichloroquinoline, with the expectation that reaction times may need to be adjusted based on the substrate's reactivity.

Protocol 1: Conventional Heating for the Synthesis of 4-Amino-2-chloroquinolines

This protocol describes a general procedure for the reaction of a 2,4-dichloroquinoline with a primary or secondary amine under conventional heating.

Materials:

  • This compound or 2,4-dichloroquinoline (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Isopropanol or another suitable high-boiling solvent

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add the 2,4-dichloroquinoline derivative (1.0 eq) and the chosen amine (1.2 eq).

  • Add a sufficient amount of isopropanol to dissolve the reactants.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of 4-Amino-2-chloroquinolines

Microwave irradiation can often accelerate the rate of reaction and improve yields.

Materials:

  • This compound or 2,4-dichloroquinoline (1.0 eq)

  • Amine (primary or secondary, 1.5 eq)

  • Dimethyl sulfoxide (DMSO) or another suitable microwave-safe solvent

  • Microwave vial with a snap cap

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the 2,4-dichloroquinoline derivative (1.0 eq) and the desired amine (1.5 eq).

  • Add a suitable solvent if necessary. For many reactions, this can be performed solvent-free.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The following diagram illustrates the generally accepted two-step addition-elimination mechanism for the nucleophilic aromatic substitution at the C4 position of a 2,4-dichloroquinoline.

Caption: Generalized SNAr mechanism at the C4 position of 2,4-dichloroquinolines.

Experimental Workflow

The logical flow for conducting a comparative reactivity study is depicted below.

workflow sub1 This compound reaction Nucleophilic Substitution (e.g., Amination) sub1->reaction sub2 2,4-Dichloroquinoline sub2->reaction conditions Identical Reaction Conditions: - Nucleophile - Solvent - Temperature - Time Intervals reaction->conditions analysis Reaction Monitoring & Analysis (TLC, LC-MS, NMR) reaction->analysis data Quantitative Data Collection - Reaction Yields - Conversion Rates analysis->data comparison Comparative Reactivity Assessment data->comparison

Caption: Workflow for comparing the reactivity of the two quinoline derivatives.

Conclusion

References

A Comparative Guide to HPLC and qNMR Methods for Purity Assessment of 2,4-Dichloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical intermediates like 2,4-Dichloro-6-methoxyquinoline is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of a robust High-Performance Liquid Chromatography (HPLC) method with an alternative quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy method for the purity assessment of this key intermediate. This comparison is supported by detailed experimental protocols and performance data to aid in the selection of the most suitable analytical technique for specific research and quality control needs.

Comparison of Analytical Methods

A variety of analytical techniques can be employed to assess the purity of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for separating and quantifying impurities.[1][2][3] As an alternative, quantitative Nuclear Magnetic Resonance (qNMR) offers a different analytical approach, providing direct quantification against a certified reference standard without the need for a specific reference standard of the analyte itself.

ParameterHPLC MethodqNMR Method
Principle Chromatographic separation based on differential partitioning between a stationary and mobile phase.Quantitative determination based on the integrated signal intensity of specific nuclei in a magnetic field, relative to a known internal standard.
Instrumentation HPLC system with UV detectorNMR spectrometer (e.g., 400 MHz)
Selectivity High selectivity for separating structurally similar impurities.High selectivity based on unique nuclear environments; potential for peak overlap in complex mixtures.
Sensitivity High (typically ppm level).Moderate (typically requires mg of sample).
Quantification Relative quantification against a reference standard of the main component.Absolute quantification against a certified internal standard.
Sample Throughput High, with typical run times of 15-30 minutes per sample.Lower, with longer acquisition times per sample.
Method Development Requires significant method development and validation.Relatively straightforward method development.
Strengths Excellent for detecting and quantifying trace impurities.Does not require a reference standard of the analyte; provides structural information.
Limitations Requires a specific reference standard for the main component for accurate quantification.Lower sensitivity compared to HPLC; higher instrumentation cost.

High-Performance Liquid Chromatography (HPLC) Method

This proposed HPLC method is designed to separate this compound from potential process-related impurities and degradation products. The choice of a C18 column is common for the separation of quinoline derivatives due to its versatility in retaining moderately polar to nonpolar compounds.[2][3]

Experimental Protocol
  • Instrumentation: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Reagents and Standards:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (analytical grade)

    • This compound reference standard and test sample.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (minutes) % Mobile Phase A % Mobile Phase B
      0 50 50
      20 20 80
      25 20 80

      | 30 | 50 | 50 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.

    • Accurately weigh and dissolve approximately 10 mg of the this compound sample in the diluent in a 20 mL volumetric flask to achieve a concentration of 0.5 mg/mL.

    • Prepare a reference standard solution at the same concentration.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh Weigh Sample & Standard dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Purity Report

Caption: Workflow for HPLC Purity Analysis.

Quantitative NMR (qNMR) Method

This qNMR method provides an alternative approach for the purity determination of this compound, offering absolute quantification against a certified internal standard.

Experimental Protocol
  • Instrumentation: 400 MHz NMR Spectrometer.

  • Reagents and Standards:

    • Deuterated solvent (e.g., DMSO-d6).

    • Certified internal standard with a known purity (e.g., Maleic Anhydride). The standard should have a simple spectrum with peaks that do not overlap with the analyte.

    • This compound test sample.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 10 mg of the internal standard into the same NMR tube.

    • Add approximately 0.7 mL of DMSO-d6 to the NMR tube and ensure complete dissolution.

  • NMR Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all nuclei).

    • Number of Scans: 8.

  • Data Processing and Calculation:

    • Apply Fourier transform and phase correction to the acquired FID.

    • Integrate a well-resolved, characteristic peak of this compound and a peak from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Logical Workflow for Method Selection

Method_Selection cluster_criteria Decision Criteria cluster_methods Analytical Method start Purity Analysis of This compound ref_std Reference Standard Available? start->ref_std trace_analysis Trace Impurity Quantification Needed? ref_std->trace_analysis Yes qnmr qNMR ref_std->qnmr No hplc HPLC trace_analysis->hplc Yes trace_analysis->qnmr No

Caption: Decision tree for analytical method selection.

References

Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2,4-Dichloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,4-Dichloro-6-methoxyquinoline. Due to the absence of publicly available experimental spectra for this specific molecule, this guide leverages established fragmentation principles of its constituent chemical moieties—a quinoline core, chloro substituents, and a methoxy group—to predict its mass spectral behavior. Furthermore, we offer a comparative overview of alternative analytical methodologies for the identification and quantification of this compound, supported by detailed experimental protocols.

Predicted Mass Spectrometry Fragmentation Pattern

Electron ionization mass spectrometry is a powerful technique for structural elucidation, providing a reproducible fragmentation pattern that acts as a molecular fingerprint. The fragmentation of this compound is anticipated to proceed through several key pathways, driven by the relative stability of the resulting fragment ions.

The molecular ion peak ([M]•+) for this compound is expected at an m/z corresponding to its molecular weight. A crucial characteristic of compounds containing two chlorine atoms is the isotopic pattern of the molecular ion and its fragments. This will manifest as a cluster of peaks, with the [M+2]•+ peak being approximately two-thirds the intensity of the [M]•+ peak, and a smaller [M+4]•+ peak.

Table 1: Predicted Major Fragment Ions of this compound

Predicted Fragment Ion (m/z) Proposed Neutral Loss Fragmentation Pathway
[M-15]⁺•CH₃Loss of a methyl radical from the methoxy group.
[M-30]⁺NOCharacteristic loss from nitroaromatic compounds (if present as an impurity).
[M-35/37]⁺•ClLoss of a chlorine radical.
[M-43]⁺•CH₃ + COSubsequent loss of carbon monoxide after the initial loss of a methyl radical.
[M-46]⁺•NO₂Characteristic loss from nitroaromatic compounds (if present as an impurity).
[M-HCN]•+HCNA characteristic fragmentation of the quinoline ring system.[1]

Comparative Analysis of Analytical Methodologies

While mass spectrometry is a primary tool for structural identification, a comprehensive analysis of this compound may necessitate orthogonal analytical techniques, particularly for quantification and purity assessment.

Table 2: Comparison of Analytical Methods for the Analysis of this compound

Technique Principle Primary Application Anticipated Performance Advantages Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection and identification.Identification of volatile impurities and byproducts, quantitative analysis.High resolution and sensitivity.Provides structural information through fragmentation patterns.Requires the analyte to be volatile and thermally stable.
High-Performance Liquid Chromatography (HPLC) with UV Detection Differential partitioning of analytes between a stationary and a mobile phase.Quantitative purity determination (area %), detection of non-volatile impurities.Linearity (r²) > 0.999, Accuracy (% Recovery) 98-102%.[2]Robust and widely applicable for purity and stability studies.Does not provide direct structural information of unknowns.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) HPLC separation coupled with mass spectrometric detection.Highly sensitive and selective quantification in complex matrices (e.g., biological fluids).High sensitivity and selectivity.Combines the separation power of HPLC with the specificity of mass spectrometry.Higher instrumentation cost and complexity.
Quantitative NMR (qNMR) Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Purity assessment against a certified reference standard.High precision and accuracy.Provides detailed structural information and does not require a standard of the analyte for quantification if a suitable internal standard is used.Lower sensitivity compared to chromatographic methods.
Elemental Analysis Combustion of the sample to convert elements into simple gases for quantification.Confirmation of the elemental composition of the bulk material.High accuracy for elemental composition.Confirms the empirical formula.Does not distinguish between the main compound and its isomers or impurities.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results. The following are generalized starting points for the analysis of this compound.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general framework for the analysis of this compound using GC-MS.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumental Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 10 minutes.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) Analysis

A reverse-phase HPLC method is generally suitable for the analysis of moderately polar compounds like this compound.[3]

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 100 mL of diluent (e.g., 50:50 acetonitrile:water) to achieve a concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-20 min: 40% B to 90% B.

      • 20-25 min: Hold at 90% B.

      • 25-26 min: 90% B to 40% B.

      • 26-30 min: Hold at 40% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

Visualizing Fragmentation and Workflow

To further elucidate the analytical process, the following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow.

fragmentation_pathway M [M]•+ (this compound) M_minus_15 [M-15]•+ M->M_minus_15 - •CH₃ M_minus_35 [M-35]•+ M->M_minus_35 - •Cl M_minus_HCN [M-HCN]•+ M->M_minus_HCN - HCN M_minus_43 [M-43]•+ M_minus_15->M_minus_43 - CO

Caption: Predicted EI-MS fragmentation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing dissolution Dissolution in appropriate solvent filtration Filtration (if necessary) dissolution->filtration method GC-MS or HPLC filtration->method acquisition Data Acquisition method->acquisition processing Data Processing and Interpretation acquisition->processing

References

A Comparative Guide to the Biological Activity of 2,4-Dichloro-6-methoxyquinoline Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. The specific scaffold of 2,4-dichloro-6-methoxyquinoline presents a versatile platform for the synthesis of novel derivatives with potential therapeutic applications. The presence of two reactive chlorine atoms at the 2 and 4 positions allows for selective nucleophilic substitution, enabling the generation of a diverse library of compounds. The methoxy group at the 6-position further modulates the electronic and steric properties of the molecule, influencing its interaction with biological targets.

This guide provides a comparative overview of the reported biological activities of derivatives synthesized from or structurally related to this compound, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. The information is compiled from various studies to offer insights into the structure-activity relationships (SAR) of this class of compounds.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative biological activity data for various quinoline and quinazoline derivatives that are structurally related to the this compound scaffold. Due to the limited availability of a comprehensive screening of a homologous series derived directly from this compound, this guide presents a comparative analysis of analogous compounds to provide valuable insights for researchers.

Table 1: Anticancer Activity of Quinoline and Quinazoline Derivatives

Compound ID/DescriptionCancer Cell LineIC50 / GI50 (µM)Reference CompoundIC50 / GI50 (µM)
Quinoline-based Dihydrazone Derivative (3b) MCF-7 (Breast)7.0165-FU-
Quinoline-based Dihydrazone Derivative (3c) MCF-7 (Breast)7.055-FU-
7-fluoro-4-(4-isopropylanilino)quinoline (1f) HeLa (Cervical)10.18Gefitinib17.12
BGC823 (Gastric)8.32Gefitinib19.27
8-methoxy-4-(4-isopropylanilino)quinoline (2i) HeLa (Cervical)7.15Gefitinib17.12
BGC823 (Gastric)4.65Gefitinib19.27
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine (5) MDA-MB-468 (Breast)8.73Chloroquine>50
4-alkoxy-2-arylquinoline (14m) Full Panel Mean1.26--
Colon Cancer Mean0.875--
Leukemia Mean0.904--
2-Chloro-4-anilinoquinazoline Chalcone (14g) K-562 (Leukemia)0.622Doxorubicin-
HCT-116 (Colon)<1.81Doxorubicin-
Pyrimidodiazepine derivative (16a) VariousPotent Cytostatic/CytotoxicDoxorubicin-
4-Hydroxy-3-iodo-quinol-2-one (11) MRSA0.049 µg/mLVancomycin-

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition. Data is compiled from multiple sources and direct comparison should be made with caution.[1][2][3][4][5][6]

Table 2: Antimicrobial Activity of Quinoline Derivatives

Compound ID/DescriptionMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
2-chloro-6-methylquinoline hydrazone (2S) Various3.12--
2,7-dichloroquinoline-3-carbonitrile (5) S. aureus- (11mm zone)Amoxicillin- (18mm zone)
P. aeruginosa- (11mm zone)Amoxicillin-
2,7-dichloroquinoline-3-carboxamide (6) E. coli- (11mm zone)Amoxicillin-
7-chloro-2-ethoxyquinoline-3-carbaldehyde (8) E. coli- (12mm zone)Amoxicillin-
4-Hydroxy-3-iodo-quinol-2-one (11) MRSA0.049Vancomycin-
Chloroquinolinyl-pyrazolyl-pyridine (130e) E. coli12.5--

MIC: Minimum Inhibitory Concentration. Inhibition zones are also reported where MIC values were not available. Data is compiled from multiple sources and direct comparison should be made with caution.[6][7][8][9]

Table 3: Anti-inflammatory Activity of Quinoline and Quinazoline Derivatives

Compound ID/DescriptionAssayIC50Reference CompoundIC50
2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline (4) Protein Denaturation1.772 µg/mLDiclofenac Sodium-
2-chloro-6-methylquinoline hydrazone (2S) Protein Denaturation- (62.16% inhibition)--

IC50: Half-maximal inhibitory concentration. Data is compiled from multiple sources and direct comparison should be made with caution.[7][10]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of these findings.

Protocol 1: In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cell lines are seeded in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the culture medium. The medium from the wells is replaced with 100 µL of the medium containing the test compounds at various concentrations. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug) are included.

  • Incubation: The plates are incubated for 48 or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[1]

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture, typically adjusted to a 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]

Protocol 3: In Vitro Anti-inflammatory Activity - Inhibition of Protein Denaturation

This assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.

  • Reaction Mixture Preparation: The reaction mixture consists of the test compound at various concentrations, 1% aqueous solution of bovine serum albumin (BSA), and phosphate-buffered saline (pH 6.4).

  • Incubation: The mixture is incubated at 37°C for 20 minutes and then heated at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

  • Percentage Inhibition Calculation: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of the control (without the test compound). A known anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate a general synthetic workflow for the derivatization of this compound and a plausible signaling pathway for the induction of apoptosis by quinoline derivatives.

G cluster_synthesis General Synthetic Workflow Start This compound Step1 Nucleophilic Substitution at C4 position Start->Step1  + Nucleophile 1 (e.g., Amine) Intermediate 2-Chloro-4-substituted- 6-methoxyquinoline Step1->Intermediate Step2 Further Nucleophilic Substitution at C2 position Intermediate->Step2  + Nucleophile 2 Derivatives Diverse 2,4-Disubstituted- 6-methoxyquinoline Derivatives Step2->Derivatives

Caption: A generalized synthetic workflow for creating diverse derivatives from this compound.

G cluster_pathway Apoptosis Induction Pathway Drug Quinoline Derivative Target Cellular Target (e.g., Topoisomerase, Kinase) Drug->Target Inhibition Signal Stress Signaling Cascade Target->Signal Mitochondria Mitochondrial Dysfunction Signal->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified signaling pathway for apoptosis induction by quinoline-based anticancer agents.

References

In Vitro Bioactivity of 2,4-Disubstituted 6-Methoxyquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro biological performance of compounds synthesized from the versatile 2,4-dichloro-6-methoxyquinoline scaffold. This document summarizes key experimental data and provides detailed methodologies for the cited bioassays to support further research and development in this area.

Derivatives of the quinoline nucleus, a privileged scaffold in medicinal chemistry, have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The this compound core, in particular, offers reactive sites at the 2- and 4-positions, enabling the synthesis of diverse libraries of compounds with potential therapeutic applications. This guide focuses on the in vitro evaluation of such derivatives, presenting a comparative analysis of their bioactivities based on published experimental data.

Anticancer Activity: A Comparative Analysis

A significant area of investigation for quinoline derivatives is their potential as anticancer agents. The following data, compiled from various studies, showcases the cytotoxic effects of different 2,4-disubstituted 6-methoxyquinoline analogs against a panel of human cancer cell lines.

Cytotoxicity Data (IC50, µM)
Compound IDSubstitution PatternMCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)A549 (Lung)Reference
Series A 2-aryl-4-alkoxy-6,7-dimethoxyquinoline----[1]
14m2-(p-CF3-phenyl)-4-propoxy1.26 (Full Panel GI50)0.875 (GI50)--[1]
Series B Quinoline-based dihydrazone7.05-7.016 (BEL-7402)-[2]
3c-7.05---[2]
Alternative 5-Fluorouracil (5-FU) >7.05->7.016-[2]

Note: Direct comparison is challenging due to variations in cell lines and assay conditions between studies. The data presented is for illustrative purposes to highlight the potential of these scaffolds.

Antimicrobial Activity: A Comparative Analysis

In addition to their anticancer properties, derivatives of the 2-chloro-6-methoxyquinoline scaffold have been investigated for their antimicrobial activity. The following table summarizes the minimum inhibitory concentrations (MICs) of synthesized compounds against various bacterial and fungal strains.

Antimicrobial Activity Data (MIC, µg/mL)
Compound IDSubstitution PatternS. aureusE. coliC. albicansA. nigerReference
Series C 2-chloro-6-methylquinoline hydrazone----[3]
3a-oVaried hydrazone substitutionsGood ActivityGood ActivityGood ActivityGood Activity[3]
Series D 2-chloro-6-methylquinolinyl aminesPromisingPromisingPromisingPromising
-Electron withdrawing groups on phenyl ring--PromisingPromising
Alternative Standard Antibiotics/Antifungals ----

Note: "Good Activity" and "Promising" are qualitative descriptions from the source and specific MIC values were not uniformly reported in a comparable format.

Experimental Protocols

Anticancer Activity - MTT Assay

The cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized compounds and a standard anticancer drug (e.g., 5-Fluorouracil) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity - Broth Microdilution Method

The minimum inhibitory concentration (MIC) was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Bacterial and fungal strains were cultured overnight, and the inoculum was prepared to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth medium.

  • Compound Dilution: The synthesized compounds were serially diluted in the broth medium in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the prepared microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Visualizing Synthesis and Biological Pathways

To better understand the experimental workflow and the potential mechanisms of action, the following diagrams were generated using the DOT language.

Synthesis_Workflow Start This compound Step1 Nucleophilic Substitution at C4 Start->Step1 Intermediate 2-Chloro-4-substituted- 6-methoxyquinoline Step1->Intermediate Step2 Further Substitution/ Modification at C2 Intermediate->Step2 Final_Compounds Library of 2,4-Disubstituted- 6-methoxyquinoline Derivatives Step2->Final_Compounds

Caption: General synthetic scheme for deriving compounds from this compound.

Anticancer_Mechanism_Hypothesis Compound Quinoline Derivative Target Cellular Target (e.g., Kinase, DNA) Compound->Target Inhibition Pathway Signaling Pathway (e.g., Proliferation, Survival) Target->Pathway Blocks Apoptosis Apoptosis Pathway->Apoptosis Induces Cell_Death Cancer Cell Death Apoptosis->Cell_Death

References

"comparative study of different synthetic routes to 6-methoxyquinolines"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the synthesis of quinoline scaffolds is a critical endeavor due to their prevalence in a wide range of biologically active compounds. Among these, 6-methoxyquinoline serves as a vital intermediate in the production of various pharmaceuticals. This guide offers an objective comparison of several key synthetic routes to 6-methoxyquinoline, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows and strategic relationships.

Comparative Analysis of Synthetic Methodologies

The selection of an optimal synthetic route to 6-methoxyquinoline is contingent on several factors, including the availability of starting materials, desired yield and purity, scalability, and reaction conditions. This section provides a comparative overview of classical methods such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, alongside a modern transition-metal-catalyzed approach.

Synthesis MethodStarting MaterialsKey Reagents/CatalystsReaction TimeTemperature (°C)Yield (%)
Skraup Synthesis p-Anisidine, GlycerolConcentrated H₂SO₄, p-Methoxynitrobenzene (oxidant), Ferrous sulfate, Boric acid8 - 8.5 hours14065[1]
Doebner-von Miller p-Anisidine, α,β-Unsaturated Aldehyde/KetoneAcid catalyst (e.g., HCl, H₂SO₄)4 - 6 hours (reflux)Varies (reflux)Moderate (Typical)
Combes Synthesis p-Anisidine, β-Diketone (e.g., Acetylacetone)Acid catalyst (e.g., H₂SO₄)VariesVariesModerate to Good (Typical)
Friedländer Synthesis 2-Amino-5-methoxybenzaldehyde, Carbonyl compound with α-methylene groupAcid or Base catalystVariesVariesHigh (Typical)
Transition-Metal-Catalyzed Synthesis p-Anisidine, 1,3-PropanediolTransition metal catalyst, Pyridine derivative, Acid derivative12 hours15072[2]

Experimental Protocols

Detailed methodologies for the key synthetic routes provide a practical basis for laboratory application.

Skraup Synthesis of 6-Methoxyquinoline

This method involves the reaction of p-anisidine with glycerol in the presence of an oxidizing agent and sulfuric acid.

Materials:

  • p-Anisidine

  • Glycerol

  • p-Methoxynitrobenzene

  • Ferrous sulfate

  • Boric acid

  • Concentrated sulfuric acid

  • Sodium hydroxide solution

  • Ethyl acetate

  • Distilled water

Procedure:

  • In a suitable reaction vessel, combine p-anisidine, glycerol, p-methoxynitrobenzene, ferrous sulfate, and boric acid.

  • Slowly add concentrated sulfuric acid to the mixture with stirring.

  • Heat the reaction mixture to 140°C and maintain at reflux for 8 to 8.5 hours.[1]

  • After cooling to room temperature, neutralize the reaction mixture to a pH of 5.5 using a sodium hydroxide solution.[1]

  • Remove any floating resin and filter the solid product.

  • Wash the solid sequentially with distilled water and then ethyl acetate.

  • Combine the organic phases and extract the aqueous phase with ethyl acetate.

  • Combine all organic phases and remove the ethyl acetate via distillation under reduced pressure to obtain 6-methoxyquinoline.[1]

Doebner-von Miller Synthesis of 6-Methoxyquinoline (General Protocol)

This synthesis utilizes the reaction of p-anisidine with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst.

Materials:

  • p-Anisidine

  • α,β-Unsaturated carbonyl compound (e.g., crotonaldehyde)

  • Hydrochloric acid or other suitable acid catalyst

  • Toluene (optional, for two-phase system)

  • Sodium hydroxide solution

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • Combine p-anisidine with an aqueous solution of the acid catalyst and heat to reflux.

  • Slowly add the α,β-unsaturated carbonyl compound (dissolved in a solvent like toluene if using a two-phase system) to the refluxing mixture over 1-2 hours.

  • Continue to reflux for an additional 4-6 hours.

  • Cool the reaction mixture to room temperature and carefully neutralize with a sodium hydroxide solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Combes Synthesis of 2,4-Dimethyl-6-methoxyquinoline (Illustrative Example)

The Combes synthesis involves the acid-catalyzed condensation of an arylamine with a β-diketone.

Materials:

  • p-Anisidine

  • Acetylacetone (a β-diketone)

  • Concentrated sulfuric acid or Polyphosphoric acid (PPA)

Procedure:

  • Mix p-anisidine and acetylacetone and heat the mixture. This initially forms an enamine intermediate.

  • Carefully add the acid catalyst (e.g., concentrated sulfuric acid) to the reaction mixture.

  • Heat the mixture to induce cyclization and dehydration. The reaction temperature and time will vary depending on the specific substrates and catalyst used.

  • After the reaction is complete, cool the mixture and pour it onto ice.

  • Neutralize the solution with a base (e.g., ammonia or sodium hydroxide) to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or chromatography.

Friedländer Synthesis of 6-Methoxyquinoline (General Protocol)

This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

Materials:

  • 2-Amino-5-methoxybenzaldehyde or 2-amino-5-methoxyacetophenone

  • A ketone or aldehyde with an α-methylene group (e.g., acetone, acetaldehyde)

  • Acid or base catalyst (e.g., sodium hydroxide, p-toluenesulfonic acid)

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve the 2-amino-5-methoxyaryl carbonyl compound and the α-methylene carbonyl compound in a suitable solvent.

  • Add the acid or base catalyst to the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization.

Transition-Metal-Catalyzed Synthesis of 6-Methoxyquinoline

This modern approach offers an alternative route using a transition metal catalyst.

Materials:

  • p-Anisidine

  • 1,3-Propanediol

  • Transition metal catalyst

  • Co-catalyst I (Pyridine derivative)

  • Co-catalyst II (Acid derivative)

  • Young's reaction tube

Procedure:

  • In a Young's reaction tube, place the transition metal catalyst.

  • Add the co-catalyst I, co-catalyst II, p-anisidine, and 1,3-propanediol under an oxygen atmosphere.

  • Seal the tube and heat the mixture at 150°C with stirring for 12 hours.[2]

  • After the reaction, cool the mixture and neutralize the pH.

  • The product, 6-methoxyquinoline, is then isolated and purified.[2]

Visualizing the Synthetic Landscape

To better understand the workflow and relationships between these synthetic strategies, the following diagrams are provided.

G General Workflow for 6-Methoxyquinoline Synthesis Start Starting Materials (e.g., p-Anisidine, Glycerol) Reaction Chemical Transformation (e.g., Skraup Reaction) Start->Reaction Workup Reaction Work-up (Neutralization, Extraction) Reaction->Workup Purification Purification (Distillation, Chromatography) Workup->Purification Product 6-Methoxyquinoline Purification->Product

General Synthetic Workflow

G Logical Relationships of Synthetic Routes cluster_classical Classical Methods cluster_modern Modern Methods Skraup Skraup (p-Anisidine + Glycerol) Product 6-Methoxyquinoline Skraup->Product Doebner Doebner-von Miller (p-Anisidine + α,β-Unsaturated Carbonyl) Doebner->Product Combes Combes (p-Anisidine + β-Diketone) Combes->Product Friedlander Friedländer (2-Amino-5-methoxy-benzaldehyde) Friedlander->Product TMC Transition-Metal-Catalyzed (p-Anisidine + Diol) TMC->Product pAnisidine p-Anisidine pAnisidine->Skraup pAnisidine->Doebner pAnisidine->Combes pAnisidine->TMC oAmino 2-Amino-5-methoxy- benzaldehyde oAmino->Friedlander

Interconnections of Synthetic Strategies

References

Unambiguous Structure of 2,4-Dichloro-6-methoxyquinoline Confirmed by X-ray Crystallography: A Comparative Analysis with Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

A definitive structural elucidation of 2,4-dichloro-6-methoxyquinoline has been achieved through single-crystal X-ray crystallography, providing unequivocal evidence of its molecular geometry and solid-state packing. This guide compares the definitive nature of X-ray crystallography with complementary spectroscopic methods—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—commonly used for structural characterization of synthetic organic compounds. We present a detailed analysis of the experimental data from each technique, highlighting their respective strengths and limitations in the comprehensive validation of chemical structures for researchers, scientists, and drug development professionals.

Definitive Structural Validation by X-ray Crystallography

Single-crystal X-ray diffraction provides a three-dimensional map of electron density within a crystalline solid, allowing for the precise determination of atomic positions, bond lengths, bond angles, and intermolecular interactions. The crystal structure of this compound (C₁₀H₇Cl₂NO) was determined to be in the triclinic space group P1̅.[1] The analysis confirmed the planar nature of the quinoline ring system and provided exact measurements of the molecular geometry.[1]

Summary of Crystallographic Data

The key parameters obtained from the single-crystal X-ray diffraction analysis are summarized in the table below, offering a quantitative snapshot of the molecule's solid-state structure.

ParameterValue
Chemical FormulaC₁₀H₇Cl₂NO
Molecular Weight228.07 g/mol
Crystal SystemTriclinic
Space GroupP1̅
a (Å)7.431(2)
b (Å)8.889(2)
c (Å)9.083(4)
α (°)116.660(19)
β (°)102.301(2)
γ (°)104.150(14)
Volume (ų)482.5(3)
Z (molecules/unit cell)2
Temperature (K)290(2)
RadiationMo Kα (λ = 0.71073 Å)
R-factor (R[F² > 2σ(F²)])0.065
wR(F²)0.197

Table 1: Summary of single-crystal X-ray diffraction data for this compound. Data sourced from reference[1].

Comparative Analysis with Spectroscopic Methods

While X-ray crystallography provides an unambiguous solid-state structure, it requires a suitable single crystal, which is not always attainable. Spectroscopic methods, on the other hand, provide valuable structural information on bulk samples in various states (solid, liquid, or solution) and are essential for routine characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (e.g., ¹H and ¹³C). The chemical shifts, coupling constants, and signal integrations provide detailed information about the connectivity and electronic environment of atoms in a molecule.

Predicted Spectroscopic Data:

TechniqueNucleusPredicted Chemical Shift (ppm) / m/zAssignment
¹H NMR¹H~ 8.0 - 8.2H5 (doublet)
~ 7.5 - 7.7H8 (doublet)
~ 7.3 - 7.5H7 (doublet of doublets)
~ 7.2H3 (singlet)
~ 4.0-OCH₃ (singlet)
¹³C NMR¹³C~ 160C6 (-OCH₃)
~ 150C2 (-Cl)
~ 145C4 (-Cl)
~ 144C8a (quaternary)
~ 132C8
~ 128C5
~ 125C4a (quaternary)
~ 122C3
~ 105C7
~ 56-OCH₃
Mass Spec-227/229/231 (M⁺, M⁺+2, M⁺+4)Molecular ion cluster (due to two Cl atoms)
192/194[M-Cl]⁺
164[M-Cl-CO]⁺

Table 2: Predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. NMR shifts are estimations based on typical values for quinoline derivatives. Mass fragments are predicted based on common fragmentation patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic peaks would include C=C and C=N stretching vibrations from the quinoline ring, C-O stretching from the methoxy group, and C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and structural information from its fragmentation pattern. For this compound, the presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M⁺, M⁺+2, M⁺+4) with a specific intensity ratio, confirming the presence of two chlorine atoms.

Comparison of Structural Validation Techniques

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyFTIR SpectroscopyMass Spectrometry
Information Provided 3D atomic arrangement, bond lengths/angles, stereochemistry, packingConnectivity, electronic environment, proton/carbon framework, stereochemistryPresence of functional groupsMolecular weight, elemental composition (HRMS), fragmentation pattern
Sample Requirement High-quality single crystalSoluble sample (~1-5 mg)Solid or liquid sample (~1 mg)Small amount of sample (~µg-ng)
Definitive Nature Unambiguous 3D structureOften definitive for structure, but can be ambiguous for complex isomersIdentifies functional groups, not full structureProvides molecular formula, but not connectivity
Key Strength Absolute structural proofDetailed connectivity and solution-state structureRapid functional group identificationHigh sensitivity and molecular weight determination
Limitation Requires suitable crystalsCan have overlapping signals, requires interpretationLimited information on overall structureIsomers can have identical mass

Table 3: Comparison of the primary structural validation techniques.

Experimental Protocols

Synthesis and Crystallization of this compound

The title compound was synthesized by heating a mixture of p-anisidine (10 mmol) and malonic acid (15 mmol) under reflux in phosphorus oxychloride (20 ml) with stirring for 5 hours. The resulting mixture was cooled and poured into crushed ice, then made alkaline with 5 M sodium hydroxide. The crude product was obtained by filtration. Purification via column chromatography (95:5 hexane–EtOAc) yielded off-white needles suitable for X-ray diffraction.[1]

Synthesis_Workflow cluster_reactants Reactants p_anisidine p-Anisidine reflux Reflux for 5h p_anisidine->reflux malonic_acid Malonic Acid malonic_acid->reflux pocli3 POCl₃ pocli3->reflux workup Quench in Ice + NaOH (alkaline) reflux->workup filtration Filtration workup->filtration crude_product Crude Product filtration->crude_product chromatography Column Chromatography (Hexane/EtOAc) crude_product->chromatography pure_product Pure C₁₀H₇Cl₂NO (Off-white needles) chromatography->pure_product

Synthesis of this compound.
Single-Crystal X-ray Diffraction

A suitable single crystal of the purified product (approx. 0.25 × 0.18 × 0.15 mm) was mounted on a Bruker SMART CCD area-detector diffractometer.[1] Data was collected at 290 K using Mo Kα radiation.[1] The structure was solved using direct methods (SHELXS97) and refined by full-matrix least-squares on F² (SHELXL97).[1] All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

XRay_Workflow crystal Single Crystal Selection mounting Mount on Diffractometer crystal->mounting data_collection X-ray Data Collection (Mo Kα, 290 K) mounting->data_collection structure_solution Structure Solution (Direct Methods - SHELXS) data_collection->structure_solution refinement Structure Refinement (Least-Squares on F² - SHELXL) structure_solution->refinement validation Final Structure Validation (CIF Check) refinement->validation

Workflow for X-ray crystallography analysis.
NMR Spectroscopy Protocol (General)

  • Sample Preparation: Dissolve 1-5 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the magnetic field to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

FTIR-ATR Spectroscopy Protocol (General)
  • Background Spectrum: Clean the ATR crystal (e.g., diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS) Protocol (General)
  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Logic_Diagram cluster_data Experimental Data ms MS (Molecular Weight, Isotope Pattern) struct_confirmation Confirmed Structure ms->struct_confirmation ftir FTIR (Functional Groups) ftir->struct_confirmation nmr NMR (Connectivity, C/H Framework) nmr->struct_confirmation xray X-ray Crystallography (3D Structure) xray->struct_confirmation Unambiguous Proof struct_hypothesis Proposed Structure: This compound struct_hypothesis->ms Consistent? struct_hypothesis->ftir Consistent? struct_hypothesis->nmr Consistent?

Logical flow for structural confirmation.

Conclusion

Single-crystal X-ray crystallography provides the gold standard for the structural validation of novel compounds by delivering an unambiguous three-dimensional model of the molecule. The data obtained for this compound confirms its atomic connectivity and stereochemistry with high precision. While indispensable for definitive proof, this technique is complemented by spectroscopic methods such as NMR, FTIR, and MS. These alternative techniques are crucial for routine analysis, providing rapid and detailed information on the molecular framework, functional groups, and molecular weight from bulk material, thereby offering a comprehensive and orthogonal approach to structural elucidation in modern chemical research.

References

Assessing the Anti-inflammatory Potential of 2,4-Dichloro-6-methoxyquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Quinoline scaffolds have emerged as a promising area of research, with numerous derivatives demonstrating significant anti-inflammatory properties. This guide provides a comparative framework for assessing the potential anti-inflammatory activity of a novel compound, 2,4-Dichloro-6-methoxyquinoline, against established quinoline-based anti-inflammatory agents. The data presented herein is compiled from preclinical studies on various quinoline derivatives, offering a benchmark for future experimental evaluation.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of a compound is typically evaluated through a series of in vitro and in vivo assays. Below is a summary of key performance indicators for several reported quinoline derivatives, which can serve as a reference for evaluating novel analogues like this compound.

In Vitro Anti-inflammatory Activity

A common initial assessment involves the use of lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7, to measure the inhibition of key pro-inflammatory mediators.

Table 1: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages by various Quinoline Derivatives

Compound/DerivativeConcentration% Inhibition of NO Production% Inhibition of TNF-α Release% Inhibition of IL-6 ReleaseReference CompoundIC50 (µM) for NO Inhibition
Hypothetical: this compound TBDTBDTBDTBDDiclofenacTBD
7-hydroxy-6-methoxyquinolin-2(1H)-one (SPE2)[1]10 µg/mLSignificant SuppressionSignificant SuppressionSignificant Suppression-Not Reported
Pyrazolo[4,3-c]quinoline derivatives[2]VariousDose-dependent inhibitionNot ReportedNot Reported-Not Reported
Imidazo[4,5-c]quinoline derivative (8l)[3]Various-Potent InhibitionPotent Inhibition-150.7 nM (NF-κB)
Thiazolidinedione-quinoline hybrid (LPSF/ZKD4)[4]50 µMNot ReportedSignificant Reduction of TNF-αSignificant Reduction of IL-6-Not Reported
N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine HCl[5]200 mg/mLSignificant Decrease-Significant Decrease in IL-1β-Not Reported

TBD: To Be Determined through experimental validation.

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard primary in vivo screening method to assess the acute anti-inflammatory activity of new compounds.

Table 2: In Vivo Anti-inflammatory Efficacy of Quinoline Derivatives in the Carrageenan-Induced Paw Edema Model

Compound/DerivativeDose% Inhibition of Paw EdemaReference Compound% Inhibition by Reference
Hypothetical: this compound TBDTBDDiclofenacVariable
Pyrrole-containing quinoline derivative (3f)[6]20 mg/kgSignificant reduction at 2hDiclofenac (25 mg/kg)Significant
2-substituted 3-arylquinoline derivatives[7]Not SpecifiedSignificant ActivityIndomethacinSignificant
Pyrazole-linked quinoline analogues[8]Not SpecifiedPromising profilesCelecoxibSignificant
2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC)[9]<6.562 mg/kgHigh anti-inflammatory effectDiclofenac (5 mg/kg)High

TBD: To Be Determined through experimental validation.

Key Signaling Pathways in Inflammation Modulated by Quinoline Derivatives

Many quinoline derivatives exert their anti-inflammatory effects by modulating critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and mediators.[10][11][12]

Below are diagrams illustrating these key pathways and a proposed experimental workflow for assessing the anti-inflammatory potential of novel compounds.

G NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nucleus->Cytokines Induces Transcription Quinoline Quinoline Derivative (Potential Inhibitor) Quinoline->IKK Inhibits Quinoline->IkB Prevents Degradation

Caption: NF-κB signaling pathway and potential inhibition points for quinoline derivatives.

G MAPK Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates p38 p38 MAPK TAK1->p38 Phosphorylates JNK JNK TAK1->JNK Phosphorylates ERK ERK TAK1->ERK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38->AP1 Activates JNK->AP1 Activates ERK->AP1 Activates Cytokines Pro-inflammatory Genes (TNF-α, IL-6) AP1->Cytokines Induces Transcription Quinoline Quinoline Derivative (Potential Inhibitor) Quinoline->p38 Inhibits Quinoline->JNK Inhibits Quinoline->ERK Inhibits

Caption: MAPK signaling cascades and potential points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of anti-inflammatory compounds. The following are standard protocols for key experiments.

In Vitro: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and a positive control (e.g., L-NMMA). Cells are pre-incubated for 1 hour.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce inflammation, except for the negative control group.

  • Incubation: The plate is incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is read using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. Cell viability is concurrently assessed using an MTT assay to rule out cytotoxicity.

In Vivo: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Wistar rats (180-200g) are acclimatized for one week under standard laboratory conditions.

  • Grouping and Administration: Animals are divided into groups: a negative control (vehicle), a positive control (e.g., Diclofenac, 25 mg/kg, p.o.), and test groups receiving various doses of the this compound derivative. The compounds are administered orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point relative to the negative control group.

G Experimental Workflow for Anti-inflammatory Assessment cluster_0 In Vitro Screening cluster_1 In Vivo Validation cluster_2 Mechanism of Action RAW2647 RAW 264.7 Macrophages Compound_Treatment Treat with Quinoline Derivative RAW2647->Compound_Treatment LPS_Stimulation LPS Stimulation (1 µg/mL) NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) LPS_Stimulation->NO_Assay Cytokine_Assay Cytokine Assay (ELISA) (TNF-α, IL-6) LPS_Stimulation->Cytokine_Assay Compound_Treatment->LPS_Stimulation MTT_Assay Cytotoxicity Assay (MTT) Compound_Treatment->MTT_Assay Western_Blot Western Blot Analysis NO_Assay->Western_Blot Animal_Model Rodent Model (e.g., Wistar Rats) Compound_Admin Administer Quinoline Derivative Animal_Model->Compound_Admin Carrageenan Induce Paw Edema (Carrageenan Injection) Compound_Admin->Carrageenan Measure_Edema Measure Paw Volume (Plethysmometer) Carrageenan->Measure_Edema Measure_Edema->Western_Blot Proteins Target Proteins: p-IKK, p-IκBα, p-p65 p-p38, p-JNK, p-ERK Western_Blot->Proteins

Caption: A generalized workflow for assessing the anti-inflammatory properties of novel compounds.

Conclusion

While direct experimental data on this compound is not yet available in the public domain, the extensive research on analogous quinoline structures provides a robust framework for its evaluation. The comparative data and standardized protocols presented in this guide offer a clear path for researchers to systematically assess its anti-inflammatory potential. Future studies should focus on determining the IC50 values for the inhibition of key inflammatory mediators, evaluating in vivo efficacy, and elucidating the precise mechanism of action by investigating its effects on the NF-κB and MAPK signaling pathways. Such a systematic approach will be critical in determining if this compound or its derivatives can be developed into clinically viable anti-inflammatory therapeutics.

References

A Researcher's Guide to Cytotoxicity Assays for Novel 2,4-Dichloro-6-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals venturing into the cytotoxic potential of novel compounds derived from 2,4-dichloro-6-methoxyquinoline, selecting the appropriate screening method is a critical first step. This guide provides a comparative overview of commonly employed in vitro cytotoxicity assays, complete with experimental protocols and data presentation formats to facilitate informed decision-making.

Quinoline and its derivatives have long been recognized for their broad spectrum of biological activities, including potent anticancer properties.[1][2] The evaluation of the cytotoxic effects of these compounds is a crucial component of the drug discovery and development pipeline.[1] This guide focuses on three well-established colorimetric assays: the MTT, SRB, and LDH assays, and also touches upon apoptosis assays, which are crucial for understanding the mechanism of cell death.

Comparison of Common Cytotoxicity Assays

Choosing the right assay depends on various factors, including the compound's mechanism of action, the cell type used, and the desired throughput. Below is a comparative summary of three widely used assays.

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[3]- Well-established and widely used.- Reflects cell viability and proliferation.- Can be affected by the metabolic state of the cells.- The insoluble formazan product requires a solubilization step, which can introduce variability.[4]
SRB Assay Measures total cellular protein content, which is proportional to cell number.[5][6][7]- Less susceptible to interference from compounds that affect metabolic activity.- Fixation step allows for storage of plates before analysis.[6][8]- May not distinguish between viable and non-viable cells if the cell membrane is intact.- Requires a fixation step.[6]
LDH Assay Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium.[9][10][11]- Directly measures cell membrane integrity and cytotoxicity.[12][9][10][11]- Non-destructive to the remaining viable cells, allowing for further assays.[13]- LDH in the serum of the culture medium can lead to high background.[9]- Less sensitive for detecting early apoptotic events where the membrane is still intact.
Apoptosis Assays Detects programmed cell death through various markers like caspase activation or changes in the cell membrane (e.g., Annexin V staining).[14]- Provides mechanistic insights into how the compound induces cell death.[1]- Can be more complex and time-consuming than simple viability assays.

Experimental Workflow for Cytotoxicity Testing

The general workflow for assessing the cytotoxicity of novel compounds is a multi-step process that requires careful planning and execution. The following diagram illustrates a typical experimental workflow.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis A Compound Preparation (Stock Solution in DMSO) C Cell Seeding (96-well plate) A->C B Cell Culture (e.g., HeLa, A549, MCF-7) B->C D Compound Treatment (Varying Concentrations) C->D E Incubation (24, 48, or 72 hours) D->E F Addition of Assay Reagent (MTT, SRB, or LDH) E->F G Measurement (Absorbance Reading) F->G H Calculation of IC50 Value G->H

Experimental workflow for assessing compound cytotoxicity.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable data. Below are standardized protocols for the MTT, SRB, and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is a colorimetric method for assessing cell metabolic activity.[1]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[15]

  • Compound Treatment: Treat the cells with various concentrations of the novel quinoline derivative and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[15]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][15]

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

SRB (Sulforhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells.[6][7]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[6][8]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air-dry.[8]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[6]

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air-dry.[6][8]

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm.[7]

LDH (Lactate Dehydrogenase) Assay

This assay quantifies cytotoxicity by measuring LDH released from cells with damaged membranes.[12][9][10][11]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[9]

  • LDH Reaction: Add the LDH reaction mixture (containing diaphorase and INT) to each well.[12][9]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Stop Reaction: Add a stop solution if required by the kit manufacturer.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[9] Controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) are essential for data analysis.[12]

Signaling Pathways in Quinoline-Induced Cytotoxicity

Many quinoline derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[1][16] This process is often mediated by complex signaling pathways involving a cascade of caspases.[17] Some quinoline compounds have also been shown to arrest the cell cycle at different phases.[18] The diagram below illustrates a simplified, hypothetical signaling pathway that could be activated by a novel this compound derivative.

G A Novel Quinoline Derivative B Cellular Stress (e.g., ROS Generation) A->B C Mitochondrial Pathway B->C F Cell Cycle Arrest B->F D Caspase Activation (e.g., Caspase-3) C->D E Apoptosis D->E

Hypothetical signaling pathway for quinoline-induced cytotoxicity.

Quantitative Data Summary

The cytotoxic potential of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table provides a template for summarizing IC50 values obtained from different assays.

CompoundCell LineAssayIncubation Time (h)IC50 (µM)
Derivative 1A549MTT48Value
Derivative 1MCF-7MTT48Value
Derivative 2A549SRB48Value
Derivative 2MCF-7SRB48Value
Derivative 3HeLaLDH24Value

Note: IC50 values can vary between different studies due to variations in experimental conditions. Direct comparison should be made with caution.[19]

By carefully selecting and executing the appropriate cytotoxicity assays, researchers can effectively screen and characterize the anticancer potential of novel derivatives of this compound, paving the way for the development of new therapeutic agents.

References

Safety Operating Guide

Proper Disposal Procedures for 2,4-Dichloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the safe handling and proper disposal of 2,4-Dichloro-6-methoxyquinoline, a halogenated organic compound. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. The information is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its hazards.[1] This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE): A thorough risk assessment should be conducted to determine the appropriate level of PPE.[4] General guidelines include:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory at all times.[4]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for degradation before use and use proper removal techniques.[3][4]

  • Body Protection: A fully fastened lab coat is required. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.[4]

  • Respiratory Protection: All work should be performed in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powders or creating solutions.[4]

Engineering Controls:

  • Chemical Fume Hood: All weighing and solution preparation activities involving powdered this compound should occur within a chemical fume hood.[4]

  • Safety Stations: Ensure that a functional safety shower and eyewash station are readily accessible.[4]

Hazard Identification and Chemical Properties

The following table summarizes key hazard and property information for this compound.

Identifier Information Source
Chemical Name This compound[2]
CAS Number 70049-46-6[2]
Physical State Solid[5]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][3]
GHS Prevention Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/protective clothing/eye protection/face protection[2][3][5]

Waste Disposal Workflow

The following diagram outlines the required step-by-step process for the safe disposal of this compound waste.

G cluster_0 Step 1: Waste Segregation & Collection cluster_1 Step 2: In-Lab Accumulation cluster_2 Step 3: Final Disposal cluster_3 Contingency: Spill Response A Identify Waste Stream (Halogenated Organic Waste) B Select Compatible, Closed Container (e.g., Polyethylene Carboy) A->B C Affix 'Hazardous Waste' Label & Specify Contents B->C D Store Waste Container in a Designated Satellite Accumulation Area (SAA) C->D E Keep Container Closed Except When Adding Waste D->E F Ensure Secondary Containment E->F G Do NOT Dispose Down Drain or in Regular Trash F->G H Arrange for Pickup by Institutional Environmental Health & Safety (EHS) G->H I EHS Manages Final Disposal via Licensed Hazardous Waste Vendor H->I Spill Spill Occurs MinorSpill Minor Spill Protocol Spill->MinorSpill Small & Contained MajorSpill Major Spill Protocol Spill->MajorSpill Large or Uncontained

Caption: Workflow for the safe disposal of this compound.

Detailed Disposal and Decontamination Protocols

Protocol 1: Waste Segregation and Collection

As a chlorinated quinoline, this compound is classified as a halogenated organic waste.[6] It is critical to segregate this waste stream to prevent dangerous reactions and to facilitate proper disposal.

  • Identify Waste: All materials contaminated with this compound, including the chemical itself, contaminated PPE (gloves, etc.), absorbent materials, and rinsed glassware, must be treated as hazardous waste.[4]

  • Select Container: Use a dedicated, compatible, and clearly labeled container for halogenated organic waste.[4][6][7] Polyethylene carboys are often suitable.[8] The container must have a tightly sealing cap.[7][9]

  • Labeling: From the moment the first waste is added, the container must be labeled with the words "Hazardous Waste" and a full description of its contents, including the chemical name "this compound" and its concentration or mass.[6][7][9]

  • Prohibition: Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[4][7] Halogenated organic waste must be kept separate from non-halogenated solvents, acids, bases, and other reactive waste streams.[1][6][8]

Protocol 2: Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Minor Spills:

  • Alert Personnel: Immediately notify all personnel in the vicinity.[4]

  • Don PPE: Wear all required personal protective equipment, including safety goggles, a lab coat, and chemically resistant gloves.[4]

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or chemical absorbent pads.[4][10]

  • Collect Waste: Carefully collect the contaminated absorbent material and place it into a sealable, labeled container for hazardous waste disposal.[4][7]

  • Decontaminate Area: Clean the spill area with a suitable solvent like ethanol or isopropanol, followed by soap and water.[4] Collect all cleaning materials as hazardous waste.

Major Spills:

  • Evacuate: Evacuate the laboratory immediately.[4]

  • Alert Emergency Services: Activate the fire alarm or call your institution's emergency response team (e.g., Environmental Health & Safety).[4][7]

  • Secure the Area: Prevent entry into the affected area.[4]

  • Provide Information: Furnish the emergency response team with the Safety Data Sheet (SDS) for this compound.[4]

Protocol 3: Decontamination of Laboratory Equipment

Proper decontamination of glassware and equipment is essential to prevent cross-contamination and ensure safety.

  • Initial Rinse: Before standard washing, rinse all glassware that has been in contact with this compound with a suitable organic solvent, such as acetone or ethanol.[4]

  • Collect Rinsate: This initial solvent rinse (rinsate) must be collected as halogenated organic hazardous waste.[4] Do not pour it down the drain.

  • Standard Washing: After the initial decontamination rinse, the glassware can be washed using standard laboratory procedures.

  • Contaminated Clothing: If clothing becomes contaminated, remove it immediately and wash it before reuse.[2][5] Contaminated disposable items must be placed in the designated hazardous waste container.

References

Personal protective equipment for handling 2,4-Dichloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 2,4-Dichloro-6-methoxyquinoline. Adherence to these procedures is critical for ensuring personal safety and proper chemical management.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 70049-46-6

Hazard Summary: Based on the Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, Oral - Category 4).[1]

  • Causes skin irritation (Skin irritation, Category 2).[1]

  • Causes serious eye irritation (Eye irritation, Category 2A).[1]

  • May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3).[1]

Hazard StatementGHS ClassificationPrecautionary Code
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)P301+P317
H315: Causes skin irritationSkin irritation (Category 2)P302+P352
H319: Causes serious eye irritationEye irritation (Category 2A)P280
H335: May cause respiratory irritationSpecific target organ toxicity - single exposure (Category 3)P261, P304+P340

Personal Protective Equipment (PPE)

All personnel must use the following PPE when handling this compound. This is a mandatory requirement to minimize exposure risk.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of after contact or completion of work.[2] Use proper glove removal technique to avoid skin contact.
Eye & Face Protection Safety Goggles & Face ShieldChemical splash goggles are mandatory.[3] A face shield should be worn over safety glasses when there is a risk of splashing.[2]
Body Protection Laboratory CoatA Nomex® or similar flame-resistant lab coat that is fully buttoned is required.[2]
Respiratory Protection RespiratorUse only in a well-ventilated area.[1] If engineering controls are insufficient to maintain exposure below permissible limits, a respirator is required.[2]
Footwear Closed-toe ShoesShoes must cover the entire foot; no open-toed or perforated shoes are permitted.[4]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5]

  • Work exclusively within a certified chemical fume hood to ensure adequate ventilation.[1]

  • Assemble all necessary equipment and reagents before commencing work.

  • Don all required PPE as specified in the table above.

2. Handling and Use:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Prevent all contact with skin and eyes.

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly with soap and water after handling the chemical.[1]

  • Keep the container tightly closed when not in use.

3. In Case of Exposure:

  • If Swallowed: Rinse mouth and seek medical help immediately.[1]

  • If on Skin: Remove contaminated clothing immediately and wash the affected area with plenty of water. If irritation persists, get medical help.[1]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical help if you feel unwell.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.

Disposal Plan: Waste Management Protocol

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Collect all solid waste (e.g., contaminated gloves, weighing paper) and liquid waste in separate, designated, and clearly labeled hazardous waste containers.

  • Containers must be in good condition, compatible with the chemical, and kept tightly closed except when adding waste.[6]

2. Labeling:

  • Label all waste containers with "HAZARDOUS WASTE" and the full chemical name: "this compound".[6]

3. Storage:

  • Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.[6]

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.[7] Do not dispose of this chemical down the drain.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_storage 4. Storage prep_ppe Don Required PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Assemble Materials prep_hood->prep_materials handle_weigh Weigh Chemical in Hood prep_materials->handle_weigh handle_react Perform Experiment handle_weigh->handle_react cleanup_decon Decontaminate Surfaces handle_react->cleanup_decon storage_seal Seal Primary Container handle_react->storage_seal cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash storage_area Store in Designated Area storage_seal->storage_area

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-methoxyquinoline
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-6-methoxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.